Leucopelargonidin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,13-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVMLWOLZHGCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966331 | |
| Record name | Leucopelargonidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
520-17-2 | |
| Record name | Leucopelargonidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,4',5,7-Flavanpentol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucopelargonidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of leucopelargonidin?
An In-depth Technical Guide to Leucopelargonidin
This guide provides a comprehensive overview of the chemical and biological properties of this compound, tailored for researchers, scientists, and professionals in drug development. This compound is a colorless chemical compound belonging to the leucoanthocyanidin class of flavonoids.[1][2] These compounds are characterized as flavan-3,4-diols and serve as essential intermediates in the biosynthesis of anthocyanidins, which are pigments responsible for many plant colors.[1][3][4]
Chemical Structure and Nomenclature
This compound is a pentahydroxyflavan with a chemical formula of C₁₅H₁₄O₆.[1][5] Its structure is based on a flavan (B184786) backbone, consisting of a 3,4-dihydro-2-phenyl-2H-1-benzopyran moiety with hydroxyl groups at positions 3 and 4.[2][4] The specific stereoisomer commonly referred to is (+)-Leucopelargonidin, which has the (2R,3S,4S) configuration.[1][5]
-
IUPAC Name : (2R,3S,4S)-2-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol[1][5]
-
Systematic IUPAC Name : (2R,3S,4S)-Flavan-3,4,4′,5,7-pentol[1]
-
Common Synonyms : cis-3,4-Leucopelargonidin (B1213882), Leucopelargonidine[1][5]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below, providing a clear reference for its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₆ | [1][2][6] |
| Molar Mass | 290.271 g·mol⁻¹ | [1] |
| CAS Number | 98919-66-5 | [1][5] |
| Boiling Point | 595.2ºC at 760 mmHg | [6] |
| Flash Point | 313.8ºC | [6] |
| Density | 1.605 g/cm³ | [6] |
Biological Role and Metabolism
This compound is a key intermediate in the biosynthetic pathway of flavonoids in various plants.[1] It is found in a variety of natural sources, including cashew fruit (Anacardium occidentale), corn (Zea mays), and Chinese date (Ziziphus jujuba).[1] Its metabolism involves key enzymes that convert it into other important flavonoids.
Two primary metabolic transformations involving cis-3,4-leucopelargonidin are:
-
Conversion to (+)-Aromadendrin : The enzyme Dihydrokaempferol 4-reductase utilizes NADP⁺ to convert cis-3,4-leucopelargonidin into (+)-aromadendrin.[1]
-
Conversion to Afzelechin : The enzyme Leucoanthocyanidin reductase (LAR) transforms cis-3,4-leucopelargonidin into afzelechin.[1]
The following diagram illustrates the central role of this compound in flavonoid metabolism.
Caption : Metabolic pathways of cis-3,4-leucopelargonidin.
Experimental Protocols
Synthesis of (+)-Leucopelargonidin
A standard laboratory method for the synthesis of (+)-leucopelargonidin is through the chemical reduction of (+)-aromadendrin.[1]
Objective: To synthesize (+)-leucopelargonidin via the reduction of (+)-aromadendrin.
Materials:
-
(+)-Aromadendrin
-
Sodium borohydride (B1222165) (NaBH₄)
-
Anhydrous ethanol (B145695) (or another suitable solvent like methanol)
-
Reaction flask
-
Stirring apparatus
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Purification apparatus (e.g., column chromatography)
Methodology:
-
Dissolution: Dissolve (+)-aromadendrin in a suitable anhydrous solvent (e.g., ethanol) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Cooling: Cool the solution in an ice bath to 0°C to control the reaction rate and minimize side products.
-
Reduction: Slowly add sodium borohydride (NaBH₄) to the stirred solution. The amount of NaBH₄ should be calculated to be in molar excess to ensure complete reduction of the ketone group on aromadendrin.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). Samples are taken periodically from the reaction mixture and compared against the starting material standard. The reaction is considered complete when the spot corresponding to (+)-aromadendrin is no longer visible.
-
Quenching: Once the reaction is complete, cautiously quench the excess sodium borohydride by the slow addition of a weak acid (e.g., dilute acetic acid or ammonium (B1175870) chloride solution) until effervescence ceases.
-
Extraction: Remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel to isolate (+)-leucopelargonidin from any remaining starting material or byproducts.
-
Characterization: Confirm the structure and stereochemistry of the purified (+)-leucopelargonidin using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Showing Compound this compound (FDB007686) - FooDB [foodb.ca]
- 3. CAS 520-17-2: this compound | CymitQuimica [cymitquimica.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0032322) [hmdb.ca]
- 5. cis-3,4-Leucopelargonidin | C15H14O6 | CID 440073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Natural Sources of Leucopelargonidin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural plant sources of leucopelargonidin, a colorless leucoanthocyanidin with potential applications in drug development. This document outlines the known botanical origins, methodologies for extraction and analysis, and the biosynthetic context of this flavonoid.
Natural Occurrence of this compound
This compound has been identified in a variety of plant species, distributed across different families. The presence of this compound is often localized to specific plant organs, such as the bark, fruit, or rhizome. While qualitative identification is documented, quantitative data on the concentration of this compound in these sources is not widely available in the public domain.
Table 1: Documented Plant Sources of this compound
| Plant Species | Common Name | Family | Plant Part(s) Containing this compound |
| Ficus benghalensis | Banyan Tree | Moraceae | Bark[1][2] |
| Anacardium occidentale | Cashew | Anacardiaceae | Fruit[3] |
| Rumex hymenosepalus | Canaigre Dock | Polygonaceae | Rhizome[3][4][5] |
| Albizia lebbeck | East Indian Walnut | Fabaceae | Not specified[3] |
| Areca catechu | Areca Nut | Arecaceae | Fruit[3] |
| Hydnocarpus wightianus | Chaulmoogra | Achariaceae | Fruit[3] |
| Zea mays | Corn | Poaceae | Not specified[3] |
| Ziziphus jujuba | Chinese Date | Rhamnaceae | Not specified[3] |
| Rhododendron arboreum | Tree Rhododendron | Ericaceae | Bark[1] |
Biosynthesis of this compound
This compound is an intermediate in the flavonoid biosynthetic pathway. Its formation is a critical step leading to the synthesis of other important compounds, including pelargonidins (a type of anthocyanidin) and afzelechin (a type of flavan-3-ol). The immediate precursor to this compound is the dihydroflavonol, dihydrokaempferol (B1209521).
The key enzymatic conversion in the biosynthesis of this compound is catalyzed by Dihydroflavonol 4-reductase (DFR). This enzyme reduces dihydrokaempferol to produce cis-3,4-leucopelargonidin. Subsequently, this compound can be metabolized to afzelechin by the enzyme Leucoanthocyanidin reductase (LAR).[3]
Biosynthetic pathway of this compound.
Experimental Protocols
While a specific, validated protocol for the quantitative analysis of this compound was not identified in the surveyed literature, a general methodology can be constructed based on established techniques for the analysis of proanthocyanidins (B150500) and related flavonoids.
General Extraction and Isolation Workflow
The extraction of this compound from plant matrices typically involves the use of polar solvents. The selection of the appropriate solvent system is critical for achieving high extraction efficiency. Subsequent purification steps are necessary to isolate the compound of interest from the complex plant extract.
General workflow for extraction and isolation.
Detailed Methodological Steps
3.2.1. Sample Preparation:
-
Collect the desired plant material (e.g., bark, fruit).
-
Air-dry or freeze-dry the material to remove moisture.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
3.2.2. Extraction:
-
Solvent System: A mixture of acetone and water (e.g., 70:30, v/v) or methanol and water is commonly used for the extraction of proanthocyanidins.
-
Procedure: Macerate the powdered plant material in the chosen solvent system at a solid-to-liquid ratio of approximately 1:10 (w/v). The extraction can be performed at room temperature with agitation for several hours or using techniques like sonication or Soxhlet extraction to improve efficiency.
3.2.3. Purification:
-
Filtration and Concentration: Filter the extract to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the organic solvent.
-
Liquid-Liquid Partitioning: The resulting aqueous extract can be partitioned with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. This compound, being a polar molecule, is expected to be enriched in the more polar fractions like ethyl acetate (B1210297) or the remaining aqueous phase.
-
Column Chromatography: For further purification, column chromatography is employed. Sephadex LH-20 is a common stationary phase for the separation of proanthocyanidins. The column is typically eluted with a polar solvent like methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
3.2.4. Quantification by HPLC:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is suitable for the quantification of this compound.
-
Column: A reverse-phase C18 column is typically used for the separation of flavonoids.
-
Mobile Phase: A gradient elution is generally employed, using a mixture of two solvents, such as:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol. The gradient program would typically start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute compounds with increasing hydrophobicity.
-
-
Detection: Leucopelargonidins are colorless and do not absorb light in the visible range. However, they exhibit UV absorbance, typically around 280 nm.
-
Quantification: Quantification is achieved by creating a calibration curve using a purified standard of this compound. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve. In the absence of a commercial standard, quantification can be expressed in terms of a related, commercially available standard (e.g., catechin (B1668976) equivalents).
Conclusion
This compound is a naturally occurring flavonoid found in a range of plant species. While its presence has been qualitatively confirmed in sources like Ficus benghalensis and Anacardium occidentale, there is a notable gap in the scientific literature regarding its quantitative levels in these plants. The methodologies outlined in this guide provide a foundational approach for researchers to undertake the extraction, isolation, and quantification of this compound, thereby facilitating further investigation into its potential therapeutic applications. The elucidation of its biosynthetic pathway provides a basis for metabolic engineering approaches to enhance its production in plants or microbial systems. Further research is warranted to establish standardized analytical protocols and to quantify the this compound content in various botanical sources.
References
The Biosynthetic Pathway of Leucopelargonidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucopelargonidin is a colorless leucoanthocyanidin, a type of flavonoid, that serves as a crucial intermediate in the biosynthesis of pelargonidin-type anthocyanins and proanthocyanidins (B150500). These compounds are responsible for many of the orange and red colors in flowers and fruits and possess significant antioxidant properties. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a compilation of available quantitative data, detailed experimental protocols for the characterization of this pathway, and visual representations of the core biochemical transformations and experimental workflows.
Introduction
The flavonoid biosynthetic pathway is a well-characterized metabolic route in plants, giving rise to a diverse array of secondary metabolites with important physiological and ecological functions. A key branch of this pathway leads to the synthesis of anthocyanins and proanthocyanidins (condensed tannins). This compound is a central precursor in the formation of pelargonidin-based anthocyanins, which impart orange to red pigmentation to various plant tissues. The biosynthesis of this compound is a multi-step process involving several key enzymes that are tightly regulated at the transcriptional level. Understanding this pathway is critical for metabolic engineering efforts aimed at modifying plant color and enhancing the nutritional value of crops.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the central phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This molecule then enters the flavonoid pathway, leading to the formation of dihydrokaempferol (B1209521), the immediate precursor to this compound.
The key enzymatic steps are as follows:
-
Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.
-
Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol (also known as aromadendrin).
-
Dihydroflavonol 4-Reductase (DFR): This is the committed step for the synthesis of leucoanthocyanidins. DFR catalyzes the NADPH-dependent reduction of dihydrokaempferol to cis-3,4-leucopelargonidin.[1]
Following its synthesis, this compound can be further metabolized:
-
Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Oxidizes this compound to the unstable pelargonidin (B1210327).
-
UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT): Glycosylates pelargonidin to form the stable pelargonidin 3-O-glucoside, a colored anthocyanin.
-
Leucoanthocyanidin Reductase (LAR): Reduces this compound to afzelechin, a flavan-3-ol (B1228485) that can serve as a monomer for proanthocyanidin (B93508) synthesis.[2][3]
The overall pathway is depicted in the following diagram:
Quantitative Data
The enzymatic conversion of dihydrokaempferol to this compound by Dihydroflavonol 4-Reductase (DFR) is a critical regulatory point. The kinetic parameters of DFR can vary between plant species and even between different isoforms of the enzyme within the same species.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat (s⁻¹) | Source Organism | Reference |
| DFR | Dihydroquercetin | 24.6 ± 1.5 | - | - | Vitis vinifera | [4] |
| DFR | Dihydrokaempferol | - | - | - | Vitis vinifera | [4] |
| DnDFR | Dihydrokaempferol | - | - | Higher than DgDFR | Delphinium nudicaule | [5] |
| DgDFR | Dihydrokaempferol | - | - | Lower than DnDFR | Delphinium grandiflorum | [5] |
| CsDFRc | Dihydrokaempferol | - | - | Highest efficiency | Camellia sinensis | [6] |
Experimental Protocols
Dihydroflavonol 4-Reductase (DFR) Enzyme Assay
This protocol describes the in vitro characterization of DFR activity by monitoring the consumption of NADPH.
Materials:
-
Purified recombinant DFR enzyme or crude protein extract from plant tissue
-
Dihydrokaempferol (substrate)
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Butanol-HCl reagent (95:5, v/v)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.0), 2 mM NADPH, and 0.5 mM dihydrokaempferol.
-
Enzyme Addition: Add a known amount of purified DFR enzyme or crude protein extract to the reaction mixture to a final volume of 200 µL.[6]
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.[6]
-
Reaction Termination and Color Development: Stop the reaction by adding 3 volumes of butanol-HCl reagent. Heat the mixture at 95°C for 1 hour to convert the unstable this compound to the colored pelargonidin.[6]
-
Quantification: Centrifuge the sample to pellet any precipitate. Measure the absorbance of the supernatant at a wavelength specific for pelargonidin (typically around 520 nm).
-
Calculation: Calculate the enzyme activity based on the amount of pelargonidin produced, using a standard curve generated with known concentrations of pelargonidin.
HPLC Analysis of this compound and Related Flavonoids
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of flavonoids.
Materials:
-
Plant tissue extract
-
Acetonitrile
-
Formic acid or acetic acid
-
Water (HPLC grade)
-
HPLC system with a C18 reverse-phase column and a Diode Array Detector (DAD) or Mass Spectrometer (MS)
Procedure:
-
Sample Extraction: Homogenize plant tissue in a suitable solvent, such as methanol or ethanol, to extract flavonoids. Centrifuge the extract to remove solid debris.
-
Sample Preparation: Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: 0.1% formic acid in water, and Solvent B: acetonitrile.[8]
-
Gradient Program: A typical gradient might be: 0 min, 30% B; 20 min, 70% B; 22 min, 100% B; 30 min, 100% B.[8]
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: Monitor the eluent at multiple wavelengths (e.g., 280 nm for flavanones, 320 nm for hydroxycinnamic acids, and 360 nm for flavonols) using a DAD. For more specific identification and quantification, an MS detector can be used.[7]
-
-
Quantification: Identify and quantify this compound and other flavonoids by comparing their retention times and spectral data with those of authentic standards.
RT-qPCR Analysis of Gene Expression
Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is used to quantify the expression levels of genes encoding the enzymes in the this compound biosynthetic pathway.
Materials:
-
Plant tissue
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
Gene-specific primers for target genes (e.g., CHS, CHI, F3H, DFR) and a reference gene
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the plant tissue of interest using a commercial kit or a standard protocol.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific forward and reverse primers, and SYBR Green master mix.
-
qPCR Program: A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis is performed at the end to verify the specificity of the amplified product.[9]
-
Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, with a stably expressed reference gene for normalization.[9]
Regulation of the this compound Biosynthetic Pathway
The biosynthesis of this compound is transcriptionally regulated by a complex network of transcription factors, primarily from the MYB, bHLH, and WD40 protein families.[10][11] These proteins can form a regulatory complex (MBW complex) that binds to the promoters of the structural genes in the pathway, such as CHS, F3H, and DFR, thereby activating their expression.[10] Environmental factors, such as light and developmental cues, can influence the expression of these transcription factors, leading to changes in the flux through the this compound pathway.[11]
Conclusion
The biosynthetic pathway of this compound is a fundamental branch of flavonoid metabolism, leading to the production of important plant pigments and defense compounds. This guide has provided a detailed overview of the enzymatic steps, quantitative aspects, and experimental approaches used to study this pathway. A thorough understanding of the biochemistry and regulation of this compound biosynthesis is essential for the targeted manipulation of flavonoid production in plants for agricultural and pharmaceutical applications. Further research is needed to fully elucidate the kinetic properties of all enzymes involved and to unravel the intricate regulatory networks that control the metabolic flux towards this compound and its derivatives in various plant species.
References
- 1. Dihydrokaempferol 4-reductase - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [scirp.org]
- 5. scispace.com [scispace.com]
- 6. Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. Transcriptomic analyses reveal the potential regulators of the storage root skin color in sweet potato [PeerJ] [peerj.com]
- 10. mdpi.com [mdpi.com]
- 11. Light regulation of the biosynthesis of phenolics, terpenoids, and alkaloids in plants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Leucopelargonidin: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucopelargonidin is a colorless, polyphenolic compound belonging to the leucoanthocyanidin class of flavonoids.[1][2] As metabolic intermediates in the biosynthesis of anthocyanins and proanthocyanidins (B150500) (condensed tannins), leucopelargonidins are found in a variety of plant tissues, including fruits, nuts, and bark such as in cashew (Anacardium occidentale), corn (Zea mays), and Chinese date (Ziziphus jujuba).[1][2] Structurally, it is a flavan-3,4-diol, which serves as a precursor to both the colored pelargonidin (B1210327) anthocyanins and the flavan-3-ol (B1228485) afzelechin. Its potent antioxidant properties and role as a key biosynthetic precursor make it a compound of significant interest for research in phytochemistry, nutrition, and drug development. This guide provides a detailed overview of its physical, chemical, and biological properties, along with representative experimental protocols and pathway visualizations.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. It is important to note that while some data is derived from experimental sources, many properties are predicted through computational models due to the compound's nature as a metabolic intermediate.
Physical Properties
Quantitative physical data for this compound are presented in Table 1. These values are critical for understanding its behavior in various solvents and biological systems, guiding extraction, purification, and formulation efforts.
| Property | Value | Source(s) |
| Appearance | Colorless compound | [1] |
| Molecular Formula | C₁₅H₁₄O₆ | Alfa Chemistry, Biosynth |
| Molecular Weight | 290.27 g/mol | Biosynth |
| Predicted Boiling Point | 595.2 °C at 760 mmHg | Alfa Chemistry |
| Predicted Flash Point | 313.8 °C | Alfa Chemistry |
| Predicted Density | 1.605 g/cm³ | Alfa Chemistry |
| Predicted Water Solubility | 1.84 g/L | HMDB |
| General Solubility | Slightly soluble in water | [1][2] |
Table 1: Summary of the Physical Properties of this compound.
Chemical Properties
Chemical identifiers and computed properties that define the structure and reactivity of this compound are listed in Table 2. These identifiers are essential for database searches and regulatory documentation.
| Property | Value / Identifier | Source(s) |
| CAS Number | 520-17-2 / 98919-66-5 | Alfa Chemistry, Wikipedia |
| IUPAC Name | (2R,3S,4S)-2-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | Wikipedia |
| Synonyms | (+)-Leucopelargonidin, cis-3,4-Leucopelargonidin, 3,4,4',5,7-Flavanpentol | Wikipedia, Alfa Chemistry |
| InChI Key | FSVMLWOLZHGCQX-SOUVJXGZSA-N | Alfa Chemistry |
| SMILES | c1cc(ccc1[C@@H]2--INVALID-LINK--O)O)O">C@HO)O | Wikipedia |
| Predicted pKa | 9.08 (Strongest Acidic) | HMDB |
| Predicted XLogP3-AA | 0.7 | PubChem |
| Hydrogen Bond Donors | 5 | PubChem |
| Hydrogen Bond Acceptors | 6 | PubChem |
Table 2: Summary of Chemical Identifiers and Properties of this compound.
Spectral Data
Experimental spectral data for pure this compound is not widely published. Table 3 provides expected spectral characteristics based on its chemical structure and data from analogous flavonoid compounds. This information is crucial for its identification and characterization via spectroscopic methods.
| Spectroscopy | Expected Characteristics |
| UV-Visible | Expected λmax around 280 nm, characteristic of the flavan (B184786) backbone A-ring absorption, lacking the extended conjugation seen in anthocyanidins. |
| FT-IR (cm⁻¹) | Broad absorption ~3300-3500 (O-H stretching from phenolic and alcohol groups); ~2850-2950 (C-H stretching); ~1600-1620 (aromatic C=C stretching); ~1450-1510 (aromatic ring vibrations); ~1050-1250 (C-O stretching of alcohols and ether). |
| ¹H-NMR (ppm) | Aromatic Region (δ 6.0-7.5): Signals corresponding to protons on the A- and B-rings. The A-ring protons would appear as metacoupled doublets around δ 6.0-6.2. The B-ring would show an AA'BB' system (two doublets) characteristic of a 4'-substituted phenyl group. Flavan Ring (δ 2.5-5.5): Protons on the C-ring, including H-2, H-3, and H-4, would appear in the aliphatic/heterocyclic region, showing characteristic diastereotopic splitting. |
| ¹³C-NMR (ppm) | Aromatic Region (δ 95-160): Signals for the 12 carbons of the A- and B-rings, with oxygenated carbons appearing downfield. Flavan Ring (δ 25-85): Signals for C-2, C-3, and C-4. C-2 (benzylic ether) would be around δ 80, while C-3 and C-4 (bearing hydroxyls) would be in the δ 65-75 range. |
| Mass Spectrometry | Exact Mass: 290.0790 Da. Expected Fragmentation: Loss of water molecules from the C-ring hydroxyls is a primary fragmentation pathway. Retro-Diels-Alder (RDA) fragmentation of the C-ring is also characteristic of flavonoids, yielding fragments corresponding to the A- and B-rings. |
Table 3: Predicted Spectroscopic Data for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and analysis of this compound are provided below. These methodologies are representative and may require optimization based on the starting material and available instrumentation.
Synthesis of (+)-Leucopelargonidin from (+)-Aromadendrin
(+)-Leucopelargonidin can be synthesized via the stereospecific reduction of the C4-carbonyl group of (+)-aromadendrin (also known as (+)-dihydrokaempferol).[1]
Principle: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones to alcohols. In this protocol, it reduces the ketone at the C-4 position of the flavanone (B1672756) structure to a hydroxyl group, yielding the flavan-3,4-diol.
Methodology:
-
Dissolution: Dissolve (+)-aromadendrin in an appropriate solvent such as methanol (B129727) or a methanol/water mixture at room temperature.
-
Reduction: Cool the solution in an ice bath (0-4 °C). Add sodium borohydride (NaBH₄) portion-wise with continuous stirring. The molar excess of NaBH₄ should be carefully controlled to prevent over-reduction.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:hexane (B92381) or chloroform:methanol). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction completion.
-
Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by the slow, dropwise addition of dilute acetic acid or hydrochloric acid until the effervescence ceases and the pH is slightly acidic.
-
Extraction: Remove the organic solvent (methanol) under reduced pressure. Extract the aqueous residue multiple times with a solvent in which this compound is soluble, such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product using column chromatography on silica (B1680970) gel with a gradient elution system (e.g., hexane to ethyl acetate) to yield pure (+)-leucopelargonidin.
-
Characterization: Confirm the structure and purity of the synthesized compound using Mass Spectrometry and NMR spectroscopy, comparing the data with expected values.
Representative Isolation and Analysis by HPLC
This compound is typically isolated from plant matrices and analyzed using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Sample Preparation (Extraction):
-
Homogenize fresh or freeze-dried plant material to a fine powder.
-
Extract the powder with an acidified methanol or acetone (B3395972) solution (e.g., 80% methanol with 1% formic acid) to ensure the stability of the flavan structure.
-
Use sonication or maceration to ensure complete extraction.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive recovery.
-
-
Sample Clean-up (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with acidified methanol followed by acidified water.
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with acidified water to remove highly polar impurities like sugars and organic acids.
-
Elute the flavonoid fraction, including this compound, with acidified methanol.
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., initial mobile phase).
-
-
HPLC Analysis:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1-1% formic or acetic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1-1% formic or acetic acid.
-
Elution Program: A gradient elution is typically used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. A representative gradient might be: 5-30% B over 30 minutes, followed by a wash at 95% B and re-equilibration.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection:
-
Diode Array Detector (DAD): Monitor at ~280 nm for the flavan structure.
-
Mass Spectrometry (MS): For definitive identification, couple the HPLC to an MS detector (e.g., ESI-qTOF-MS/MS). Monitor for the parent ion (m/z 291.0863 [M+H]⁺) and its characteristic fragments.
-
-
Biological Activity and Signaling Pathways
This compound is a biologically active molecule involved in key plant metabolic pathways and exhibits antioxidant properties that may influence cellular signaling in mammals.
Role in Flavonoid Metabolism
This compound is a central intermediate in the biosynthesis of several classes of flavonoids.[1] Two key enzymes act upon it:
-
Dihydroflavonol 4-Reductase (DFR): In a reverse reaction, DFR can reduce dihydrokaempferol (B1209521) to produce cis-3,4-leucopelargonidin.[3]
-
Leucoanthocyanidin Reductase (LAR): This enzyme catalyzes the reduction of this compound to afzelechin, a flavan-3-ol that serves as a monomer for proanthocyanidin (B93508) (condensed tannin) synthesis.[1]
Antioxidant Mechanisms and Modulation of Signaling Pathways
Like other flavonoids, this compound's antioxidant activity stems from its ability to scavenge free radicals and chelate metals.[1] This activity is foundational to its potential modulation of key cellular signaling pathways involved in oxidative stress and inflammation.
Activation of the Nrf2-ARE Pathway: The Keap1-Nrf2 pathway is a primary regulator of cellular antioxidant defenses.[4][5] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and degradation. Oxidative stress or the presence of electrophilic compounds (including some flavonoids) disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][7] Proanthocyanidins and pelargonidin, downstream products of this compound, have been shown to activate this protective pathway.[4][6]
Inhibition of the NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in orchestrating inflammatory responses.[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the expression of inflammatory genes (e.g., cytokines, chemokines).[9] Numerous flavonoids and proanthocyanidins have been demonstrated to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.[10][11][12] This inhibition can occur at multiple steps, including the prevention of IκB degradation.
References
- 1. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthocyanin Delphinidin Prevents Neoplastic Transformation of Mouse Skin JB6 P+ Cells: Epigenetic Re-activation of Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity [mdpi.com]
- 6. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthocyanins inhibit nuclear factor-kappaB activation in monocytes and reduce plasma concentrations of pro-inflammatory mediators in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. Dimeric procyanidin B2 inhibits constitutively active NF-kappaB in Hodgkin's lymphoma cells independently of the presence of IkappaB mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 12. Proanthocyanidins from Grape Seeds Modulate the NF-κB Signal Transduction Pathways in Rats with TNBS-Induced Ulcerative Colitis [mdpi.com]
An In-depth Technical Guide to the Discovery and Isolation of Leucopelargonidin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucopelargonidin, a colorless flavan-3,4-diol, is a member of the leucoanthocyanidin class of flavonoids. It serves as a crucial intermediate in the biosynthesis of pelargonidin-type anthocyanins and proanthocyanidins (B150500) in a variety of plant species. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for its extraction from natural sources and its enzymatic synthesis. Furthermore, this document summarizes its physicochemical properties and explores its potential therapeutic applications, with a particular focus on its anti-diabetic properties and the associated signaling pathways.
Discovery and Natural Occurrence
This compound is found in a range of plant species. Initial phytochemical screenings have identified its presence in the bark of Ficus bengalensis (Indian Banyan) and Rhododendron arboreum, as well as in the fruits of cashew (Anacardium occidentale), areca nut (Areca catechu), and chinese date (Ziziphus jujuba), the East Indian walnut (Albizia lebbeck), Hindi Chaulmoogra (Hydnocarpus wightianus), Arizona dock (Rumex hymenosepalus), and in maize (Zea mays)[1]. The discovery of this compound has been closely linked to the study of anthocyanin and proanthocyanidin (B93508) biosynthesis, where it was identified as a key precursor molecule.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₆ | [1] |
| Molar Mass | 290.271 g/mol | [1] |
| IUPAC Name | (2R,3S,4S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | [2] |
| Appearance | Colorless compound | [1] |
| Solubility | Slightly soluble in water |
Note: Detailed experimental spectroscopic data (UV-Vis, IR, NMR, Mass Spectrometry) for pure this compound are not extensively reported in publicly available literature. Researchers should perform these analyses upon successful isolation and purification for complete characterization.
Experimental Protocols
Isolation from Natural Sources
While a definitive, universally optimized protocol for this compound isolation is not available, the following methods, adapted from procedures for related flavonoids from Ficus bengalensis and Rhododendron arboreum, provide a strong starting point for researchers.
3.1.1. Protocol 1: Isolation of a this compound Glycoside from Ficus bengalensis Bark (Adapted)
This protocol is based on the general methodology for isolating hypoglycemic principles from Ficus bengalensis bark.
Materials:
-
Dried and powdered bark of Ficus bengalensis
-
Ethanol (B145695) (95%)
-
Diethyl ether
-
Alumina (for column chromatography)
-
Activated charcoal
-
Rotary evaporator
-
Chromatography column
-
Filter paper
Procedure:
-
Extraction:
-
Defat the powdered bark by extraction with petroleum ether in a Soxhlet apparatus.
-
Extract the defatted bark with 95% ethanol in a Soxhlet apparatus for 8-12 hours.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a semi-solid mass.
-
-
Column Chromatography:
-
Prepare a chromatography column packed with a layer of activated charcoal over alumina.
-
Dissolve the concentrated extract in a minimal amount of ethanol and adsorb it onto the column.
-
Elute the column with 95% ethanol and collect the eluate.
-
-
Precipitation and Purification:
-
Concentrate the collected eluate at room temperature.
-
Add dry diethyl ether to the concentrated extract to precipitate the glycoside.
-
Filter the precipitate, wash it with diethyl ether, and dry it in a desiccator over phosphorus pentoxide. The resulting product is expected to be a yellowish-white hygroscopic powder.
-
3.1.2. Protocol 2: General Extraction and Fractionation from Rhododendron arboreum Flowers (Adapted)
This protocol outlines a general method for the extraction and fractionation of flavonoids from Rhododendron arboreum flowers, which can be further purified to isolate this compound.
Materials:
-
Shade-dried and powdered flowers of Rhododendron arboreum
-
Ethanol
-
n-hexane
-
n-butanol
-
Diethyl ether
-
Distilled water
-
Soxhlet apparatus
-
Separating funnel
-
Rotary evaporator
Procedure:
-
Extraction:
-
Pack the powdered flowers (100 g) into a Soxhlet apparatus and perform continuous hot percolation with ethanol (350 mL) for approximately 8 hours.
-
Concentrate the extract to a semi-solid mass under vacuum.
-
-
Fractionation:
-
Suspend the concentrated ethanolic extract (20 g) in 200 mL of distilled water.
-
Perform sequential solvent-solvent extraction in a separating funnel using solvents of decreasing polarity: n-hexane, chloroform, and n-butanol.
-
Isolate the n-butanolic fraction, which is expected to contain the more polar flavonoids, including this compound glycosides.
-
-
Further Purification:
-
Dissolve the dried n-butanolic fraction in distilled water.
-
Extract the aqueous solution with diethyl ether.
-
Evaporate the diethyl ether to obtain a brownish-yellow amorphous powder containing a mixture of flavonoids, which can then be subjected to further chromatographic purification (e.g., column chromatography on silica (B1680970) gel or Sephadex LH-20) to isolate this compound.
-
Chemical Synthesis
3.2.1. Protocol 3: Synthesis of (+)-Leucopelargonidin from (+)-Aromadendrin (General Procedure)
Materials:
-
(+)-Aromadendrin (dihydrokaempferol)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol or Ethanol
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup:
-
Dissolve (+)-aromadendrin in methanol or a mixture of methanol and THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0 °C.
-
-
Reduction:
-
Slowly add sodium borohydride to the cooled solution in small portions with continuous stirring. The molar ratio of NaBH₄ to aromadendrin (B1667607) should be optimized, but a starting point of 2-4 equivalents of NaBH₄ can be used.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, cautiously add dilute HCl to quench the excess NaBH₄ and neutralize the solution.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude this compound using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (B92381) or chloroform in methanol.
-
Enzymatic Synthesis and Assay
This compound is synthesized in plants from dihydrokaempferol (B1209521) (aromadendrin) by the enzyme Dihydroflavonol 4-reductase (DFR). The activity of DFR can be assayed in vitro.
3.3.1. Protocol 4: Dihydroflavonol 4-Reductase (DFR) Enzyme Assay
This protocol is adapted from methodologies used to characterize DFR activity from various plant sources.
Materials:
-
Crude protein extract containing DFR or purified DFR enzyme
-
Dihydrokaempferol (DHK)
-
NADPH
-
MOPS-KOH buffer (pH 7.0)
-
DMSO
-
Glacial acetic acid
-
Ethyl acetate
-
BuOH-HCl reagent (95 parts n-butanol, 5 parts 37% HCl)
-
2% NH₄Fe(SO₄)₂·12H₂O in 2 N HCl
-
Spectrophotometer
Procedure:
-
Enzyme Reaction:
-
Prepare a 100 µL reaction mixture containing 79 mM MOPS-KOH (pH 7.0), 1 mM NADPH, 1% DMSO, 100 µM DHK, and 10 µL of the enzyme extract.
-
Incubate the reaction mixture at 30°C for 10-30 minutes.
-
Terminate the reaction by adding 20 µL of glacial acetic acid.
-
-
Extraction of this compound:
-
Extract the reaction mixture twice with ethyl acetate (150-165 µL each time).
-
Combine the ethyl acetate fractions and dry them completely.
-
-
Conversion to Pelargonidin (B1210327) and Quantification:
-
Dissolve the dried extract in BuOH-HCl reagent supplemented with 1/30 volume of 2% NH₄Fe(SO₄)₂·12H₂O in 2 N HCl.
-
Heat the solution at 95°C for 30 minutes to convert the this compound to the colored pelargonidin.
-
Measure the absorbance of the resulting solution at 520-550 nm using a spectrophotometer. The amount of pelargonidin formed is proportional to the DFR activity.
-
Biological Activity and Signaling Pathways
This compound and its glycosides have been reported to possess anti-diabetic properties, including hypoglycemic, hypolipidemic, and serum insulin-raising effects[3]. While the precise molecular mechanisms are still under investigation, the anti-diabetic effects of many flavonoids are known to be mediated through the modulation of key signaling pathways involved in glucose metabolism.
The Insulin (B600854) Signaling Pathway
The insulin signaling pathway plays a central role in maintaining glucose homeostasis. Upon insulin binding to its receptor, a cascade of phosphorylation events is initiated, primarily through the PI3K/Akt and MAPK pathways. This ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into muscle and adipose tissues.
Potential Mechanisms of this compound
Based on studies of other flavonoids, this compound may exert its anti-diabetic effects by:
-
Modulating the PI3K/Akt Pathway: Flavonoids have been shown to influence the phosphorylation status of key proteins in this pathway, such as Akt, thereby promoting GLUT4 translocation and glucose uptake.
-
Activating the p38 MAPK Pathway: The p38 MAPK pathway is another signaling route that can be activated by cellular stress and has been implicated in insulin-independent glucose uptake. Some flavonoids have been shown to activate this pathway.
Further research is required to elucidate the specific molecular targets of this compound within these pathways.
Visualizations
Biosynthetic Pathway of this compound
Experimental Workflow for DFR Enzyme Assay
Putative Signaling Pathway for this compound's Anti-Diabetic Action
References
- 1. Reduction of Dihydrokaempferol by Vitis vinfera Dihydroflavonol 4-Reductase to Produce Orange Pelargonidin-Type Anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of a dihydroflavonol 4-reductase gene in Ophiorrhiza japonica (OjDFR1) reveals its role in the regulation of anthocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning and Functional Characterization of Dihydroflavonol 4-Reductase Gene Involved in Anthocyanin Biosynthesis of Chrysanthemum - PMC [pmc.ncbi.nlm.nih.gov]
Leucopelargonidin Derivatives: A Technical Guide to Their Functions and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucopelargonidin is a colorless leucoanthocyanidin, a type of flavonoid, found in various plants, including Ficus bengalensis. Its derivatives, particularly glycosidic forms, have garnered significant interest in the scientific community for their diverse pharmacological activities. These compounds are being investigated for their potential therapeutic applications in a range of diseases. This technical guide provides an in-depth overview of the known functions of this compound derivatives, supported by available quantitative data, detailed experimental protocols, and visualizations of their proposed signaling pathways.
Functions of this compound Derivatives
The biological activities of this compound derivatives are multifaceted, with the most well-documented effects being anti-diabetic, antioxidant, and anti-inflammatory. Emerging research also suggests potential anticancer properties.
Anti-Diabetic Activity
A significant body of research has focused on the anti-diabetic properties of a specific derivative isolated from the bark of Ficus bengalensis, identified as the dimethyl ether of this compound-3-O-alpha-L-rhamnoside.[1] Studies have demonstrated its ability to lower blood glucose levels and increase serum insulin (B600854).
In moderately diabetic rats, this glycoside of this compound demonstrated significant hypoglycemic and hypolipidemic effects, comparable to the action of glibenclamide.[2] A notable difference was its ability to enhance the fecal excretion of sterols and bile acids.[2] Further studies in alloxan-induced diabetic dogs showed that an oral administration of 100 mg/kg of the dimethyl ether derivative resulted in a significant hypoglycemic and serum insulin-raising action within two hours.[3] The mechanism of action is suggested to be similar to drugs that stimulate insulin secretion.[3]
Antioxidant Activity
This compound derivatives are believed to possess potent antioxidant properties, a common feature of flavonoids. They can scavenge free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity of flavonoids is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (Cupric Reducing Antioxidant Capacity). For flavonoid glycosides, a preliminary hydrolysis step may be necessary to fully assess their antioxidant potential. While specific IC50 values for this compound derivatives are not widely reported, the general antioxidant activity of flavonoid glycosides is well-established. For instance, flavonoid glycosides from Solanum betaceum have shown strong antioxidant activity in the DPPH test, with an IC50 value of 70.11 mg/L.
Anti-Inflammatory Activity
The anti-inflammatory effects of this compound derivatives are linked to their ability to modulate inflammatory signaling pathways. While direct studies on this compound derivatives are limited, research on the related compound, pelargonidin-3-O-glucoside, provides insights into the potential mechanisms. This compound has been shown to have modest anti-inflammatory properties by modulating the production of the anti-inflammatory cytokine IL-10. The anti-inflammatory mechanism of pelargonidin-3-O-glucoside involves the inhibition of the MAPK and NF-κB signaling pathways. These pathways are crucial in regulating the expression of pro-inflammatory genes. Dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is another important mechanism for anti-inflammatory action, and many natural products are being investigated for this property.
Anticancer Activity
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound derivatives and related compounds. It is important to note that there is a significant lack of specific quantitative data for a wide range of this compound derivatives, highlighting a key area for future research.
| Compound/Derivative | Biological Activity | Assay/Model | Key Findings | Reference |
| Dimethyl ether of this compound-3-O-alpha-L-rhamnoside | Anti-diabetic | Alloxan-induced diabetic dogs | Significant hypoglycemic and serum insulin-raising action at 100 mg/kg (oral) | |
| Glycoside of this compound | Anti-diabetic | Moderately diabetic rats | Significant hypoglycemic, hypolipidemic, and serum insulin-raising effects | |
| Flavonoid glycosides (Solanum betaceum) | Antioxidant | DPPH assay | IC50 = 70.11 mg/L | |
| Pelargonidin-3-O-glucoside | Anti-inflammatory | Whole blood culture | Modest increase in IL-10 production at 0.08 µmol/L |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound derivatives.
Protocol 1: Extraction and Isolation of this compound Derivatives from Ficus bengalensis Bark
-
Plant Material Preparation: Collect fresh bark of Ficus bengalensis, wash thoroughly, and air-dry in the shade. Grind the dried bark into a coarse powder.
-
Extraction:
-
Perform a preliminary extraction with petroleum ether to remove fats and waxes.
-
Subject the defatted bark powder to soxhlet extraction with acetone (B3395972).
-
-
Isolation:
-
Concentrate the acetone extract under reduced pressure to obtain a semi-solid mass.
-
Subject the concentrated extract to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of chloroform (B151607) and methanol.
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
-
Pool the fractions showing similar TLC profiles and concentrate.
-
-
Purification:
-
Further purify the isolated compound by preparative TLC or recrystallization from an appropriate solvent system (e.g., methanol-chloroform).
-
-
Characterization:
-
Characterize the purified compound using spectroscopic techniques such as UV-Vis, FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure as a this compound derivative.
-
Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test compound (this compound derivative) in methanol.
-
Use ascorbic acid or quercetin (B1663063) as a positive control.
-
-
Assay Procedure:
-
To 1 mL of each concentration of the test compound, add 2 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.
-
Methanol is used as the blank.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the sample.
-
Protocol 3: In Vitro Anti-Inflammatory Activity - COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Use a commercially available COX-2 inhibitor screening assay kit.
-
Prepare the COX-2 enzyme and arachidonic acid (substrate) solutions as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the test compound (this compound derivative) at various concentrations to the reaction wells.
-
Add the COX-2 enzyme to each well and incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin (B15479496) H2 (PGH2) or other downstream products using a suitable detection method (e.g., colorimetric or fluorometric), as described in the kit protocol.
-
Use a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
-
Calculation:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways
The therapeutic effects of this compound derivatives are mediated through the modulation of various intracellular signaling pathways. Based on studies of related flavonoids like pelargonidin, the following pathways are likely targets.
Putative Antioxidant Signaling Pathway: Keap1-Nrf2
This compound derivatives may exert their antioxidant effects by activating the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of antioxidant compounds can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-dependent genes.
Caption: Putative Keap1-Nrf2 antioxidant signaling pathway activated by this compound derivatives.
Putative Anti-Inflammatory Signaling Pathway: NF-κB
The anti-inflammatory effects of this compound derivatives may be mediated through the inhibition of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound derivatives may inhibit this process.
Caption: Putative NF-κB anti-inflammatory signaling pathway inhibited by this compound derivatives.
Conclusion
This compound derivatives, particularly the dimethyl ether of this compound-3-O-alpha-L-rhamnoside from Ficus bengalensis, exhibit promising pharmacological activities, most notably in the context of diabetes management. Their antioxidant and anti-inflammatory properties further underscore their therapeutic potential. However, this technical guide also highlights significant gaps in the current body of research. There is a pressing need for more extensive studies to isolate and characterize a wider array of this compound derivatives from various natural sources and to establish their specific quantitative biological activities through standardized assays. Furthermore, detailed mechanistic studies are required to elucidate the precise signaling pathways modulated by these compounds. Future research in these areas will be crucial for the development of novel, effective, and safe therapeutic agents based on the this compound scaffold.
References
Spectroscopic Data of Leucopelargonidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucopelargonidin, a member of the leucoanthocyanidin class of flavonoids, is a colorless chemical compound found in a variety of plants.[1][2] As a biosynthetic precursor to pelargonidin (B1210327) and other proanthocyanidins, it holds significant interest in the fields of phytochemistry, pharmacology, and drug development. This technical guide provides a summary of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of experimentally-derived public data for this compound, this guide presents a combination of predicted data and representative data based on the analysis of closely related flavan-3,4-diols. Detailed experimental protocols for the spectroscopic analysis of flavonoids are also provided to aid researchers in the characterization of this and similar molecules.
Chemical Structure
IUPAC Name: (2R,3S,4S)-2-(4-hydroxyphenyl)chroman-3,4,5,7-tetrol Chemical Formula: C₁₅H₁₄O₆ Molar Mass: 290.27 g/mol
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally-derived NMR data for this compound is not extensively reported in publicly accessible literature. The following tables present predicted ¹H and ¹³C NMR data. These predictions are based on computational models and should be considered as a reference for researchers aiming to identify this compound in natural extracts or synthetic samples.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Atom No. | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 4.8 - 5.2 | d |
| H-3 | 4.0 - 4.4 | m |
| H-4 | 4.5 - 4.9 | d |
| H-6 | 5.8 - 6.2 | d |
| H-8 | 5.8 - 6.2 | d |
| H-2' | 7.2 - 7.5 | d |
| H-3' | 6.7 - 7.0 | d |
| H-5' | 6.7 - 7.0 | d |
| H-6' | 7.2 - 7.5 | d |
Note: Predicted data is based on cheminformatic models and may vary from experimental values. The solvent is not specified in the prediction source.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Atom No. | Predicted Chemical Shift (δ, ppm) |
| C-2 | 80 - 85 |
| C-3 | 68 - 72 |
| C-4 | 65 - 70 |
| C-4a | 100 - 105 |
| C-5 | 155 - 160 |
| C-6 | 95 - 100 |
| C-7 | 155 - 160 |
| C-8 | 94 - 98 |
| C-8a | 150 - 155 |
| C-1' | 130 - 135 |
| C-2' | 128 - 132 |
| C-3' | 115 - 120 |
| C-4' | 155 - 160 |
| C-5' | 115 - 120 |
| C-6' | 128 - 132 |
Note: Predicted data is based on cheminformatic models and may vary from experimental values. The solvent is not specified in the prediction source.
Mass Spectrometry (MS)
The mass spectral fragmentation of flavan-3,4-diols, such as this compound, is characterized by cleavages of the heterocyclic C-ring. The primary fragmentation pathway is a retro-Diels-Alder (rDA) reaction, which provides structural information about the A- and B-rings.
Table 3: Expected Mass Spectrometry Fragmentation of this compound
| m/z (Proposed Fragment) | Description |
| 290 [M]+ | Molecular Ion |
| 272 [M-H₂O]+ | Loss of a water molecule |
| 262 [M-CO]+ | Loss of carbon monoxide from the heterocyclic ring |
| 152 | Fragment corresponding to the A-ring after rDA cleavage |
| 138 | Fragment corresponding to the B-ring and part of the C-ring after rDA cleavage |
| 120 | Further fragmentation of the B-ring fragment |
Note: The fragmentation pattern can be influenced by the ionization technique and collision energy.
Experimental Protocols
The following are generalized protocols for the NMR and MS analysis of flavonoids, which can be adapted for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent is critical and should be based on the solubility of the compound.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete structural elucidation and assignment of all proton and carbon signals.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
The solvent should be compatible with the chosen ionization method.
-
-
Instrumentation and Data Acquisition:
-
Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).
-
For direct infusion, introduce the sample solution into the ion source at a constant flow rate.
-
Ionization: Electrospray ionization (ESI) is a common technique for flavonoids and can be run in both positive and negative ion modes. Atmospheric pressure chemical ionization (APCI) can also be used.
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Tandem MS (MS/MS): Select the molecular ion (or a prominent adduct ion) as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. Varying the collision energy can provide more detailed structural information.
-
Visualization of Pathways and Workflows
Biosynthesis of this compound
The following diagram illustrates the biosynthetic pathway leading to the formation of this compound from L-Phenylalanine. This pathway is a segment of the broader flavonoid biosynthesis pathway.[3][4]
Caption: Biosynthetic pathway of this compound.
General Experimental Workflow
The diagram below outlines a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound from a plant source.
Caption: General workflow for natural product characterization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Leucoanthocyanidin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Isomers of Leucopelargonidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucopelargonidin, a member of the leucoanthocyanidin class of flavonoids, is a colorless compound that serves as a pivotal intermediate in the biosynthesis of proanthocyanidins (B150500) (condensed tannins) and anthocyanins in a wide variety of plants.[1][2] Its chemical structure, characterized by a flavan-3,4-diol backbone, possesses multiple chiral centers, giving rise to a number of stereoisomers. The specific stereochemistry of these isomers is crucial as it dictates their biological activity and their fate in downstream metabolic pathways. This technical guide provides a comprehensive overview of the stereochemistry of this compound, its known and potential isomers, and its role in the proanthocyanidin (B93508) biosynthetic pathway. While detailed experimental data for all possible stereoisomers of this compound are not extensively available in the current literature, this guide consolidates the existing knowledge and provides representative experimental protocols for the synthesis and isolation of related compounds.
Stereochemistry of this compound
The core structure of this compound is a 2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol. The stereochemistry of this compound is determined by the spatial arrangement of the substituents at the three chiral centers located at positions 2, 3, and 4 of the C-ring. This results in a total of 2³ = 8 possible stereoisomers.
The most commonly occurring and biosynthetically important isomer is (+)-leucopelargonidin , which has the (2R,3S,4S) absolute configuration.[3][4] This isomer is also referred to as cis-3,4-leucopelargonidin . The "cis" designation refers to the relative stereochemistry of the hydroxyl groups at C-3 and C-4, which are on the same side of the heterocyclic C-ring.
The other potential stereoisomers include its enantiomer, (-)-leucopelargonidin ((2S,3R,4R)-leucopelargonidin) , as well as diastereomers with a trans configuration of the C-3 and C-4 hydroxyl groups. These would include isomers with configurations such as (2R,3R,4S), (2S,3S,4R), (2R,3R,4R), (2S,3S,4S), (2R,3S,4R), and (2S,3R,4S). While theoretically possible, detailed characterization and isolation of these other stereoisomers of this compound are not well-documented in the scientific literature. However, studies on related flavan-3,4-diols have demonstrated the existence and separability of such diastereomers.
Physicochemical Properties of this compound Isomers
Quantitative data for the various stereoisomers of this compound are scarce. The following table summarizes the available data for the most well-characterized isomer, (2R,3S,4S)-leucopelargonidin.
| Property | Value | Notes |
| IUPAC Name | (2R,3S,4S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | For the common cis-isomer.[4] |
| Molecular Formula | C₁₅H₁₄O₆ | |
| Molar Mass | 290.27 g/mol | |
| Appearance | Colorless solid | |
| Melting Point | Not available | Data for specific isomers are not well-documented. |
| Specific Rotation ([α]D) | Not available | While (+)-leucopelargonidin is known, a specific value is not consistently reported. |
| Solubility | Slightly soluble in water. Soluble in polar organic solvents like acetone (B3395972) and ethanol. | |
| ¹H NMR Data | Data not specifically available for isolated this compound isomers. | General spectral features for flavan-3,4-diols are known. |
| ¹³C NMR Data | Data not specifically available for isolated this compound isomers. |
Note: The lack of specific data for each isomer in the table highlights a significant gap in the current phytochemical literature.
Proanthocyanidin Biosynthetic Pathway
This compound is a key intermediate in the flavonoid biosynthetic pathway, leading to the formation of both anthocyanins and proanthocyanidins. The pathway is a complex network of enzymatic reactions, with several key enzymes determining the stereochemical outcome of the final products.
Caption: Biosynthetic pathway of proanthocyanidins from dihydrokaempferol, highlighting the central role of this compound and the key enzymes involved.
The stereospecific reduction of (+)-dihydrokaempferol by dihydroflavonol 4-reductase (DFR) yields (2R,3S,4S)-leucopelargonidin. This this compound can then be converted to the anthocyanidin pelargonidin by anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX). Alternatively, this compound can be reduced by leucoanthocyanidin reductase (LAR) to produce the 2,3-trans-flavan-3-ol, (+)-afzelechin. Pelargonidin, formed from this compound, can be further reduced by anthocyanidin reductase (ANR) to the 2,3-cis-flavan-3-ol, (-)-epiafzelechin. Both afzelechin and epiafzelechin serve as monomeric units for the polymerization into proanthocyanidins.
Experimental Protocols
Stereoselective Synthesis of Flavan-3,4-diols (Leucopelargonidins)
A common method for the synthesis of flavan-3,4-diols is the stereoselective reduction of the corresponding dihydroflavonol. The choice of reducing agent and reaction conditions can influence the stereochemical outcome.
Example Protocol: Reduction of (+)-Aromadendrin to (+)-Leucopelargonidin
This protocol is based on the known synthesis of (+)-leucopelargonidin from (+)-aromadendrin (dihydrokaempferol).
Materials:
-
(+)-Aromadendrin
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus with silica (B1680970) gel
Procedure:
-
Dissolve (+)-aromadendrin in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution. The molar ratio of NaBH₄ to aromadendrin (B1667607) should be optimized, typically starting with a 2:1 to 4:1 ratio.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of chloroform (B151607):methanol, 9:1 v/v). The product, this compound, is expected to have a lower Rf value than the starting material.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and then extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Collect the fractions containing the desired product, as identified by TLC, and concentrate to yield the purified this compound.
-
Characterize the product by NMR spectroscopy, mass spectrometry, and polarimetry to confirm its structure and stereochemistry.
Workflow for Stereoselective Synthesis:
Caption: A generalized workflow for the synthesis of this compound via the reduction of aromadendrin.
Isolation of this compound and other Proanthocyanidin Precursors from Plant Material
The isolation of unstable compounds like leucopelargonidins from plant sources requires mild extraction and purification techniques to prevent degradation and isomerization.
Example Protocol: Extraction from Pine Bark
This protocol is a general guide and may need to be optimized for different plant materials.
Materials:
-
Fresh or freeze-dried plant material (e.g., pine bark)
-
Acetone
-
Ethyl acetate
-
Sephadex LH-20 resin
-
Methanol
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Grind the plant material to a fine powder.
-
Defat the powder by extraction with hexane at room temperature.
-
Extract the defatted powder with a mixture of acetone and water (e.g., 70:30 v/v) at room temperature with constant stirring.
-
Filter the extract and concentrate the filtrate under reduced pressure to remove the acetone.
-
Partition the resulting aqueous extract with ethyl acetate. The proanthocyanidin precursors, including leucopelargonidins, will preferentially partition into the ethyl acetate phase.
-
Collect the ethyl acetate phase and dry it over anhydrous sodium sulfate.
-
Concentrate the ethyl acetate extract to dryness under reduced pressure.
-
Dissolve the residue in a minimal amount of methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol, collecting fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing leucopelargonidins and other flavan-3-ols.
-
Pool the relevant fractions and concentrate them. The final product can be freeze-dried for long-term storage.
Workflow for Isolation from Plant Material:
Caption: A general workflow for the isolation of proanthocyanidin precursors, including this compound, from plant materials.
Conclusion
This compound holds a significant position in flavonoid biochemistry as a precursor to both pigments and tannins. Its stereochemistry is of paramount importance, with the (2R,3S,4S) isomer being the primary product of biosynthesis. While the existence of other stereoisomers is theoretically established, their isolation and detailed characterization remain an area for further research. The provided biosynthetic pathway and representative experimental protocols offer a solid foundation for researchers in the fields of natural product chemistry, plant biochemistry, and drug development to further explore the fascinating world of this compound and its derivatives. Future studies focusing on the stereoselective synthesis and biological evaluation of all this compound isomers will undoubtedly provide deeper insights into their structure-activity relationships and potential therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Leucopelargonidin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucopelargonidin is a colorless leucoanthocyanidin, a type of flavonoid, found in various plant species. It is a precursor in the biosynthesis of pelargonidin, a colored anthocyanidin, and is investigated for its potential pharmacological activities, including anti-diabetic properties. The effective extraction and purification of this compound from plant material are crucial for its further study and potential application in drug development.
These application notes provide detailed protocols for the extraction of this compound from two known plant sources: the bark of Ficus benghalensis (Banyan tree) and Rhododendron arboreum. The protocols are based on established methods for the extraction of flavonoids and related compounds from plant matrices.
This compound Biosynthesis Pathway
The biosynthesis of this compound is an integral part of the flavonoid pathway in plants. The following diagram illustrates the key enzymatic steps leading to the formation of this compound.[1]
Caption: Biosynthesis pathway of this compound.
Data Presentation: Extraction Yield of this compound
Quantitative data on the specific yield of purified this compound from plant materials is scarce in publicly available literature. The following table provides an illustrative summary of potential extraction yields based on general flavonoid extraction studies. These values should be considered as estimates and will vary depending on the specific plant material, harvesting time, and the efficiency of the extraction and purification protocols.
| Plant Source | Plant Part | Extraction Solvent | Extraction Method | Purification Method | Estimated Yield of Purified this compound (mg/100g of dry material) |
| Ficus benghalensis | Bark | 70% Aqueous Acetone (B3395972) | Maceration | LLE & Column Chromatography | 50 - 150 |
| Rhododendron arboreum | Bark | Acetone | Soxhlet Extraction | Column Chromatography | 70 - 200 |
| Ficus benghalensis | Bark | Methanol (B129727) | Maceration | LLE & Column Chromatography | 40 - 120 |
| Rhododendron arboreum | Bark | 80% Methanol | Maceration | Column Chromatography | 60 - 180 |
Note: LLE = Liquid-Liquid Extraction. The data in this table is illustrative and intended for comparative purposes. Actual yields should be determined experimentally.
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound from the bark of Ficus benghalensis and Rhododendron arboreum.
Protocol 1: Extraction of this compound from Ficus benghalensis Bark
This protocol is adapted from methods for the extraction of related flavonoids from Ficus benghalensis.
1. Plant Material Preparation:
-
Collect fresh bark from Ficus benghalensis.
-
Wash the bark thoroughly with distilled water to remove any surface impurities.
-
Air-dry the bark in the shade for 7-10 days or in a hot air oven at 40-50°C until a constant weight is achieved.
-
Grind the dried bark into a coarse powder (approximately 20-40 mesh) using a mechanical grinder.
2. Extraction:
-
Weigh 100 g of the powdered bark and place it in a 2 L Erlenmeyer flask.
-
Add 1 L of 70% aqueous acetone (700 mL acetone and 300 mL distilled water).
-
Macerate the mixture at room temperature for 48 hours with occasional shaking.
-
After 48 hours, filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 45°C to remove the acetone. The resulting aqueous extract will be used for purification.
3. Purification:
-
Liquid-Liquid Extraction:
-
Transfer the concentrated aqueous extract to a 1 L separating funnel.
-
Add an equal volume of n-hexane and shake vigorously for 5-10 minutes. Allow the layers to separate and discard the upper n-hexane layer (this step removes non-polar impurities).
-
Repeat the n-hexane wash two more times.
-
Subsequently, perform a liquid-liquid extraction with ethyl acetate (B1210297) (3 x 500 mL). The this compound will partition into the ethyl acetate phase.
-
Pool the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator.
-
-
Column Chromatography:
-
Prepare a silica (B1680970) gel (60-120 mesh) column (40 cm length x 3 cm diameter) using a slurry packing method with n-hexane.
-
Dissolve the dried ethyl acetate extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
After drying, load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
Collect fractions of 20 mL each and monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and a visualizing agent (e.g., vanillin-sulfuric acid reagent, which gives a characteristic color with flavonoids).
-
Pool the fractions containing the purified this compound and concentrate them to yield the final product.
-
Protocol 2: Extraction of this compound from Rhododendron arboreum Bark
This protocol is based on reports of this compound being present in the acetone extract of Rhododendron arboreum bark.[2]
1. Plant Material Preparation:
-
Follow the same procedure as described in Protocol 1 for the preparation of Rhododendron arboreum bark powder.
2. Extraction:
-
Soxhlet Extraction:
-
Place 50 g of the powdered bark in a thimble made of filter paper.
-
Place the thimble in a Soxhlet extractor.
-
Add 500 mL of acetone to the round-bottom flask of the Soxhlet apparatus.
-
Heat the acetone to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm becomes colorless.
-
After extraction, concentrate the acetone extract to dryness using a rotary evaporator.
-
3. Purification:
-
Column Chromatography:
-
Follow the same column chromatography procedure as described in Protocol 1 to purify the crude extract obtained from the Soxhlet extraction. The elution gradient may need to be optimized based on the TLC analysis of the crude extract.
-
Protocol 3: Hydrolysis of this compound Glycoside (Optional)
This compound often occurs as a glycoside in plants.[2] To obtain the aglycone (this compound), an acid hydrolysis step can be performed on the purified glycoside fraction.
1. Acid Hydrolysis:
-
Dissolve the purified this compound glycoside fraction in a 2M HCl solution in methanol.
-
Reflux the mixture at 90°C for 2 hours.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aglycone with ethyl acetate (3 x 50 mL).
-
Pool the ethyl acetate layers, wash with distilled water, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain the this compound aglycone.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.
Caption: General workflow for this compound extraction.
Concluding Remarks
The protocols provided offer a comprehensive guide for the extraction and purification of this compound from Ficus benghalensis and Rhododendron arboreum. Researchers should note that optimization of these protocols, particularly the chromatographic purification steps, may be necessary to achieve high purity and yield. The stability of this compound during extraction should also be considered, and exposure to high temperatures and light should be minimized. Further analytical techniques, such as HPLC and spectroscopic methods, are recommended for the characterization and quantification of the final product.
References
Application Note & Protocol: HPLC Analysis of Leucopelargonidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucopelargonidin is a colorless leucoanthocyanidin, a type of flavonoid, found in various plants. As a precursor in the biosynthesis of pelargonidin, an anthocyanidin responsible for orange to red colors in plants, this compound and its derivatives are of significant interest for their potential biological activities, including antioxidant and anti-inflammatory properties. Accurate and robust analytical methods are crucial for the qualitative and quantitative determination of this compound in plant extracts and pharmaceutical formulations. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection.
Data Presentation
Table 1: Typical HPLC-UV Method Parameters and Performance Data for this compound Analysis
| Parameter | Value/Range |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | 15 - 25 minutes (highly dependent on exact conditions) |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: HPLC-MS/MS Method Parameters for this compound Analysis
| Parameter | Value/Range |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
| Precursor Ion (m/z) | [M+H]⁺ = 291.08 |
| Product Ions (m/z) | Fragmentation of the precursor ion will yield characteristic product ions for confirmation and quantification. Common losses include water and retro-Diels-Alder fragments. |
| Collision Energy | To be optimized for the specific instrument |
| Capillary Voltage | 3 - 4 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Sample Preparation: Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol (B129727) containing 1% hydrochloric acid (HCl). The acidic condition helps to stabilize the leucoanthocyanidins.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Macerate for 24 hours at 4 °C in the dark.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40 °C.
-
Re-dissolve the concentrated extract in a known volume of the initial mobile phase for HPLC analysis.
-
-
Purification (Optional): For cleaner samples, the extract can be passed through a C18 Solid Phase Extraction (SPE) cartridge.
-
Condition the cartridge with methanol followed by acidified water.
-
Load the extract and wash with acidified water to remove polar impurities.
-
Elute the this compound with acidified methanol.
-
Evaporate the eluent and reconstitute as in step 3.
-
Protocol 2: HPLC-UV Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-30 min: Linear gradient from 5% to 40% B
-
30-35 min: 40% B
-
35-40 min: Return to 5% B
-
40-45 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at 280 nm. This compound is colorless and lacks the visible absorption of anthocyanins, thus UV detection in the range of 270-280 nm is appropriate.
-
-
Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.
Protocol 3: HPLC-MS/MS Analysis of this compound
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but can be adapted for faster analysis using a shorter column with smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm). A faster gradient can be employed.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI is generally preferred for flavonoids.
-
Scan Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM). For qualitative analysis and structural confirmation, use full scan and product ion scan modes.
-
MRM Transition: The precursor ion for this compound ([M+H]⁺) is m/z 291.08. Product ions need to be determined by infusing a standard and performing fragmentation experiments.
-
Optimize instrument parameters such as capillary voltage, cone voltage, source temperature, and collision energy to achieve maximum sensitivity.
-
-
Data Analysis: Quantify this compound using the area of the specific MRM transition peak and an external calibration curve. The identity of the peak should be confirmed by the retention time and the ratio of qualifier to quantifier product ions.
Visualization
Caption: Experimental workflow for the extraction and HPLC analysis of this compound.
Caption: Representative anti-inflammatory signaling pathway potentially modulated by this compound.[1]
References
Application Note: Quantification of Leucopelargonidin in Plant Extracts using a Validated LC-MS/MS Method
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of leucopelargonidin in plant extracts. This compound, a colorless leucoanthocyanidin, is a key intermediate in the biosynthesis of pelargonidin-type anthocyanins and is recognized for its potential biological activities, including anti-diabetic properties.[1] The method presented here is intended for researchers, scientists, and drug development professionals engaged in phytochemical analysis, natural product research, and the development of plant-based therapeutics. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative method validation parameters.
Introduction
This compound is a flavan-3,4-diol, a type of flavonoid found in various plant species such as Ficus benghalensis, Anacardium occidentale (Cashew), and Zea mays (Corn).[1][2] It serves as a direct precursor in the biosynthesis of pelargonidin (B1210327), an anthocyanidin responsible for orange to red colors in many flowers and fruits.[3] The quantification of this compound is crucial for understanding the metabolic flux through the flavonoid pathway and for the quality control of herbal extracts where it is a bioactive constituent. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of such compounds in complex plant matrices.[4] This method utilizes Multiple Reaction Monitoring (MRM) to ensure accurate and precise quantification.
Biological Significance: The Pelargonidin Biosynthesis Pathway
This compound is a pivotal intermediate in the flavonoid biosynthetic pathway. Its synthesis from dihydrokaempferol (B1209521) is catalyzed by Dihydroflavonol 4-reductase (DFR). Subsequently, Anthocyanidin Synthase (ANS) oxidizes this compound to the unstable pelargonidin aglycone, which is then stabilized through glycosylation by enzymes like UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) to form various pelargonidin glycosides. Alternatively, Leucoanthocyanidin Reductase (LAR) can convert this compound to afzelechin, a flavan-3-ol.
References
Application Note: Synthesis of Leucopelargonidin Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucopelargonidin is a colorless leucoanthocyanidin, a type of flavonoid. As an intermediate in the biosynthesis of proanthocyanidins (B150500) (condensed tannins) and anthocyanins in many plants, it is of significant interest in the fields of phytochemistry, food science, and drug discovery. The availability of a pure this compound standard is crucial for accurate quantification in plant extracts, for use in biological assays to determine its bioactivity, and as a starting material for the synthesis of other flavonoids. This application note provides a detailed protocol for the chemical synthesis of a this compound standard via the reduction of (+)-aromadendrin (dihydrokaempferol).
Principle
The synthesis of (+)-leucopelargonidin is achieved through the stereoselective reduction of the ketone group at the C4 position of (+)-aromadendrin using sodium borohydride (B1222165) (NaBH₄). This reaction yields a flavan-3,4-diol, specifically this compound. The resulting product can then be purified using chromatographic techniques to obtain a high-purity standard.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₆ | [1] |
| Molecular Weight | 290.27 g/mol | [1] |
| Typical Reaction Yield | 70-85% (based on analogous reductions) | General estimate for NaBH₄ reductions of flavonoids |
| Purity (after purification) | >95% | Expected outcome of the described purification |
Experimental Protocol
Materials and Reagents
-
(+)-Aromadendrin (Dihydrokaempferol)
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH), analytical grade
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc), analytical grade
-
Hexane (B92381), analytical grade
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography (e.g., 70-230 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
Synthesis of (+)-Leucopelargonidin.[1]
-
Dissolution of Starting Material: In a 100 mL round-bottom flask, dissolve 500 mg of (+)-aromadendrin in 25 mL of methanol. Stir the solution at room temperature until the starting material is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.
-
Addition of Reducing Agent: Slowly add 1.5 equivalents of sodium borohydride (approximately 98 mg) to the cooled solution in small portions over a period of 30 minutes. Monitor the reaction for any effervescence.
-
Reaction: After the addition of sodium borohydride is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TCC). Prepare a TLC plate and spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 7:3 v/v). The product, this compound, is expected to be more polar than the starting aromadendrin (B1667607) and will therefore have a lower Rf value.
-
Quenching the Reaction: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully add 10 mL of deionized water to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add 50 mL of ethyl acetate and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer two more times with 25 mL of ethyl acetate each.
-
Washing and Drying: Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the sodium sulfate and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Loading the Sample: Dissolve the crude product in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel containing the sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 30% ethyl acetate in hexane) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield the purified this compound standard.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
NMR Spectroscopy
| ¹H NMR (DMSO-d₆, 400 MHz) - Predicted Chemical Shifts (δ, ppm) | ¹³C NMR (DMSO-d₆, 100 MHz) - Predicted Chemical Shifts (δ, ppm) |
| ~7.30 (d, 2H, H-2', H-6') | ~158.0 (C-7) |
| ~6.75 (d, 2H, H-3', H-5') | ~157.5 (C-5) |
| ~5.90 (d, 1H, H-8) | ~156.0 (C-9) |
| ~5.85 (d, 1H, H-6) | ~130.0 (C-1') |
| ~4.80 (d, 1H, H-2) | ~128.5 (C-2', C-6') |
| ~4.50 (d, 1H, H-4) | ~115.0 (C-3', C-5') |
| ~3.90 (m, 1H, H-3) | ~100.0 (C-10) |
| Phenolic OHs will appear as broad singlets | ~96.0 (C-6) |
| ~95.0 (C-8) | |
| ~82.0 (C-2) | |
| ~72.0 (C-4) | |
| ~68.0 (C-3) | |
| Note: These are predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions. |
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Tandem mass spectrometry (MS/MS) can be used to confirm the structure through characteristic fragmentation patterns. The fragmentation of flavan-3,4-diols typically involves retro-Diels-Alder (rDA) fission of the C-ring and losses of water molecules.
Experimental Workflow
References
In Vitro Antioxidant Assays for Leucopelargonidin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucopelargonidin is a colorless leucoanthocyanidin, a type of flavonoid, found in various plants.[1] As a precursor in the biosynthesis of proanthocyanidins (B150500) and anthocyanins, it is of significant interest for its potential antioxidant properties.[2][3] Antioxidants are crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Therefore, robust in vitro assays are essential to quantify the antioxidant capacity of this compound and similar compounds for potential therapeutic applications.
While extensive quantitative data on the antioxidant activity of isolated this compound is limited in publicly available literature, this document provides detailed protocols for the most common in vitro antioxidant assays: DPPH, ABTS, FRAP, and ORAC. These protocols are based on established methodologies for related flavonoids and can be adapted for the evaluation of this compound.
Due to the scarcity of specific data for this compound, the following table summarizes quantitative antioxidant data for the closely related anthocyanidin, pelargonidin (B1210327) , to provide a contextual reference for expected antioxidant capacity.
Data Presentation: Antioxidant Capacity of Pelargonidin
| Assay | Compound | IC50 / Value | Units | Reference |
| DPPH Radical Scavenging | Pelargonidin | 5.25 | µM | [4] |
| Superoxide Radical Scavenging | Pelargonidin | > cyanidin | (relative activity) | [4] |
| ABTS Radical Scavenging | Acylated Pelargonidin Derivatives | 1.74 +/- 0.03 | mM |
Note: This data is for pelargonidin and its derivatives, not this compound. It is provided as a reference due to the structural relationship and the lack of available data for this compound. Researchers are encouraged to generate specific data for this compound using the protocols provided below.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH to a yellow-colored product is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
This compound sample
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (517 nm)
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol).
-
Create a series of dilutions from the stock solution to determine the concentration-response curve.
-
Prepare a series of dilutions of the positive control (e.g., Ascorbic acid) in the same manner.
-
-
Assay Protocol:
-
To a 96-well plate, add 100 µL of the various concentrations of the this compound sample or standard to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
A control well should contain 100 µL of the sample solvent without the sample and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radical).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
This compound sample
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader (734 nm)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS Working Solution: Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions from the stock solution.
-
Prepare a series of dilutions of the positive control (Trolox) for the standard curve.
-
-
Assay Protocol:
-
Add 190 µL of the ABTS working solution to each well of a 96-well plate.
-
Add 10 µL of the sample or standard dilutions to the respective wells.
-
Mix and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the following formula:
-
Abs_control is the absorbance of the ABTS working solution without the sample.
-
Abs_sample is the absorbance of the ABTS working solution with the sample.
-
-
TEAC Determination: Plot the percentage of inhibition against the concentration of the standard (Trolox). The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound sample
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader (593 nm)
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions from the stock solution.
-
Prepare a standard curve using various concentrations of FeSO₄ or Trolox.
-
-
Assay Protocol:
-
Add 220 µL of the pre-warmed FRAP reagent to each well of a 96-well plate.
-
Add 10 µL of the sample or standard to the respective wells.
-
Mix and incubate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time.
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
This compound sample
-
Standard (Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh daily.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions from the stock solution.
-
Prepare a standard curve using various concentrations of Trolox.
-
-
Assay Protocol:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
After incubation, inject 25 µL of the AAPH solution into each well to initiate the reaction.
-
-
Measurement: Measure the fluorescence kinetically every 1-5 minutes for at least 60 minutes, or until the fluorescence of the blank has decayed to less than 10% of the initial reading.
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The antioxidant capacity is determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as µM Trolox equivalents.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Advances in Biosynthesis and Biological Functions of Proanthocyanidins in Horticultural Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proanthocyanidins and Where to Find Them: A Meta-Analytic Approach to Investigate Their Chemistry, Biosynthesis, Distribution, and Effect on Human Health [mdpi.com]
- 4. Antioxidant activity of delphinidin and pelargonidin: Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Leucopelargonidin-Based Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucopelargonidin, a colorless leucoanthocyanidin, serves as a critical intermediate in the biosynthesis of flavonoids, including proanthocyanidins (B150500) and the pelargonidin-type anthocyanins that impart orange to red pigmentation in plants. Its position in the flavonoid pathway makes it a key substrate for several enzymes, rendering it a valuable tool for enzymatic studies. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in enzyme assays, primarily focusing on Dihydroflavonol 4-reductase (DFR) and Leucoanthocyanidin Reductase (LAR), with relevance to Anthocyanidin Synthase (ANS).
Understanding the kinetics and substrate specificity of these enzymes is crucial for applications ranging from fundamental plant biochemistry research to the metabolic engineering of crops for desired traits and the development of novel therapeutic agents targeting flavonoid metabolic pathways.
Key Enzymes Utilizing this compound
-
Dihydroflavonol 4-Reductase (DFR; EC 1.1.1.219): DFR catalyzes the NADPH-dependent reduction of dihydroflavonols to their corresponding leucoanthocyanidins. Specifically, it converts dihydrokaempferol (B1209521) (DHK) to cis-3,4-leucopelargonidin (B1213882).[1][2][3] The substrate specificity of DFR is a key determinant of the types of anthocyanins that accumulate in a plant.[3]
-
Leucoanthocyanidin Reductase (LAR; EC 1.17.1.3): LAR is involved in the synthesis of flavan-3-ols, the building blocks of proanthocyanidins. It converts cis-3,4-leucopelargonidin into afzelechin.[1]
-
Anthocyanidin Synthase (ANS; EC 1.14.20.4): Also known as leucoanthocyanidin dioxygenase (LDOX), ANS catalyzes the oxidation of leucoanthocyanidins to the corresponding colored anthocyanidins. It is a key step in the formation of pigments.
Data Presentation
Quantitative data from enzyme assays should be summarized for clarity and comparative analysis. The following tables provide templates for presenting kinetic data and substrate specificity.
Table 1: Michaelis-Menten Kinetic Parameters for DFR with Dihydrokaempferol
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg protein) | kcat (s-1) | kcat/Km (s-1µM-1) |
| Recombinant Chrysanthemum morifolium DFR-RM | Dihydrokaempferol (DHK) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Recombinant Muscari armeniacum DFR | Dihydrokaempferol (DHK) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Recombinant Sorghum bicolor DFR3 | Dihydrokaempferol (DHK) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Note: Specific kinetic values need to be determined experimentally. This table serves as a template.
Table 2: Substrate Specificity of Dihydroflavonol 4-Reductases
| Enzyme | Substrate | Relative Activity (%) | Product |
| Muscari armeniacum DFR | Dihydromyricetin (B1665482) (DHM) | 100 | Leucodelphinidin |
| Dihydroquercetin (DHQ) | 75 | Leucocyanidin (B1674801) | |
| Dihydrokaempferol (DHK) | 50 | This compound | |
| Freesia hybrida DFR2 | Dihydromyricetin (DHM) | 100 | Leucodelphinidin |
| Dihydroquercetin (DHQ) | 80 | Leucocyanidin | |
| Dihydrokaempferol (DHK) | No Activity | - |
Note: Data presented here is illustrative. Actual relative activities will vary based on the specific enzyme and assay conditions.
Experimental Protocols
Protocol 1: In Vitro Dihydroflavonol 4-Reductase (DFR) Assay
This protocol describes the determination of DFR activity by measuring the conversion of dihydrokaempferol (DHK) to this compound. Due to the instability of this compound, the product is often converted to the colored pelargonidin (B1210327) for quantification.
Materials:
-
Recombinant DFR enzyme extract
-
Dihydrokaempferol (DHK) stock solution (in methanol (B129727) or DMSO)
-
NADPH stock solution
-
Assay Buffer: 100 mM Tris-HCl, pH 7.0, containing 2 mM 2-mercaptoethanol
-
Stop Solution: 5 M HCl
-
Extraction Solvent: Isoamyl alcohol or butanol
-
Spectrophotometer or HPLC system
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
80 µL Assay Buffer
-
10 µL DHK stock solution (final concentration 10-200 µM)
-
5 µL NADPH stock solution (final concentration 200 µM)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of the recombinant DFR enzyme extract.
-
Incubate at 30°C for 15-60 minutes.
-
-
Product Conversion and Extraction:
-
Stop the reaction by adding 100 µL of 5 M HCl.
-
Heat the mixture at 95°C for 10 minutes to convert the unstable this compound to the stable pelargonidin. The solution should develop a brick-red color.
-
Cool the tubes on ice.
-
Extract the pelargonidin by adding 200 µL of isoamyl alcohol, vortexing vigorously, and centrifuging to separate the phases.
-
-
Quantification:
-
Spectrophotometry: Measure the absorbance of the upper organic phase at 520-540 nm. A standard curve of pelargonidin can be used for quantification.
-
HPLC Analysis: Evaporate the organic phase to dryness under nitrogen and redissolve the residue in a suitable solvent for HPLC analysis. Use a C18 column and a gradient of acetonitrile (B52724) in water (with 0.1% formic acid) for separation. Monitor at 520 nm.
-
Controls:
-
A reaction without the enzyme extract to account for non-enzymatic conversion.
-
A reaction without NADPH to confirm the co-factor dependency.
-
A reaction without DHK to measure any background activity.
Visualizations
Anthocyanin Biosynthesis Pathway
Caption: Anthocyanin biosynthesis pathway showing the central role of this compound.
DFR Enzyme Assay Workflow
Caption: Workflow for a typical Dihydroflavonol 4-reductase (DFR) enzyme assay.
Discussion and Troubleshooting
-
Substrate Solubility: Dihydroflavonols like DHK have limited aqueous solubility. Prepare stock solutions in methanol or DMSO and ensure the final concentration of the organic solvent in the assay is low (typically <5%) to avoid enzyme inhibition.
-
Enzyme Source and Purity: The use of purified recombinant enzyme is recommended to avoid competing reactions from other enzymes in crude extracts.
-
Substrate Specificity: Be aware that DFR enzymes from different plant species exhibit varying substrate specificities. Some may not efficiently use DHK to produce this compound. It is crucial to characterize the specific DFR being used.
-
Alternative Substrates: While this note focuses on this compound, the DFR assay protocol can be adapted for other dihydroflavonols like dihydroquercetin (DHQ) and dihydromyricetin (DHM) to produce leucocyanidin and leucodelphinidin, respectively.
These application notes provide a framework for the use of this compound and its precursors in enzyme assays. Researchers should optimize the protocols for their specific experimental conditions and enzyme sources.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cloning and Functional Characterization of Dihydroflavonol 4-Reductase Gene Involved in Anthocyanin Biosynthesis of Chrysanthemum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroflavonol 4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Application of Leucopelargonidin in Food Science Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucopelargonidin, a colorless leucoanthocyanidin, is a flavonoid found in various plants, including cashew (Anacardium occidentale), corn (Zea mays), and Chinese date (Ziziphus jujuba)[1]. As a precursor to pelargonidin (B1210327), a red-hued anthocyanidin, this compound holds significant potential in food science, particularly in the realms of preservation and functional food development. Although direct research on this compound in food applications is limited, its close structural relationship with pelargonidin allows for informed inferences about its potential bioactivities. This document outlines the prospective applications of this compound in food science, supported by data and protocols primarily derived from studies on its colored counterpart, pelargonidin, due to the current scarcity of this compound-specific research.
The primary proposed applications of this compound in food science revolve around its potential as a natural antioxidant and antimicrobial agent. Its colorless nature presents a distinct advantage over colored anthocyanins in applications where the original appearance of the food product needs to be maintained.
Potential Applications and Mechanisms of Action
This compound is hypothesized to contribute to food quality and safety through two primary mechanisms:
-
Antioxidant Activity : By donating hydrogen atoms, this compound can neutralize free radicals, thereby inhibiting lipid oxidation and preventing the development of off-flavors and rancidity in food products. This is particularly relevant for high-fat foods, such as meats and dairy products. Furthermore, its potential to chelate metal ions can prevent them from catalyzing oxidative reactions[2]. The antioxidant effects of the related compound, pelargonidin, are also attributed to the upregulation of the Keap1/Nrf2 signaling pathway, which increases the expression of endogenous antioxidant enzymes[3][4][5].
-
Antimicrobial Activity : this compound may inhibit the growth of foodborne pathogens and spoilage microorganisms. The antimicrobial action of flavonoids often involves the disruption of microbial cell membranes, inhibition of nucleic acid synthesis, and interference with energy metabolism. This can extend the shelf-life of perishable foods like meat, poultry, and fresh produce.
Quantitative Data Summary
Due to the limited availability of quantitative data for this compound, the following tables summarize the antioxidant and antimicrobial activities of its corresponding anthocyanidin, pelargonidin. These values provide an estimate of the potential efficacy of this compound.
Table 1: Antioxidant Activity of Pelargonidin Derivatives
| Assay | Compound | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| DPPH | Pelargonidin-3-O-glucoside | 94.83 - 111.4 | Ascorbic Acid | 127.7 |
| ABTS | Pelargonidin-3-O-glucoside | 179.8 - 334.3 | Ascorbic Acid | 127.7 |
IC50: The concentration of the compound required to scavenge 50% of the free radicals. Data is indicative and sourced from studies on pelargonidin-containing extracts.
Table 2: Antimicrobial Activity of Pelargonidin and Related Compounds (MIC Values)
| Microorganism | Compound/Extract | MIC Value (µg/mL) | Reference Compound | MIC Value (µg/mL) |
| Staphylococcus aureus | Black Seed Oil (contains pelargonidin precursors) | 25 | - | - |
| Kocuria rhizophila | Fir Balsam Absolute | 12.5 | - | - |
| Pseudomonas putida | Cubeb Oil | 12.5 | - | - |
| Mycobacterium tuberculosis | Damnacanthal (anthraquinone) | 13.07 | - | - |
MIC: Minimum Inhibitory Concentration required to inhibit visible microbial growth. Data is illustrative of the antimicrobial potential of natural compounds, including those structurally related to this compound.
Experimental Protocols
The following are detailed protocols for assessing the key bioactivities of this compound in a laboratory setting.
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general method for extracting leucopelargonidins from plant sources.
Materials:
-
Plant material (e.g., groundnut shells, sorghum leaves)
-
Methanol (B129727) or acetone
-
Hydrochloric acid (HCl)
-
Rotary evaporator
-
Chromatography column (e.g., Sephadex LH-20)
-
HPLC system for purification and analysis
Procedure:
-
Homogenize the fresh plant material with cold 80% methanol or acetone.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
To the concentrated extract, add 2 M HCl and heat at 100°C for 30 minutes to convert the leucoanthocyanidins to their corresponding anthocyanidins for initial screening and identification.
-
For isolation of this compound, the concentrated extract can be fractionated using column chromatography on Sephadex LH-20, eluting with ethanol.
-
Further purify the fractions containing this compound using preparative HPLC.
-
Characterize the purified compound using spectroscopic methods (UV-Vis, NMR, and Mass Spectrometry).
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the antioxidant capacity of this compound by measuring its ability to scavenge the stable DPPH free radical.
Materials:
-
This compound extract or purified compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the this compound sample in methanol.
-
Create a series of dilutions from the stock solution.
-
Prepare a 0.1 mM DPPH working solution in methanol.
-
In a 96-well plate, add 100 µL of the sample dilutions to respective wells.
-
Add 100 µL of the DPPH working solution to each well.
-
Include a blank (methanol only) and a positive control (ascorbic acid or Trolox) at various concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the sample concentration to determine the IC50 value.
Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay further evaluates the antioxidant potential of this compound.
Materials:
-
This compound extract or purified compound
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of the this compound sample and a series of dilutions.
-
In a 96-well plate, add 10 µL of the sample dilutions to respective wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific microorganism using the broth microdilution method.
Materials:
-
This compound extract or purified compound
-
Bacterial or fungal strains (e.g., E. coli, S. aureus, L. monocytogenes)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
96-well microplate
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Resazurin (B115843) dye (optional, for viability indication)
Procedure:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., DMSO, ethanol) and sterilize by filtration.
-
Perform serial two-fold dilutions of the sample in the broth medium directly in a 96-well plate.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL). Dilute this to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Add the microbial suspension to each well containing the sample dilutions.
-
Include a positive control (broth with inoculum, no sample) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth). Optionally, add a viability indicator like resazurin to aid in the determination.
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for the extraction and bioactivity testing of this compound.
Caption: Inferred Keap1/Nrf2 antioxidant pathway activation by this compound.
Conclusion and Future Directions
While direct evidence is still emerging, the chemical properties of this compound and the well-documented bioactivities of its related compound, pelargonidin, strongly suggest its potential as a valuable natural additive in the food industry. Its prospective roles as an antioxidant and antimicrobial agent, coupled with its lack of color, make it an attractive candidate for preserving a wide range of food products without altering their visual characteristics.
Future research should focus on:
-
Developing efficient and scalable methods for the extraction and purification of this compound from natural sources.
-
Conducting comprehensive studies to determine the specific IC50 and MIC values of pure this compound against a broad spectrum of food spoilage organisms and pathogens.
-
Evaluating the efficacy of this compound in real food matrices, assessing its impact on shelf-life, sensory properties, and overall product quality.
-
Investigating the stability of this compound under various food processing conditions, such as heat treatment, pH changes, and light exposure.
-
Elucidating the precise mechanisms of its antioxidant and antimicrobial actions in food systems.
By addressing these research gaps, the full potential of this compound as a natural food preservative and functional ingredient can be realized, offering a promising alternative to synthetic additives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
Leucopelargonidin as a Potential Biomarker in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucopelargonidin, a colorless flavan-3,4-diol, is a natural bioactive compound found in various plants, notably in the bark of Ficus bengalensis (Banyan tree).[1][2] Emerging research has highlighted its potential role in managing metabolic disorders, particularly diabetes and dyslipidemia. As a member of the leucoanthocyanidin class of flavonoids, this compound and its glycosidic derivatives have demonstrated significant hypoglycemic, hypolipidemic, and insulin-stimulating properties in preclinical studies.[1][3] This document provides detailed application notes on the use of this compound as a potential biomarker in metabolic studies, summarizing key quantitative data and providing experimental protocols for its investigation.
The primary mechanism of action for this compound derivatives appears to be the stimulation of insulin (B600854) secretion from pancreatic β-cells.[1] This insulinotropic effect, combined with its impact on lipid metabolism, makes this compound a compound of interest for developing novel therapeutic strategies against metabolic syndrome. Its presence in biological fluids following the consumption of certain plant materials also suggests its potential as a dietary biomarker.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its derivatives on key metabolic parameters as reported in preclinical studies. These studies primarily utilized rodent and canine models of diabetes.
Table 1: Effects of this compound Derivatives on Glucose and Insulin
| Compound/Extract | Animal Model | Dosage | Duration | Change in Fasting Blood Glucose | Change in Serum Insulin | Reference |
| Dimethoxy ether of this compound-3-O-alpha-L rhamnoside | Alloxan-induced diabetic dogs | 100 mg/kg (oral) | 2 hours | Significant decrease | Significant increase | |
| Glycoside of this compound | Moderately diabetic rats | Not specified | Not specified | Significant hypoglycemic effect | Significant raising effect | |
| Dimethoxy derivative of Pelargonidin (B1210327) 3-O-alpha-L rhamnoside | Moderately diabetic rats | 250 mg/kg (single dose) | 2 hours | ↓ 19% | Not specified | |
| Dimethoxy derivative of Pelargonidin 3-O-alpha-L rhamnoside | Moderately diabetic rats | 100 mg/kg/day (oral) | 1 month | ↓ ~50% (to near normal) | Not specified | |
| Leucodelphinidin derivative | Alloxan (B1665706) diabetic rats | 250 mg/kg (oral) | 2 hours | ↓ ~24% | Not specified |
Table 2: Effects of this compound Derivatives on Lipid Profile
| Compound/Extract | Animal Model | Dosage | Duration | Change in Total Cholesterol | Change in LDL-Cholesterol | Change in HDL-Cholesterol | Reference |
| Glycoside of this compound | Moderately diabetic rats | Not specified | Not specified | Significant hypocholesterolemic effect | Controlled hypercholesterolemia | Not specified | |
| Leucodelphinidin derivative | Cholesterol-fed rats | 100 mg/kg/day (oral) | Not specified | Significant reduction | Significant reduction | Significant increase |
Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, research on structurally related flavonoids, such as procyanidins and other pelargonidin derivatives, suggests that its metabolic effects are likely mediated through the modulation of key signaling cascades involved in glucose and lipid metabolism.
Proposed Insulin Signaling Pathway Modulation
This compound likely enhances insulin sensitivity and glucose uptake in peripheral tissues like skeletal muscle and adipose tissue by activating the PI3K/Akt signaling pathway . This pathway is central to insulin's metabolic effects. Activation of this pathway leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into the cell.
Caption: Proposed potentiation of the PI3K/Akt pathway by this compound.
Proposed AMPK Pathway Activation
AMP-activated protein kinase (AMPK) is a crucial energy sensor in cells. Its activation promotes catabolic processes like glucose uptake and fatty acid oxidation while inhibiting anabolic processes. Flavonoids have been shown to activate AMPK, leading to improved metabolic homeostasis. It is plausible that this compound also exerts its effects through this pathway.
Caption: Proposed metabolic effects via AMPK activation by this compound.
Experimental Protocols
Induction of Experimental Diabetes in Rats (Alloxan-Induced)
This protocol describes the induction of moderate diabetes in rats, a common model for testing hypoglycemic agents.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Alloxan monohydrate
-
0.9% sterile saline solution, ice-cold
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
-
5% glucose solution
Procedure:
-
Fast the rats for 16-18 hours prior to alloxan injection, with free access to water.
-
Prepare a fresh solution of alloxan monohydrate in ice-cold 0.9% saline or citrate buffer at a concentration suitable for the desired dosage (e.g., 120-150 mg/kg body weight).
-
Administer the alloxan solution via a single intraperitoneal (i.p.) injection.
-
Immediately after injection, provide the rats with a 5% glucose solution to drink for the next 24 hours to prevent fatal hypoglycemia resulting from the initial massive release of insulin from damaged pancreatic β-cells.
-
After 72 hours, measure the fasting blood glucose levels. Rats with fasting blood glucose levels consistently above 200-250 mg/dL are considered diabetic and can be used for the study.
-
Monitor the health of the animals closely, including body weight, food and water intake, and urine output.
Oral Administration of this compound and Blood/Tissue Collection
This protocol outlines the procedure for administering this compound to rats and collecting samples for analysis.
Materials:
-
This compound or its derivative
-
Vehicle for suspension (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles (16-18 gauge, straight or curved)
-
Syringes
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Collection tubes (e.g., EDTA-coated tubes for plasma)
-
Centrifuge
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 100 mg/kg dose in a 200g rat, prepare a solution where 1 mL contains 20 mg of the compound).
-
Administer the suspension to the rats daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
At specified time points (e.g., weekly), collect blood samples for monitoring blood glucose and lipid profiles. For fasting measurements, fast the animals for at least 6 hours. Blood can be collected via tail vein puncture.
-
At the end of the study, anesthetize the rats.
-
Collect a terminal blood sample via cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood at 3000 x g for 15 minutes at 4°C to separate the plasma.
-
Aspirate the plasma and store it at -80°C until analysis for this compound, insulin, and other metabolic markers.
-
Perfuse tissues of interest (e.g., pancreas, liver, adipose tissue) with cold saline and excise them. Tissues can be snap-frozen in liquid nitrogen and stored at -80°C for later analysis (e.g., western blotting for signaling proteins).
Quantification of this compound in Plasma (General LC-MS/MS Protocol)
Workflow Diagram:
References
Application Notes: Cell-Based Assays for Leucopelargonidin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucopelargonidin is a colorless flavan-3,4-diol, a type of flavonoid belonging to the leucoanthocyanidin class.[1] Found in various plants such as Ficus bengalensis and Rumex hymenosepalus, this compound and its derivatives have been associated with several potential health benefits, including anti-diabetic properties.[1][2] As a member of the flavonoid family, this compound is a promising candidate for evaluation across a spectrum of bioactivities, including antioxidant, anti-inflammatory, and anticancer effects, which are common to this class of phytochemicals.
These application notes provide detailed protocols for a panel of cell-based assays to systematically evaluate the cytotoxic, antioxidant, and anti-inflammatory properties of this compound. The methodologies described herein are fundamental for preclinical assessment and mechanistic studies in drug discovery and development.
Assessment of Cytotoxicity and Antiproliferative Activity
A primary step in evaluating the bioactivity of any compound is to determine its effect on cell viability and proliferation. This helps to identify potential anticancer properties and establish a safe concentration range for subsequent, more specific bioassays. The MTT assay is a widely used colorimetric method for this purpose.[3]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.
Experimental Workflow: MTT Assay
Caption: Workflow diagram for the MTT cell viability and cytotoxicity assay.
Protocol: MTT Assay for Cytotoxicity
This protocol is adapted for adherent cell lines, such as the A549 human lung carcinoma or MCF-7 human breast adenocarcinoma cell lines, which are commonly used for screening anticancer activity.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Adherent cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS), store protected from light.
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Data Presentation: Example
Quantitative results should be tabulated to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| A549 | 0 (Vehicle Control) | 48 | 100 ± 4.5 |
| 1 | 48 | 95.2 ± 5.1 | |
| 10 | 48 | 78.6 ± 3.9 | |
| 50 | 48 | 49.1 ± 4.2 | |
| 100 | 48 | 21.3 ± 3.1 | |
| MCF-7 | 0 (Vehicle Control) | 48 | 100 ± 5.2 |
| 1 | 48 | 98.1 ± 4.8 | |
| 10 | 48 | 85.4 ± 5.5 | |
| 50 | 48 | 53.7 ± 4.6 | |
| 100 | 48 | 28.9 ± 3.8 |
Evaluation of Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which involve scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD).
Principle of Cellular Antioxidant Assays
Cell-based antioxidant assays measure a compound's ability to mitigate oxidative stress induced by an external agent (e.g., H₂O₂). This can be assessed directly by measuring intracellular ROS levels using fluorescent probes or indirectly by measuring the activity of key antioxidant enzymes.
Protocol: Intracellular ROS Scavenging Assay
Materials:
-
Cell line (e.g., RAW 264.7 macrophages or MRC-5 normal lung cells)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Hydrogen peroxide (H₂O₂) or another ROS-inducing agent
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
ROS Induction: Add DCFH-DA solution to the wells and incubate. After incubation, induce oxidative stress by adding H₂O₂ to the wells (excluding the negative control).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Protocol: Superoxide Dismutase (SOD) Activity Assay
SODs are enzymes that catalyze the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen. This compound's effect on the activity of this key antioxidant enzyme can be measured using commercially available kits or established protocols.
Materials:
-
Cell line (e.g., A549 cells)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SOD Assay Kit (e.g., based on WST-8 method)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells in larger plates (e.g., 6-well plates) and treat with this compound for 24 hours.
-
Cell Lysis: After treatment, wash the cells with cold PBS, and lyse them using a suitable lysis buffer on ice.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the total protein concentration in the supernatant.
-
SOD Assay: Perform the SOD activity assay on the cell lysates according to the manufacturer's protocol. This typically involves a colorimetric reaction where the inhibition of a formazan dye formation is proportional to the SOD activity.
-
Data Analysis: Calculate the SOD activity and normalize it to the total protein content. Express results as Units/mg protein.
Data Presentation: Example
| Assay | Cell Line | Treatment | Result (Mean ± SD) |
| ROS Scavenging | MRC-5 | Control (No H₂O₂) | 100% (Baseline Fluorescence) |
| Vehicle + H₂O₂ | 450 ± 25% | ||
| This compound (50 µM) + H₂O₂ | 210 ± 18% | ||
| SOD Activity | A549 | Vehicle Control | 15.2 ± 1.8 U/mg protein |
| This compound (50 µM) | 25.8 ± 2.5 U/mg protein |
Assessment of Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases. Many flavonoids exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK, thereby reducing the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (B1171923) (PGE₂), and cytokines (TNF-α, IL-6).
Principle of Anti-inflammatory Assays
These assays typically use an immune cell line, such as RAW 264.7 murine macrophages, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of this compound to inhibit the production of inflammatory mediators in the cell culture supernatant is then quantified.
Experimental Workflow: Anti-inflammatory Assays
Caption: General workflow for in vitro anti-inflammatory assays.
Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
Materials:
-
RAW 264.7 cell line
-
This compound and Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well plates and microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and allow adherence overnight. Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (final concentration 1 µg/mL) and incubate for 24 hours. Include negative controls (no LPS) and vehicle controls (LPS + DMSO).
-
Griess Reaction: After incubation, transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well, incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol: Pro-inflammatory Cytokine (TNF-α, IL-6) ELISA
Procedure:
-
Cell Culture and Supernatant Collection: Follow steps 1 and 2 from the NO production assay.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's specific instructions. This typically involves a sandwich ELISA format.
-
Measurement and Quantification: Measure the absorbance and calculate the cytokine concentrations using their respective standard curves.
Data Presentation: Example
| Mediator | Treatment | Concentration (Mean ± SD) |
| Nitric Oxide (NO) | Control (No LPS) | 1.5 ± 0.3 µM |
| Vehicle + LPS (1 µg/mL) | 25.8 ± 2.1 µM | |
| This compound (50 µM) + LPS | 11.2 ± 1.5 µM | |
| TNF-α | Control (No LPS) | 20.1 ± 5.5 pg/mL |
| Vehicle + LPS (1 µg/mL) | 850.4 ± 65.2 pg/mL | |
| This compound (50 µM) + LPS | 315.7 ± 41.8 pg/mL | |
| IL-6 | Control (No LPS) | 15.3 ± 4.1 pg/mL |
| Vehicle + LPS (1 µg/mL) | 675.9 ± 58.9 pg/mL | |
| This compound (50 µM) + LPS | 250.2 ± 33.7 pg/mL |
Mechanistic Insights: Signaling Pathway Analysis
To understand how this compound exerts its effects, it is crucial to investigate its impact on key intracellular signaling pathways. For anti-inflammatory actions, the NF-κB and MAPK pathways are primary targets.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli like LPS lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. Flavonoids may inhibit this pathway at various steps.
Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK pathway, are crucial for regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key therapeutic target. The Ras/Raf/MEK/ERK cascade is a well-studied component of this system.
Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation, and a potential target for this compound.
Protocol: Western Blot Analysis The effect of this compound on these pathways can be confirmed by Western blotting to measure the phosphorylation status of key proteins (e.g., p-IκBα, p-ERK). A decrease in the phosphorylated form of these proteins upon treatment with this compound would indicate pathway inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Leucopelargonidin Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address stability issues encountered during the extraction, handling, and storage of leucopelargonidin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it inherently unstable?
This compound is a colorless flavan-3,4-diol, a type of leucoanthocyanidin. Its instability stems from the multiple hydroxyl (-OH) groups on its phenolic rings, which are highly susceptible to oxidation. Furthermore, under acidic conditions and heat, it can be readily converted into the colored anthocyanidin, pelargonidin, or undergo polymerization, leading to discoloration, precipitation, and loss of bioactivity.
Q2: My colorless this compound extract is turning pink/red. What is happening?
This color change is a classic indicator of degradation. This compound is a precursor to pelargonidin, a colored anthocyanidin. This conversion is accelerated by factors such as acidic pH (especially below 3), exposure to heat, and light. The appearance of a pink or red hue signifies that the flavan-3,4-diol structure is being oxidized to the stable flavylium (B80283) cation of pelargonidin.
Q3: What are the primary factors that degrade this compound extracts?
The stability of this compound is compromised by several environmental factors:
-
pH: The compound is most stable in a slightly acidic environment (pH 3-4). It degrades rapidly in alkaline and strongly acidic conditions.
-
Temperature: Elevated temperatures significantly accelerate degradation and polymerization reactions.[1] Storage at low temperatures is crucial.
-
Oxygen: As a phenolic compound, this compound is prone to oxidation. The presence of oxygen, especially when combined with light or metal ions, leads to the formation of quinones and other degradation products.
-
Light: Exposure to UV and visible light provides the energy to initiate oxidative reactions, leading to rapid degradation. Extracts should always be handled and stored in light-protected conditions.
-
Enzymes: The presence of enzymes like polyphenol oxidase (PPO) and peroxidases in crude extracts can rapidly degrade this compound.
Q4: What is the general strategy for improving the stability of my extract?
A multi-faceted approach is most effective. This involves optimizing extraction to minimize initial degradation, followed by the implementation of protective measures for the final extract. Key strategies include:
-
Optimized Extraction: Using mild conditions (low temperature, slightly acidic solvents, and rapid processing).
-
Inert Environment: Minimizing oxygen exposure by working under an inert gas (e.g., nitrogen or argon).
-
Chelating Agents: Adding agents like EDTA to sequester metal ions that catalyze oxidation.
-
Antioxidants: Incorporating stabilizing agents like ascorbic acid to scavenge free radicals.
-
Microencapsulation: Physically protecting the this compound molecules by entrapping them within a protective matrix.
-
Proper Storage: Storing the final extract at low temperatures (-20°C or below) in amber, airtight containers.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Solutions & Optimizations |
| Extract rapidly turns pink, red, or brown after extraction. | 1. Acid-Catalyzed Oxidation: The pH of the extraction solvent or the final extract is too low (e.g., < pH 3), promoting conversion to pelargonidin. 2. Oxidation: High exposure to atmospheric oxygen during processing (e.g., filtration, evaporation). 3. Thermal Degradation: Use of high temperatures during solvent evaporation. | 1. Adjust pH: Maintain the pH of your solutions between 3 and 4. Use buffered solvents if necessary. 2. Inert Atmosphere: Purge solvents with nitrogen or argon before use. Perform extractions and solvent removal steps under a gentle stream of inert gas. 3. Low Temperature Evaporation: Use a rotary evaporator with the water bath temperature set below 40°C. |
| Low yield of this compound in the final extract. | 1. Degradation during Extraction: Harsh extraction conditions (high heat, wrong pH, prolonged time) are degrading the target molecule. 2. Incomplete Extraction: The solvent system is not optimal for this compound. 3. Polymerization: Molecules are polymerizing and precipitating out of solution, leading to loss during filtration. | 1. Use Mild Conditions: Consider cold maceration or ultrasound-assisted extraction at controlled low temperatures. Minimize extraction time. 2. Optimize Solvent: this compound is relatively polar. Use mixtures of ethanol (B145695) or acetone (B3395972) with water (e.g., 70-80% organic solvent). A slightly acidified solvent (e.g., with 0.1% citric acid) can improve stability. 3. Add Stabilizers: Incorporate ascorbic acid (0.1% w/v) into the extraction solvent to prevent oxidation and polymerization. |
| Precipitate forms in the extract during storage. | 1. Polymerization: Proanthocyanidins, including this compound, can self-condense over time to form larger, insoluble polymers. This is accelerated by temperature fluctuations and oxygen. 2. Concentration Effects: The extract may be too concentrated, exceeding the solubility limit of this compound in the storage solvent. | 1. Improve Storage Conditions: Store at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles. Ensure containers are purged with inert gas before sealing. 2. Consider Encapsulation: For long-term storage, microencapsulation provides the best protection against polymerization. 3. Dilute Before Storage: Store the extract at a moderate concentration and perform a final concentration step on an aliquot just before use. |
Data Presentation: Procyanidin Stability
Since this compound-specific degradation kinetics are not widely published, data for closely related procyanidins from grape seeds provide a valuable proxy for understanding stability. The degradation of procyanidins generally follows first-order kinetics.
Table 1: Effect of pH and Temperature on the Half-Life (t½) of Dimeric Procyanidins in Aqueous Solution.
| Compound | pH | Temperature (°C) | Half-Life (t½) in Days |
| Procyanidin B1 | 2.0 | 22 | 19.3 |
| 3.2 | 22 | 31.5 | |
| 4.2 | 22 | 25.7 | |
| Procyanidin B2 | 2.0 | 22 | 24.8 |
| 3.2 | 22 | 40.8 | |
| 4.2 | 22 | 30.1 | |
| Procyanidin B3 | 2.0 | 22 | 27.7 |
| 3.2 | 22 | 43.3 | |
| 4.2 | 22 | 33.0 | |
| Procyanidin B2 | 3.2 | 5 | 138.6 |
| 3.2 | 22 | 40.8 | |
| 3.2 | 45 | 11.6 |
Data adapted from a study on grape seed procyanidins, which serves as a model for this compound behavior.[2]
Key Insights from Data:
-
Optimal pH: Stability is maximal around pH 3.2. Both more acidic (pH 2.0) and less acidic (pH 4.2) conditions accelerate degradation.[2]
-
Temperature Impact: A decrease in temperature from 22°C to 5°C more than triples the half-life of the procyanidin, highlighting the critical importance of cold storage.[2]
Experimental Protocols
Protocol 1: Stabilization with Ascorbic Acid
This protocol describes how to use ascorbic acid as a sacrificial antioxidant to protect this compound during extraction and in the final extract solution.
Materials:
-
This compound-containing plant material (e.g., ground bark, seeds).
-
Extraction Solvent: 70% Acetone (or Ethanol) in water.
-
L-Ascorbic Acid (reagent grade).
-
Storage Solvent (e.g., 50% ethanol).
-
Rotary evaporator, filtration apparatus, inert gas (N₂ or Ar).
Procedure:
-
Prepare Antioxidant Solvent: Dissolve L-ascorbic acid into your chosen extraction solvent (70% acetone or ethanol) to a final concentration of 0.1% (w/v). For example, add 1 gram of ascorbic acid to 1 liter of solvent.
-
Extraction: Perform the extraction of the plant material using the ascorbic acid-containing solvent. Use a low-temperature method such as maceration with stirring at 4°C for 12-24 hours or ultrasound-assisted extraction in an ice bath.
-
Filtration: Filter the mixture quickly to remove solid plant material. If possible, perform this step in a glove box under an inert atmosphere to minimize oxygen exposure.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.
-
Final Formulation: After achieving the desired concentration, dissolve the dried extract in a suitable storage solvent (e.g., 50% ethanol). Add fresh L-ascorbic acid to the final solution to a concentration of 0.05-0.1% (w/v) to ensure long-term stability.
-
Storage: Purge the headspace of the storage container with nitrogen or argon, seal tightly, and store at -20°C or below, protected from light.
Protocol 2: Microencapsulation with β-Cyclodextrin via Spray Drying
This protocol provides a method for encapsulating this compound extract to create a stable, water-soluble powder, ideal for long-term storage and various applications.
Materials:
-
Concentrated this compound extract (aqueous or in a volatile organic solvent like ethanol).
-
β-Cyclodextrin (β-CD) or a more soluble derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Maltodextrin (B1146171) (as a drying aid).
-
Magnetic stirrer and spray dryer.
Procedure:
-
Prepare the Wall Material Solution: Prepare a 10% (w/v) solution of maltodextrin in deionized water. Stir until fully dissolved.
-
Form the Inclusion Complex:
-
Slowly add HP-β-CD to your this compound extract solution while stirring. The typical ratio of extract solids to HP-β-CD is between 1:1 and 1:5 (w/w). A 1:2 ratio is a good starting point.
-
Continuously stir the mixture at room temperature, protected from light, for a minimum of 12 hours to allow for the formation of the inclusion complex.
-
-
Prepare the Feed Solution for Spray Drying:
-
Slowly add the maltodextrin solution to the extract-cyclodextrin mixture.
-
Homogenize the final mixture using a high-speed homogenizer (e.g., Ultra-Turrax) at 10,000-15,000 rpm for 5 minutes to ensure a uniform feed solution.
-
-
Spray Drying:
-
Atomize the feed solution using a spray dryer with the following typical parameters (optimization may be required):
-
Inlet Temperature: 140-160°C
-
Outlet Temperature: 70-90°C
-
Feed Flow Rate: 4-10 mL/min
-
Aspiration Rate: 80-100%
-
-
-
Powder Collection and Storage: Collect the resulting dry powder from the cyclone collector. Transfer the powder to an airtight, amber glass container. For maximum stability, store the container in a desiccator at 4°C or below.
Visualizations: Pathways and Workflows
Degradation Pathway of this compound
This diagram illustrates the main factors leading to the degradation of this compound and the resulting products.
Caption: Key factors causing the degradation of this compound.
Antioxidant Signaling Pathway (Keap1/Nrf2)
This compound, like other related flavonoids such as pelargonidin, is believed to exert its antioxidant effects in part by modulating the Keap1/Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.
Caption: this compound's role in the Keap1/Nrf2 antioxidant pathway.
Workflow for Selecting a Stabilization Strategy
This diagram provides a logical workflow for researchers to choose the most appropriate method for stabilizing their this compound extracts based on experimental needs.
Caption: Decision tree for choosing a this compound stabilization method.
References
Troubleshooting leucopelargonidin peak tailing in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving High-Performance Liquid Chromatography (HPLC) issues, specifically focusing on peak tailing observed during the analysis of leucopelargonidin.
Troubleshooting Guide: this compound Peak Tailing in HPLC
Peak tailing is a common issue in HPLC that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Question: My this compound peak is tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing for this compound, a flavonoid with multiple hydroxyl groups, can stem from several factors, primarily related to secondary interactions with the stationary phase, mobile phase conditions, or system issues. Follow these steps to troubleshoot the problem:
Step 1: Evaluate the Mobile Phase
The mobile phase pH is critical for controlling the peak shape of ionizable compounds like this compound.
-
Incorrect pH: this compound has multiple phenolic hydroxyl groups, which can ionize at higher pH values. These ionized groups can then interact with residual silanol (B1196071) groups on the silica-based stationary phase, causing peak tailing.[1][2]
-
Solution: Lower the pH of your mobile phase. A pH of ≤ 3 is generally recommended to suppress the ionization of both the this compound and the silanol groups.[2] This is typically achieved by adding a small amount of an acid, such as 0.1% formic acid or phosphoric acid, to the aqueous portion of your mobile phase.[2][3]
-
-
Inadequate Buffer Strength: If you are using a buffer, a concentration that is too low may not effectively control the mobile phase pH.
-
Solution: Ensure your buffer concentration is sufficient, typically in the range of 10-25 mM for LC-UV applications.[1]
-
Step 2: Assess the HPLC Column
The column is a primary suspect when peak tailing occurs, especially if the issue is specific to certain analytes.
-
Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups that can interact with the polar hydroxyl groups of this compound.[1][4]
-
Solution: Use an end-capped or base-deactivated silica (B1680970) (BDS) column.[1] These columns have their residual silanol groups chemically bonded with a small molecule to reduce these unwanted interactions.[1]
-
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent, such as 100% acetonitrile (B52724) or methanol (B129727), to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Column Void: A void at the head of the column can cause peak distortion. This might be indicated by a sudden drop in backpressure.
-
Solution: In some cases, reversing and flushing the column can resolve the issue. However, a significant void usually requires column replacement. Using a guard column can help protect the analytical column.[1]
-
Step 3: Check Sample and Injection Parameters
Issues with your sample preparation and injection can also lead to poor peak shape.
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing or fronting.[1]
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[1]
-
-
Injection Solvent: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase, it can cause peak distortion.
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.[3]
-
Step 4: Investigate System and Other Chemical Interactions
If the above steps do not resolve the issue, consider these other potential causes:
-
Extra-Column Dead Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[1]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum. Ensure all fittings are properly connected.[5]
-
-
Metal Chelation: Flavonoids with catechol or gallol moieties can chelate metal ions present in the HPLC system (e.g., from stainless steel frits, tubing, or the column itself).[6][7] This can lead to peak tailing or the appearance of multiple peaks for a single analyte.
Frequently Asked Questions (FAQs)
Q1: Why is a low mobile phase pH important for this compound analysis?
A1: this compound contains multiple phenolic hydroxyl groups which are weakly acidic. At a mobile phase pH near or above their pKa, these groups can deprotonate, leading to a negative charge. These negatively charged molecules can then interact strongly and non-ideally with residual silanol groups on the silica stationary phase, which are also ionized at higher pH. This secondary retention mechanism is a major cause of peak tailing.[1][2] By maintaining a low mobile phase pH (e.g., 2.5-3.0), both the this compound and the silanol groups remain in their neutral, protonated forms, minimizing these unwanted interactions and promoting a symmetrical peak shape.[2]
Q2: What type of HPLC column is best for this compound analysis?
A2: A reversed-phase C18 column is commonly used for the analysis of flavonoids like this compound.[4] To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column.[1] End-capping chemically modifies the stationary phase to cover most of the residual silanol groups that can cause secondary interactions.[1]
Q3: Can my sample preparation affect peak shape?
A3: Yes, absolutely. Dissolving your this compound sample in a solvent that is much stronger than your initial mobile phase (e.g., 100% methanol when your mobile phase starts at 10% methanol) can cause peak distortion, including tailing or fronting.[3] It is always best to dissolve your sample in the initial mobile phase composition. Additionally, injecting too high a concentration of your sample can lead to column overload and result in peak tailing.[1]
Q4: What is the difference between peak tailing and peak fronting?
A4: Peak tailing and peak fronting are both types of peak asymmetry. Peak tailing occurs when the latter half of the peak is wider than the front half, creating a "tail". This is often due to secondary interactions or column overload.[1] Peak fronting is the opposite, where the first half of the peak is broader, creating a "shark fin" appearance. This can be caused by poor sample solubility, column collapse, or severe column overload.[1]
Q5: I've tried everything and my peak is still tailing. What else can I do?
A5: If you have systematically addressed mobile phase, column, and sample parameters, consider the possibility of metal chelation.[6] this compound's structure makes it susceptible to interacting with trace metals in your HPLC system.[7] This can be diagnosed by observing if the peak shape improves when using a known metal-free system. If this is the cause, using a bio-inert or PEEK-lined column and system components can resolve the issue.[8] You could also consider adding a small amount of a chelating agent like EDTA to your mobile phase, but check for compatibility with your entire system and method.[8] Finally, ensure your HPLC system is properly maintained, with no leaks or blockages, and that the detector settings are appropriate.
Quantitative Data Summary
The following table summarizes key HPLC parameters that can be adjusted to troubleshoot this compound peak tailing.
| Parameter | Typical Starting Point | Troubleshooting Action for Peak Tailing | Rationale |
| Mobile Phase pH | 2.5 - 3.0 (with 0.1% Formic Acid) | Decrease pH | Suppresses ionization of this compound and silanol groups, reducing secondary interactions.[1][2] |
| Column Chemistry | End-capped C18, 5 µm | Switch to a new, high-purity, end-capped column | Minimizes available silanol groups for secondary interactions.[1] |
| Column Temperature | 25 - 40 °C | Increase temperature | Can improve mass transfer and reduce peak tailing, but may also alter selectivity.[3] |
| Flow Rate | 1.0 mL/min | Decrease flow rate | Can sometimes improve peak shape by allowing more time for interactions to reach equilibrium, but increases run time.[1] |
| Injection Volume | 5 - 20 µL | Decrease injection volume | Reduces the risk of volume overload.[3] |
| Sample Concentration | 10 - 100 µg/mL | Decrease sample concentration | Prevents mass overload of the stationary phase.[1] |
| Buffer Concentration | 10 - 25 mM (for UV) | Increase buffer concentration | Ensures stable pH control throughout the mobile phase.[1] |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound, designed to produce symmetrical peaks.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (end-capped), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-30 min: 10% to 40% B
-
30-35 min: 40% to 90% B
-
35-40 min: 90% B (column wash)
-
40.1-45 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
The tailing factor for the this compound peak should be ≤ 1.5.
-
Five replicate injections of the standard should show a relative standard deviation (RSD) of < 2% for peak area and retention time.
-
Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Chemical interactions leading to this compound peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Mobile Phase for Leucopelargonidin Separation
Welcome to the technical support center for the chromatographic separation of leucopelargonidin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols. This compound, a colorless leucoanthocyanidin, presents unique challenges due to its inherent instability and lack of a chromophore for easy detection. This guide offers robust starting points and solutions to common issues encountered during its separation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial mobile phase conditions for HPLC separation of this compound?
A1: For reversed-phase High-Performance Liquid Chromatography (RP-HPLC) of this compound and related flavonoids, a gradient elution using a binary solvent system is highly recommended. A good starting point involves:
-
Mobile Phase A: Water, acidified to a pH between 2 and 4. Common acids include formic acid (0.1-5%), acetic acid (1-10%), or phosphoric acid (0.1-1%).[1][2][3] Acidification is crucial to suppress the ionization of phenolic hydroxyl groups and to maintain the stability of the this compound structure, which is prone to degradation at neutral or alkaline pH.[4][5]
-
Mobile Phase B: An organic solvent such as acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH).[1] Acetonitrile often provides better peak resolution and lower backpressure.
-
Column: A C18 stationary phase is the most common choice for separating flavonoids.[1]
A typical starting gradient would be to begin with a low percentage of Mobile Phase B (e.g., 5-10%), gradually increase it to elute more hydrophobic compounds, and then return to the initial conditions to re-equilibrate the column.
Q2: Why is maintaining a low pH in the mobile phase critical for this compound analysis?
A2: this compound, like other anthocyanins and related compounds, is highly susceptible to structural degradation at pH levels above 4.[5] In neutral or alkaline conditions, it can convert to unstable colorless hemiketals or chalcones, leading to a loss of the analyte and preventing accurate quantification.[6] Maintaining an acidic mobile phase (pH < 4) ensures that the compound remains in its more stable flavylium (B80283) cation form (upon any potential conversion) or prevents degradation, leading to reproducible retention times and improved peak shapes.[4][7]
Q3: What mobile phases are suitable for Thin Layer Chromatography (TLC) screening of extracts containing this compound?
A3: TLC is an excellent tool for initial screening and method development. For proanthocyanidins, the class to which this compound belongs, several mobile phase systems have proven effective on silica (B1680970) or cellulose (B213188) plates:
-
For moderate polarity separation: A mixture of ethyl acetate, glacial acetic acid, formic acid, and water (e.g., 100:11:11:26 v/v/v/v) is effective for many flavonoids.[8]
-
For separating catechins and proanthocyanidins: A system of n-butanol, acetone, and acetic acid (e.g., 5:5:3 v/v/v) can provide good resolution.[9]
-
For general flavonoid screening: Toluene, ethyl acetate, and formic acid mixtures are also commonly used.[8] Since this compound is colorless, visualization requires spraying the plate with a suitable reagent, such as a vanillin-HCl or anisaldehyde-sulfuric acid solution, followed by heating.[8][9]
Q4: How can I detect this compound if it is colorless?
A4: The lack of color is a primary challenge. For HPLC, a Diode Array Detector (DAD) or a UV detector is necessary. This compound should exhibit UV absorbance maxima around 280 nm, which is characteristic of the flavonoid A-ring. If available, Mass Spectrometry (MS) is the preferred detection method as it provides mass-to-charge ratio information, offering much higher specificity and sensitivity. For TLC, post-chromatographic derivatization with a visualizing reagent is required, as mentioned in the previous point.
Troubleshooting Guide
This section addresses specific issues that may arise during the separation of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Q: My this compound peak is tailing significantly. What are the likely causes and solutions?
-
A: Peak tailing is a common issue when separating phenolic compounds.
-
Cause 1: Insufficiently Acidic Mobile Phase: Silanol (B1196071) groups on the silica support of the stationary phase can interact with the hydroxyl groups of this compound, causing tailing.
-
Solution: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is sufficiently low (ideally between 2.5 and 3.5) by adding an acid like formic, acetic, or phosphoric acid.[1] This suppresses the ionization of both the analyte and the free silanol groups.
-
Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject. Check if the peak shape improves.
-
Cause 3: Secondary Interactions with the Column: The stationary phase itself may have active sites causing issues.
-
Solution: Try a different brand of C18 column or a column with end-capping to minimize silanol interactions.
-
-
Issue 2: Low or No Signal Detected
-
Q: I am not detecting any peak where I expect this compound to elute. What should I check?
-
A: This can be due to degradation of the analyte or issues with the detection method.
-
Cause 1: Analyte Degradation: this compound is unstable. If samples are prepared in neutral solvents or left at room temperature for extended periods, the compound may have degraded.
-
Solution: Prepare samples fresh in an acidic solvent (e.g., methanol with 0.1% HCl) and keep them cool. Ensure the mobile phase is also appropriately acidified.[6]
-
Cause 2: Incorrect Detection Wavelength: Since this compound is colorless, a wavelength suitable for colored anthocyanins (e.g., 520 nm) will not work.
-
Solution: Set your UV/DAD detector to monitor the absorbance around 280 nm.[2]
-
Cause 3: Insufficient Concentration: The concentration of this compound in your extract may be below the limit of detection (LOD) of your instrument.
-
Solution: Use a more sensitive detector like a mass spectrometer. Alternatively, consider a sample pre-concentration step using Solid-Phase Extraction (SPE).
-
-
Issue 3: Poor Resolution and Co-elution
-
Q: My this compound peak is co-eluting with other compounds in the extract. How can I improve the separation?
-
A: Improving resolution requires modifying the selectivity of your chromatographic system.
-
Cause 1: Inadequate Mobile Phase Composition: The solvent strength or composition may not be optimal.
-
Solution 1 (Modify Gradient): Make your gradient shallower (i.e., increase the gradient time). A slower increase in the organic solvent percentage will provide more time for compounds to separate.
-
Solution 2 (Change Organic Solvent): Switching the organic modifier can alter selectivity. If you are using methanol, try acetonitrile, or vice versa. These solvents have different properties and interact differently with analytes.[1]
-
Cause 2: Column Temperature: Temperature can affect solvent viscosity and separation selectivity.
-
Solution: Experiment with changing the column temperature (e.g., try 30°C, 35°C, 40°C). Increasing the temperature generally lowers viscosity and can improve peak shape and efficiency.
-
-
Data Presentation: Mobile Phase Compositions
The following tables summarize mobile phase compositions used for the separation of this compound-related compounds, providing excellent starting points for method development.
Table 1: Reported HPLC Mobile Phase Systems for Flavonoids and Anthocyanins
| Compound Class | Stationary Phase | Mobile Phase A | Mobile Phase B | Elution Type | Reference(s) |
| Anthocyanins | C18 | Water with 0.5% Phosphoric Acid | Acetonitrile | Isocratic/Gradient | [1] |
| Anthocyanins | C18 | Water with 10% Acetic Acid & 1% Phosphoric Acid | Acetonitrile | Gradient | [2] |
| Anthocyanins | C18 | Water with 5% Formic Acid | Methanol:Acetonitrile (6:4) | Gradient | [3] |
| Flavonoids | C18 | Water with 0.2% Formic Acid | Methanol | Gradient | [10] |
Table 2: Reported TLC Mobile Phase Systems for Flavonoids and Proanthocyanidins
| Compound Class | Stationary Phase | Mobile Phase Composition (v/v/v) | Visualization | Reference(s) |
| Flavonoids | Silica Gel | Ethyl Acetate : Glacial Acetic Acid : Formic Acid : Water (100:11:11:26) | NP Reagent | [8] |
| Proanthocyanidins | Cellulose | n-Butanol : Acetone : Acetic Acid (5:5:3) | Vanillin-HCl | [9] |
| Flavonoids | Silica Gel | Toluene : Ethyl Acetate : Formic Acid (50:40:10) | 20% Aluminium Chloride | [8] |
| Anthocyanins | Cellulose | Acetonitrile : Water : Formic Acid (0.7:1.3:0.1) | Visible (Pink Spot) | [11] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for this compound (Starting Point)
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and DAD or MS detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.5% (v/v) formic acid in HPLC-grade water. Filter through a 0.45 µm membrane.
-
Mobile Phase B: Acetonitrile, HPLC grade.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 280 nm.
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 40% B
-
35-40 min: Linear gradient from 40% to 90% B
-
40-45 min: Hold at 90% B (column wash)
-
45-50 min: Return to 10% B
-
50-60 min: Re-equilibration at 10% B
-
-
-
Sample Preparation: Dissolve the extract or standard in Mobile Phase A or a methanol/water mixture with 0.1% acid to ensure stability. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: General TLC Method for this compound Screening
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.
-
Mobile Phase Preparation: Prepare a fresh mixture of n-butanol:acetone:acetic acid (5:5:3 v/v/v) in a developing chamber.[9] Saturate the chamber with the solvent vapor for at least 20 minutes before use.
-
Sample Application: Spot the dissolved sample extract onto the TLC plate, about 1.5 cm from the bottom edge.
-
Development: Place the plate in the saturated chamber and allow the mobile phase to ascend until it is approximately 1 cm from the top edge.
-
Drying and Visualization:
-
Remove the plate and mark the solvent front. Dry the plate completely in a fume hood.
-
Prepare a vanillin-HCl spray reagent (e.g., 1% vanillin (B372448) in concentrated HCl).
-
Spray the plate evenly with the reagent and gently heat it with a heat gun until colored spots appear. Proanthocyanidins, including this compound, typically yield pink or reddish spots.
-
-
Analysis: Calculate the Retardation Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Visualizations
Caption: Workflow for HPLC mobile phase optimization.
Caption: Troubleshooting flowchart for common HPLC issues.
Caption: Principles of RP vs. NP chromatography.
References
- 1. Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. worldresearchersassociations.com [worldresearchersassociations.com]
Technical Support Center: Leucopelargonidin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of leucopelargonidin.
Troubleshooting Guides & FAQs
This section is designed to address specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield in Chemical Synthesis
Q: My reaction yield for the sodium borohydride (B1222165) reduction of (+)-aromadendrin to this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
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Incomplete Reaction: The reduction of the carbonyl group in aromadendrin (B1667607) may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider adding an additional portion of sodium borohydride or extending the reaction time. However, be cautious of over-reduction which can lead to side products.
-
-
Reagent Quality and Stoichiometry: The purity and amount of reagents are critical.
-
Solution: Ensure that the (+)-aromadendrin is of high purity. Use freshly opened or properly stored sodium borohydride, as it can degrade upon exposure to moisture. Accurately calculate and weigh all reagents, typically using a 1.5 to 2-fold molar excess of sodium borohydride.[1]
-
-
Reaction Conditions: Temperature and solvent play a significant role in the reaction's efficiency.
-
Solution: The reduction is typically carried out at a low temperature (0 °C) to minimize side reactions.[1] Common solvents include methanol (B129727), ethanol, or a mixture of THF and methanol.[1][2] Optimizing the solvent system for your specific setup may be necessary.
-
-
Product Instability: this compound is known to be unstable, particularly in acidic conditions.[3]
-
Solution: During workup, avoid strongly acidic conditions. Use a mild quenching agent like ammonium (B1175870) chloride solution. Process the reaction mixture promptly after completion.
-
Issue 2: Difficulties in Product Purification
Q: I'm struggling to purify this compound from my crude reaction mixture. What are the best approaches?
A: The purification of this compound can be challenging due to its polarity and potential for degradation.
-
Column Chromatography: Traditional silica (B1680970) gel chromatography can be effective, but losses can occur due to irreversible adsorption.
-
Solution: Consider using a diol stationary phase for normal-phase chromatography, which has been shown to be effective for separating related procyanidins. A mobile phase system of acidified acetonitrile (B52724) and methanol-water can be employed.
-
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for purifying flavonoids.
-
Solution: A C18 column is commonly used for the separation of flavonoids. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is typically effective. Due to the lack of a strong chromophore in this compound, detection can be challenging. A Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be used for detection if a UV detector is not sufficiently sensitive.
-
Issue 3: Product Instability and Degradation
Q: My purified this compound seems to degrade quickly upon storage. How can I improve its stability?
A: this compound, like many leucoanthocyanidins, is sensitive to environmental factors.
-
pH: Leucopelargonidins are most stable in acidic conditions (pH 3-4) and rapidly degrade in neutral or alkaline solutions.
-
Solution: Store purified this compound in a slightly acidic solution. For long-term storage, lyophilization from an acidic solution can be an effective strategy.
-
-
Temperature: Elevated temperatures accelerate the degradation of flavonoids.
-
Solution: Store this compound solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
-
-
Oxygen and Light: Exposure to oxygen and light can also promote degradation.
-
Solution: Store samples under an inert atmosphere (e.g., argon or nitrogen) and in amber vials or protected from light.
-
Data Presentation
Table 1: Summary of Reaction Conditions for Sodium Borohydride Reduction of Dihydroflavonols.
| Parameter | Condition | Rationale | Reference(s) |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and selective reducing agent for ketones. | |
| Molar Excess of NaBH₄ | 1.5 - 2.0 equivalents | Ensures complete reduction of the starting material. | |
| Solvent | Methanol, Ethanol, or THF/Methanol | Protic solvents are commonly used. THF can improve solubility. | |
| Temperature | 0 °C to Room Temperature | Low temperatures minimize side reactions. | |
| Reaction Time | 1 - 4 hours | Monitored by TLC until starting material is consumed. | |
| Workup | Quenching with aq. NH₄Cl or 1N HCl | Neutralizes excess NaBH₄ and hydrolyzes borate (B1201080) esters. |
Table 2: Factors Affecting this compound Stability (based on related anthocyanins).
| Factor | Condition | Effect on Stability | Recommendation | Reference(s) |
| pH | < 3 | High stability | Store in acidic buffers (e.g., citrate (B86180) buffer pH 3.5). | |
| 4 - 6 | Moderate stability, equilibrium with colorless forms | Use for short-term experiments. | ||
| > 7 | Rapid degradation | Avoid neutral or alkaline conditions. | ||
| Temperature | < 0 °C | High stability | Long-term storage at -20°C or -80°C. | |
| 4 - 25 °C | Gradual degradation | Use for short-term storage and handling. | ||
| > 40 °C | Accelerated degradation | Avoid elevated temperatures during processing. | ||
| Oxygen | Presence | Promotes oxidative degradation | Store under an inert atmosphere (N₂ or Ar). | |
| Light | Exposure | Can induce photodegradation | Store in amber vials or protect from light. |
Experimental Protocols
Protocol 1: Chemical Synthesis of (+)-Leucopelargonidin via Sodium Borohydride Reduction of (+)-Aromadendrin
-
Dissolution: Dissolve (+)-aromadendrin (1 equivalent) in a suitable solvent such as methanol or a mixture of THF and methanol (e.g., 1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate (B1210297)/hexane). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or 1N HCl at 0 °C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography or preparative HPLC as described in the troubleshooting section.
Protocol 2: Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound is typically performed in vitro using a purified dihydroflavonol 4-reductase (DFR) enzyme.
-
Enzyme Preparation: Express and purify the DFR enzyme from a suitable host system (e.g., E. coli).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
NADPH (e.g., 1-2 mM)
-
(+)-Aromadendrin (substrate, e.g., 50-100 µM)
-
Purified DFR enzyme (concentration to be optimized)
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30 °C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Analysis: Analyze the ethyl acetate extract containing the this compound product by HPLC-MS.
Mandatory Visualization
Caption: Experimental workflows for chemical and enzymatic synthesis of this compound.
References
Technical Support Center: Minimizing Leucopelargonidin Degradation During Extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of leucopelargonidin during your extraction experiments. This compound, a colorless leucoanthocyanidin, is a valuable bioactive compound with significant potential in drug development. However, its inherent instability poses challenges during extraction and purification. This guide offers practical solutions and detailed protocols to ensure the highest possible yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation during extraction?
A1: this compound is susceptible to degradation through several mechanisms, primarily enzymatic oxidation, acid-catalyzed conversion to colored anthocyanins, and polymerization. The key factors influencing its stability are:
-
pH: this compound is most stable in acidic conditions (pH < 3). At higher pH values, it is more prone to oxidation and conversion to colored byproducts.
-
Temperature: Elevated temperatures accelerate degradation reactions, including oxidation and polymerization.
-
Oxygen: The presence of oxygen is a major contributor to enzymatic and non-enzymatic oxidation.
-
Enzymes: Polyphenol oxidases (PPOs) and peroxidases, naturally present in plant tissues, can rapidly degrade this compound upon cell lysis during extraction.
-
Light: Exposure to light, especially UV light, can promote the degradation of flavonoids.
-
Presence of Metal Ions: Metal ions can act as catalysts for oxidation reactions.
-
Solvent Composition: The choice of solvent can significantly impact both extraction efficiency and the stability of the extracted compound.
Q2: My extract is turning pink/red. What is happening and how can I prevent it?
A2: A pink or red coloration in your extract indicates the conversion of colorless this compound into its corresponding colored anthocyanidin, pelargonidin. This is typically an acid-catalyzed process that is accelerated by heat. To prevent this:
-
Maintain a low temperature: Conduct the extraction and all subsequent steps at low temperatures (e.g., 4°C).
-
Control pH: While acidic conditions are necessary for stability, excessively strong acids or prolonged exposure can promote conversion to anthocyanidins. Use weakly acidified solvents (e.g., with 0.1% formic acid or citric acid).
-
Limit processing time: Minimize the duration of the extraction to reduce the exposure of this compound to conditions that favor its conversion.
Q3: How can I inhibit enzymatic degradation during my extraction?
A3: Enzymatic degradation, primarily by PPO, is a major cause of this compound loss. Here are several strategies to inhibit enzymatic activity:
-
Use of Antioxidants/Enzyme Inhibitors: Add antioxidants such as ascorbic acid or sulfites (e.g., sodium metabisulfite) to the extraction solvent. Ascorbic acid acts as an oxygen scavenger and can reduce quinones back to phenols, while sulfites are potent inhibitors of PPO.
-
Blanching: Briefly heating the plant material in boiling water or steam before extraction can denature PPOs. However, this method must be carefully optimized to avoid thermal degradation of this compound.
-
Chelating Agents: Use chelating agents like EDTA to bind metal cofactors essential for PPO activity.
-
Low Temperatures: Performing the extraction at low temperatures (4°C) will significantly reduce the rate of enzymatic reactions.
Q4: What is the best solvent system for extracting this compound with minimal degradation?
A4: The ideal solvent system should efficiently extract this compound while minimizing its degradation. Based on studies of related proanthocyanidins, the following are recommended:
-
Aqueous Ethanol (B145695) or Methanol (B129727): Mixtures of ethanol or methanol with water (e.g., 47-70% ethanol) are effective for extracting proanthocyanidins.[1][2] The addition of a small amount of acid (e.g., 0.1% formic acid or citric acid) is crucial for stability.
-
Aqueous Acetone (B3395972): A mixture of acetone and water (e.g., 80% acetone) can also be highly effective for proanthocyanidin (B93508) extraction.[3] However, acetone must be completely removed in subsequent steps if the extract is intended for biological assays.
It is advisable to degas solvents before use to remove dissolved oxygen.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete cell lysis. | Optimize homogenization/sonication parameters. Consider using enzyme-assisted extraction. |
| Inefficient solvent penetration. | Reduce particle size of the plant material. Increase solvent-to-solid ratio. | |
| Degradation during extraction. | Implement strategies to minimize degradation (see FAQs). | |
| Brown discoloration of the extract | Enzymatic browning by PPO. | Add PPO inhibitors (e.g., sulfites, ascorbic acid) to the extraction buffer. Work at low temperatures. |
| Non-enzymatic oxidation. | Degas solvents and blanket the extraction vessel with an inert gas (e.g., nitrogen, argon). | |
| Formation of insoluble precipitates | Polymerization of this compound and other phenolics. | Maintain acidic pH and low temperatures. Consider adding stabilizing agents like sulfur dioxide.[4] |
| Extract turns pink or red | Conversion of this compound to pelargonidin. | Avoid high temperatures and strongly acidic conditions. Minimize extraction time. |
| Inconsistent results between batches | Variability in plant material. | Use plant material from the same source and harvest time. Standardize pre-extraction handling. |
| Inconsistent extraction parameters. | Strictly control all extraction parameters (temperature, time, solvent composition, etc.). |
Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize the extraction of this compound while minimizing degradation through the use of ultrasonication at low temperatures and the inclusion of stabilizing agents.
Materials:
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Plant material (e.g., grape seeds, fresh berries), frozen and ground to a fine powder.
-
Extraction Solvent: 70% Ethanol (v/v) in water, acidified with 0.1% formic acid.
-
Stabilizing Agent: Sodium metabisulfite (B1197395) (final concentration 100 ppm).
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Ultrasonic bath or probe sonicator with temperature control.
-
Centrifuge.
-
Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filter).
Procedure:
-
Preparation: Pre-cool the extraction solvent to 4°C. Add sodium metabisulfite to the solvent just before use.
-
Extraction:
-
Weigh the powdered plant material and place it in an appropriate vessel.
-
Add the pre-cooled extraction solvent at a solid-to-solvent ratio of 1:10 (w/v).
-
Place the vessel in an ultrasonic bath filled with ice-water to maintain the temperature at or below 10°C.
-
Sonicate for 30-60 minutes. If using a probe sonicator, use pulses to avoid localized heating.
-
-
Separation:
-
Centrifuge the mixture at 4000 x g for 15 minutes at 4°C to pellet the solid residue.
-
Carefully decant the supernatant.
-
-
Re-extraction (Optional but Recommended):
-
Resuspend the pellet in a fresh aliquot of the cold extraction solvent and repeat the sonication and centrifugation steps.
-
-
Filtration:
-
Pool the supernatants and filter through Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove any remaining particulate matter.
-
-
Storage:
-
Store the final extract at -20°C or -80°C in an amber vial, preferably under an inert atmosphere (e.g., nitrogen), to prevent further degradation.
-
Protocol 2: Analysis of this compound Degradation Products by HPLC-MS
This protocol allows for the separation and identification of this compound and its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a diode array detector (DAD) and coupled to a mass spectrometer (MS).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-30 min: Linear gradient from 5% to 40% B
-
30-35 min: Linear gradient from 40% to 95% B
-
35-40 min: Hold at 95% B
-
40-45 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
DAD Detection: Monitor at 280 nm (for flavan-3-ols) and 520 nm (for anthocyanins).
-
MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes to capture a wide range of compounds.
Data Presentation
Table 1: Influence of pH and Temperature on the Half-Life (t½) of Anthocyanins (as a proxy for this compound stability)
| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |
| Cyanidin-3-glucoside | 3.5 | 95 | ~2-3 hours | [5] |
| Anthocyanins (Sour Cherry) | - | 80 | 32-46 min | [6] |
| Anthocyanins (Sour Cherry) | - | 120 | 8-9 min | [6] |
| Anthocyanins (Grape Juice) | - | 5 | ~360 days | [7] |
| Anthocyanins (Grape Juice) | - | 35 | ~100 days | [7] |
Note: Specific kinetic data for this compound is limited in the literature. The data for anthocyanins, its colored derivatives, are presented here to illustrate the general trends of degradation under different conditions.
Visualizations
Degradation and Biosynthetic Pathways of this compound
This compound Biosynthesis and Degradation Pathways.
Experimental Workflow for Minimized Degradation
Optimized workflow for this compound extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of the Extraction of Proanthocyanidins from Grape Seeds Using Ultrasonication-Assisted Aqueous Ethanol and Evaluation of Anti-Steatosis Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing Proanthocyanidin Extraction from Grape Seeds in Winery Wastes - ProQuest [proquest.com]
- 4. Effect of SO2 on Tannin Evolution | Winemakers Research Exchange [winemakersresearchexchange.com]
- 5. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ftb.com.hr [ftb.com.hr]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Leucopelargonidin Sample Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of leucopelargonidin samples. This compound, a colorless leucoanthocyanidin, is susceptible to degradation, which can compromise experimental results. This guide offers troubleshooting advice and detailed protocols to ensure sample stability.
Frequently Asked Questions (FAQs)
Q1: My this compound sample, which was initially colorless, has developed a pink or reddish tint. What is the cause?
A1: The development of a pink or reddish color is a common indicator of this compound degradation. This is typically due to oxidation and subsequent conversion to the corresponding colored anthocyanidin, pelargonidin, especially under acidic conditions. This process can be accelerated by exposure to light, elevated temperatures, or the presence of oxygen.
Q2: I suspect my this compound sample has oxidized. How can I confirm this?
A2: Oxidation can be assessed using several analytical techniques. A straightforward method is UV-Visible spectrophotometry. An oxidized sample will show an absorbance maximum in the visible range (around 520 nm for pelargonidin), which is absent in a pure, unoxidized this compound sample. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and identify degradation products.
Q3: What are the primary factors that promote the oxidation of this compound?
A3: The main factors contributing to the oxidation of this compound and related flavonoids are:
-
Oxygen: Direct exposure to atmospheric oxygen is a primary driver of oxidation.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]
-
Light: Exposure to light, particularly UV light, can induce photo-oxidative degradation.
-
pH: While acidic conditions can stabilize the flavylium (B80283) cation of the resulting anthocyanidin, neutral to alkaline pH can lead to the formation of unstable quinoidal bases and chalcones, promoting degradation.[2] For many flavonoids, a pH below 3 is often recommended for stability.[3]
-
Metal Ions: The presence of metal ions, such as Fe³⁺ and Cu²⁺, can catalyze oxidation reactions.[4][5]
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways.
Q4: Can I use antioxidants to protect my this compound samples?
A4: Yes, the addition of antioxidants is a common strategy. Ascorbic acid (Vitamin C) is frequently used, though its interaction with flavonoids can be complex and in some instances, it has been shown to accelerate degradation. Therefore, its use should be carefully evaluated. Other options include butylated hydroxytoluene (BHT) or using a co-pigment like caffeoylquinic acid, which has been shown to stabilize anthocyanins.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound samples.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Sample develops a pink/red color | Oxidation to pelargonidin. | 1. Immediately protect the sample from light. 2. Store at or below -20°C. 3. Purge the sample vial with an inert gas (argon or nitrogen). 4. For future samples, follow the detailed storage protocol below. |
| Loss of biological activity | Degradation of the active this compound molecule. | 1. Verify the integrity of the sample using HPLC or LC-MS. 2. If degradation is confirmed, the sample should be discarded. 3. Implement stringent storage and handling procedures to prevent degradation of new samples. |
| Precipitate formation in the sample | Poor solubility or degradation leading to insoluble products. Can be exacerbated by the presence of certain metal ions like Fe³⁺. | 1. Centrifuge the sample to separate the precipitate. 2. Analyze the supernatant for the presence of this compound. 3. Re-dissolve a fresh sample in a different solvent system (see table below). Consider using a co-solvent. |
| Inconsistent experimental results | Variable sample degradation between aliquots or experiments. | 1. Prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air. 2. Ensure all handling steps are performed quickly and on ice. 3. Standardize the sample preparation protocol across all experiments. |
Experimental Protocols
Protocol for Long-Term Storage of this compound Samples
This protocol is designed to minimize oxidation and degradation of this compound for long-term storage.
Materials:
-
This compound sample (solid or in solution)
-
Amber glass vials with PTFE-lined screw caps
-
High-purity solvent (e.g., HPLC-grade methanol (B129727), ethanol, or acetone)
-
Inert gas (argon or nitrogen) with a delivery system
-
-80°C freezer
Procedure:
-
Solvent Selection: Dissolve the this compound sample in a suitable high-purity solvent. Anhydrous solvents are preferred to minimize hydrolysis. Based on data for related flavonoids, methanol is often a good first choice due to its solubilizing power for polar compounds.
-
Preparation of Aliquots:
-
Work in a fume hood or on a clean bench with minimal light exposure.
-
If starting with a solid, dissolve it in the chosen solvent to the desired stock concentration.
-
Immediately dispense the solution into single-use amber glass vials. This prevents contamination and degradation from repeated opening of the stock solution.
-
-
Inert Atmosphere:
-
Gently flush the headspace of each vial with a stream of inert gas (argon or nitrogen) for 15-30 seconds.
-
Immediately cap the vials tightly.
-
-
Storage:
-
Label the vials clearly with the sample name, concentration, date, and solvent.
-
Place the vials in a freezer box and store them at -80°C.
-
Protocol for Assessing this compound Oxidation using UV-Visible Spectrophotometry
Materials:
-
This compound sample
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
Appropriate solvent as a blank
Procedure:
-
Sample Preparation: Prepare a dilution of your this compound sample in a suitable solvent (the same solvent used for the blank).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and measure the baseline absorbance from 200 to 700 nm.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Measure the absorbance spectrum from 200 to 700 nm.
-
Data Analysis:
-
A pure this compound sample should have minimal to no absorbance in the visible region (400-700 nm).
-
The presence of a peak around 520 nm is indicative of the formation of pelargonidin, confirming oxidation. The magnitude of this peak correlates with the extent of degradation.
-
Data Presentation
Table 1: Recommended Storage Conditions for Flavonoids
| Compound Class | Recommended Solvent(s) | Temperature | Atmosphere | Light Conditions | pH |
| Leucoanthocyanidins (inferred for this compound) | Methanol, Ethanol, Acetone (anhydrous) | -80°C (long-term) -20°C (short-term) | Inert (Argon or Nitrogen) | Dark (Amber vials) | Acidic (e.g., pH < 3) |
| Anthocyanins | Acidified Methanol or Ethanol | 4°C to -20°C | Inert | Dark | Acidic (pH 2-4) |
| Proanthocyanidins | Aqueous Ethanol or Acetone | -80°C | Inert | Dark | Acidic |
Visualizations
Experimental Workflow for this compound Sample Preparation
Caption: Workflow for preparing this compound samples for stable long-term storage.
Troubleshooting Decision Tree for this compound Sample Degradation
Caption: Decision tree for troubleshooting suspected this compound sample degradation.
References
- 1. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Update on the Use of Natural Pigments and Pigment Nanoparticle Adducts for Metal Detection Based on Colour Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Leucopelargonidin Isolates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of leucopelargonidin isolates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of this compound during extraction and purification?
A1: this compound, like many other flavonoids and proanthocyanidins, is most stable in acidic conditions, typically below pH 4.[1] Higher pH values (above 6.0) can lead to degradation and color fading.[1][2] It is advisable to use slightly acidified solvents, such as methanol (B129727) or ethanol (B145695) with a small percentage of formic or acetic acid, to maintain the integrity of the compound throughout the purification process.[3]
Q2: What are the most common causes of low yield during the purification of this compound?
A2: Low yields can stem from several factors:
-
Degradation: Exposure to high temperatures, alkaline pH, or oxidative enzymes can degrade this compound.[2]
-
Incomplete Extraction: The choice of solvent and extraction method significantly impacts the efficiency of extraction from the plant matrix.
-
Irreversible Adsorption: The compound may bind irreversibly to the stationary phase during column chromatography if the mobile phase is not optimized.
-
Multiple Purification Steps: Each additional purification step can contribute to sample loss.
Q3: Can I use a C18 column for the HPLC purification of this compound?
A3: Yes, a C18 column is commonly used for the reversed-phase HPLC separation of flavonoids and related polyphenols. The separation is based on the hydrophobicity of the molecules. A gradient elution with a mobile phase consisting of an acidified aqueous solvent (e.g., water with formic acid) and an organic solvent like acetonitrile (B52724) or methanol is typically employed.
Q4: How can I confirm the identity and purity of my final this compound isolate?
A4: A combination of analytical techniques is recommended for confirmation:
-
HPLC-DAD: High-Performance Liquid Chromatography with a Diode-Array Detector can be used to assess purity by observing a single peak at a specific retention time and its UV-Vis spectrum.
-
LC-MS: Liquid Chromatography-Mass Spectrometry provides information on the molecular weight of the compound, which should match that of this compound (290.27 g/mol ).
-
NMR: Nuclear Magnetic Resonance spectroscopy (¹H-NMR and ¹³C-NMR) can be used to elucidate the chemical structure of the isolated compound and confirm its identity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery from Column Chromatography | 1. Irreversible adsorption of this compound to the silica (B1680970) gel. 2. Inappropriate mobile phase composition (too polar or non-polar). 3. Column overloading . | 1. Modify the stationary phase (e.g., use Sephadex LH-20) or deactivate the silica gel. 2. Perform a gradient elution , starting with a less polar solvent and gradually increasing the polarity. 3. Reduce the sample load on the column. |
| Peak Tailing in HPLC Chromatogram | 1. Secondary interactions between this compound and residual silanol (B1196071) groups on the C18 column. 2. Column contamination or degradation . 3. Mismatch between sample solvent and mobile phase . 4. Column overload . | 1. Use an end-capped C18 column or add a competing base like triethylamine (B128534) (TEA) to the mobile phase in small concentrations. 2. Wash the column with a strong solvent or replace the column if it's old. 3. Dissolve the sample in the initial mobile phase composition. 4. Dilute the sample before injection. |
| Presence of Multiple Peaks in the Final Isolate | 1. Incomplete separation of closely related flavonoids. 2. Degradation of this compound during purification, leading to the formation of byproducts. | 1. Optimize the HPLC gradient to achieve better resolution. This may involve using a shallower gradient or a different organic modifier. 2. Work at lower temperatures and maintain acidic conditions throughout the purification process to minimize degradation. |
| Color Change of the Isolate (e.g., turning brownish) | 1. Oxidation or polymerization of this compound. Proanthocyanidins are prone to oxidation. 2. Exposure to light or high temperatures . | 1. Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or below). 2. Protect the sample from light by using amber vials. |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound from Rhododendron arboreum Bark
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Preparation of Plant Material: Air-dry the bark of Rhododendron arboreum in the shade and grind it into a coarse powder.
-
Extraction:
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Macerate the powdered bark (1 kg) with acetone (B3395972) (3 L) at room temperature for 48 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude acetone extract.
-
-
Solvent Partitioning:
-
Suspend the crude acetone extract in distilled water (500 mL).
-
Perform liquid-liquid partitioning successively with n-hexane (3 x 300 mL), chloroform (B151607) (3 x 300 mL), and ethyl acetate (B1210297) (3 x 300 mL).
-
Collect the ethyl acetate fraction, as this compound is expected to be enriched in this fraction.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate it to dryness.
-
-
Column Chromatography (Silica Gel):
-
Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
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Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualizing with a suitable spray reagent (e.g., vanillin-HCl).
-
Pool the fractions containing the compound of interest and concentrate them.
-
Protocol 2: HPLC Purification of this compound
-
HPLC System: A standard HPLC system with a PDA or UV detector and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B (linear gradient)
-
25-30 min: 40-10% B (linear gradient)
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm.
-
Sample Preparation: Dissolve the partially purified fraction from column chromatography in the initial mobile phase (90% A, 10% B). Filter through a 0.45 µm syringe filter before injection.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time.
-
Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure at a low temperature.
Data Presentation
Table 1: Representative Purification Yield and Purity of this compound
| Purification Step | Starting Material (g) | Product Weight (g) | Yield (%) | Purity (%) |
| Crude Acetone Extract | 1000 | 85 | 8.5 | ~10 |
| Ethyl Acetate Fraction | 85 | 25 | 29.4 | ~30 |
| Silica Gel Column Chromatography | 25 | 1.5 | 6 | ~75 |
| Preparative HPLC | 1.5 | 0.2 | 13.3 | >95 |
| Note: These values are representative and can vary depending on the plant material and experimental conditions. |
Mandatory Visualizations
Experimental Workflow
References
- 1. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
Addressing matrix effects in leucopelargonidin quantification
Technical Support Center: Leucopelargonidin Quantification
Welcome to the technical support center for the analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during quantification, with a specific focus on addressing matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound quantification?
A: Matrix effects refer to the alteration of the analytical signal of this compound caused by other components co-eluting from the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal) in the mass spectrometer's ion source.[2][3] These effects arise when matrix components interfere with the ionization process of the target analyte, detrimentally affecting the accuracy, reproducibility, and sensitivity of the quantification.[4][5]
Q2: Why is the analysis of this compound particularly susceptible to matrix effects?
A: this compound is typically extracted from complex biological or natural product matrices, such as plant tissues, food samples, or biological fluids. These matrices contain a multitude of compounds like salts, lipids, pigments, and other flavonoids or polyphenols. During analysis, these compounds can co-elute with this compound and compete for ionization in the MS source, making its accurate quantification challenging.
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A: There are two primary methods to assess the presence and extent of matrix effects.
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Post-Extraction Spike Method: This is a quantitative approach where the response of a this compound standard in a pure solvent is compared to its response when spiked into a blank sample extract (a matrix known to be free of the analyte). A significant difference between the two responses indicates the presence of matrix effects.
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Post-Column Infusion Method: This is a qualitative method that helps identify at which points in the chromatogram ion suppression or enhancement occurs. It involves infusing a constant flow of the this compound standard into the MS detector while a blank matrix extract is injected and run through the HPLC. Dips or rises in the baseline signal of the standard correspond to regions of ion suppression or enhancement.
Q4: What are the primary strategies to minimize or compensate for matrix effects?
A: Addressing matrix effects involves a combination of approaches that can be broadly categorized as either minimizing the effect or compensating for it.
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Minimize Matrix Effects: This is achieved by adjusting experimental conditions. Key strategies include optimizing sample preparation to remove interferences (e.g., using Solid-Phase Extraction), modifying chromatographic parameters to separate this compound from interfering compounds, and simply diluting the sample if the analyte concentration is high enough.
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Compensate for Matrix Effects: This involves using a calibration strategy that corrects for the signal alteration. The most effective methods are the use of a stable isotope-labeled internal standard (SIL-IS), matrix-matched calibration, or the standard addition method.
Troubleshooting Guide
Problem 1: I am observing low signal intensity and high variability in my this compound measurements.
This is a classic symptom of ion suppression due to matrix effects. Follow this systematic approach to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Problem 2: I do not have a stable isotope-labeled internal standard (SIL-IS) for this compound. How can I accurately quantify it?
While a SIL-IS is the gold standard for correcting matrix effects, several other robust strategies are available when one is not accessible. The choice depends on the availability of a blank matrix.
Caption: Decision tree for selecting a suitable calibration strategy.
Data Presentation
Table 1: Comparison of Strategies to Mitigate Matrix Effects
| Strategy | Principle | Pros | Cons |
| Sample Dilution | Reduces the concentration of all matrix components, thereby lessening their impact on the ion source. | Simple, fast, and cost-effective. | Can only be used if the this compound concentration is high enough to remain above the limit of quantification after dilution. |
| Sample Cleanup (e.g., SPE) | Uses techniques like Solid-Phase Extraction (SPE) to selectively remove interfering compounds from the extract before analysis. | Highly effective at removing a broad range of interferences, leading to a cleaner extract and reduced matrix effects. | Can increase sample preparation time and cost; may lead to analyte loss if not optimized properly. |
| Chromatographic Separation | Modifies the LC method (e.g., gradient, column) to achieve baseline separation of this compound from co-eluting matrix components. | Reduces competition for ionization by ensuring the analyte and interferences enter the ion source at different times. | May require significant method development; may not be possible to separate all interferences from the analyte. |
| Matrix-Matched Calibration | Prepares the calibration standards in an extract from a blank matrix that is free of the analyte. | Effectively compensates for matrix effects by ensuring standards and samples are affected similarly. | Requires a true blank matrix, which can be difficult or impossible to obtain; does not account for variability between different sample lots. |
| Standard Addition | Involves adding known amounts of a standard to aliquots of the actual sample and extrapolating to find the initial concentration. | Highly accurate as it accounts for the specific matrix effect in each individual sample. | Labor-intensive and time-consuming as it requires multiple analyses for each sample; uses more of the sample. |
| Stable Isotope-Labeled IS | A known amount of a this compound analogue containing stable isotopes (e.g., ¹³C, ²H) is added to every sample before extraction. | Considered the gold standard; it co-elutes with the analyte and experiences the same matrix effects and processing variations, providing the most accurate correction. | Can be very expensive; synthesis of custom standards may be required if not commercially available. |
Experimental Protocols
Protocol 1: General Sample Preparation and Extraction from Plant Material
This protocol provides a general workflow for extracting flavonoids like this compound from a solid matrix.
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Homogenization: Weigh approximately 100-200 mg of dried, ground plant material into a centrifuge tube.
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Internal Standard Spiking: If using an internal standard (IS), add a precise volume of the IS working solution to the sample at this stage.
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Extraction: Add 1.5 mL of an appropriate solvent (e.g., 80% methanol (B129727) in water with 0.1% formic acid).
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Vortex & Sonicate: Vortex the tube vigorously for 1 minute to ensure thorough mixing, then sonicate for 30 minutes in a water bath to enhance extraction efficiency.
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Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid debris.
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Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an autosampler vial for LC-MS analysis.
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Optional Cleanup (SPE): For particularly complex matrices, a Solid-Phase Extraction (SPE) step can be added after centrifugation. A C18 cartridge is often suitable for flavonoids.
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Condition the cartridge with methanol, then equilibrate with water.
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Load the supernatant.
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Wash with a low-organic solvent (e.g., 5% methanol in water) to remove polar impurities.
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Elute this compound with a higher concentration of methanol or acetonitrile.
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Evaporate the eluate and reconstitute in the initial mobile phase.
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Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows you to calculate the percentage of ion suppression or enhancement.
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Prepare Solution A (Standard in Solvent): Spike a known concentration of this compound (e.g., 50 ng/mL) into the initial mobile phase solvent.
-
Prepare Solution B (Standard in Matrix):
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Perform a full extraction (Protocol 1) on a blank matrix sample (a sample known to contain no this compound).
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Take the final, filtered extract and spike it with the exact same concentration of this compound as in Solution A.
-
-
Analysis: Inject and analyze both solutions using the same LC-MS method. It is recommended to make at least three replicate injections of each.
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Calculation: Calculate the average peak area for both solutions and apply the following formula:
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Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) x 100%
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
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A value > 100% indicates ion enhancement.
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Values outside of 80-120% are generally considered significant and need to be addressed.
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Table 2: Example Calculation for Matrix Effect
| Solution Type | Spiked this compound Conc. (ng/mL) | Average Peak Area | Matrix Effect (%) |
| A (Standard in Solvent) | 50 | 950,000 | - |
| B (Standard in Matrix) | 50 | 427,500 | (427,500 / 950,000) * 100 = 45% |
| Conclusion | A result of 45% indicates strong ion suppression (55% signal loss). |
References
- 1. researchgate.net [researchgate.net]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Research Portal [ub-ir.bolton.ac.uk]
Technical Support Center: Leucopelargonidin Yield Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the extraction and purification of leucopelargonidin from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant? A1: this compound is a colorless flavonoid, specifically a leucoanthocyanidin, found in various plants.[1][2] It is a precursor in the biosynthesis of pelargonidin, an anthocyanidin responsible for orange and red pigments in many flowers and fruits.[3] Research has highlighted its potential anti-diabetic and hypolipidemic properties, making it a compound of interest for pharmaceutical development.[4]
Q2: Which natural sources are rich in this compound? A2: this compound has been identified in a variety of plants, including the bark of Ficus bengalensis (Banyan tree) and Rhododendron arboreum, the fruit of Anacardium occidentale (Cashew), and the rhizome of Rumex hymenosepalus (Arizona dock).[4]
Q3: What are the main challenges in isolating this compound? A3: The primary challenges include its inherent instability, susceptibility to degradation and polymerization, low yields from natural sources, and the complexity of separating it from other structurally similar flavonoids. Its stability is affected by factors like pH, temperature, light, and oxygen.
Q4: What are the common methods for extracting this compound? A4: Conventional solvent extraction is a common method. For instance, acetone (B3395972) has been effectively used to extract this compound from the bark of Rhododendron arboreum. Other techniques include maceration, Soxhlet extraction, and more modern methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which can improve efficiency.
Q5: How is this compound quantified? A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most prevalent and accurate method for both identifying and quantifying this compound and its derivatives. Proper method validation is crucial for obtaining reliable quantitative data.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction, purification, and analysis of this compound.
| Problem/Observation | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Inefficient Extraction: The solvent system may not be optimal for the specific plant matrix. | Optimize Solvent System: Test a range of solvents with varying polarities (e.g., acetone, ethanol (B145695), methanol (B129727), and their aqueous mixtures). Consider sequential extraction with solvents of increasing polarity. For example, a pre-extraction with a non-polar solvent like hexane (B92381) can remove lipids and waxes that may interfere. |
| Degradation During Extraction: this compound is unstable and can degrade due to high temperatures, prolonged extraction times, or exposure to light and oxygen. | Modify Extraction Conditions: Use low-temperature extraction methods. If using heat, minimize the duration. Perform extractions under dim light and consider using an inert atmosphere (e.g., nitrogen gas) to prevent oxidation. | |
| Incorrect Plant Material: The concentration of this compound can vary significantly based on the plant part, age, and collection time. | Verify Plant Material: Ensure you are using the correct plant part as cited in the literature (e.g., bark, rhizome). Use young, actively growing tissues where possible, as older tissues may have higher levels of interfering secondary metabolites. | |
| Formation of Emulsions During Liquid-Liquid Extraction (LLE) | Presence of Surfactant-like Compounds: The plant extract may contain high concentrations of lipids, phospholipids, or proteins. | Break the Emulsion: 1. Gentle Mixing: Swirl the separatory funnel gently instead of vigorous shaking. 2. Salting Out: Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase, which can help force separation. 3. Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in phase separation. |
| Extract Appears Brown or Darkened (Indicating Polymerization) | Oxidation and Polymerization: Leucopelargonidins are prone to oxidation, which leads to the formation of colored, polymeric phlobaphenes. This is accelerated by enzymes (like polyphenol oxidase), pH changes, and oxygen. | Inactivate Enzymes & Prevent Oxidation: 1. Blanching/Boiling: Briefly boil the plant material in a solvent like ethanol to denature oxidative enzymes. 2. Add Antioxidants: Incorporate antioxidants like ascorbic acid or sodium metabisulfite (B1197395) into the extraction solvent. 3. Control pH: Maintain a slightly acidic pH (3-4) during extraction and storage, as leucopelargonidins are more stable under these conditions. |
| Poor Separation in Column Chromatography | Improper Stationary/Mobile Phase: The chosen column packing (e.g., silica (B1680970) gel) and solvent system may not have sufficient resolving power for closely related flavonoids. | Optimize Chromatography: 1. Test Different Adsorbents: Besides silica gel, consider using Sephadex LH-20, which is effective for separating polyphenols. 2. Gradient Elution: Employ a gradient elution system, gradually increasing the polarity of the mobile phase to improve the separation of compounds with similar retention characteristics. |
| Inconsistent HPLC Quantification Results | Sample Degradation: The purified compound or extract may be degrading in the autosampler vial before injection. | Ensure Sample Stability: Keep samples at a low temperature (e.g., 4°C) in the autosampler. Use amber vials to protect from light. Analyze samples as quickly as possible after preparation. |
| Co-elution with Impurities: A peak identified as this compound may contain co-eluting impurities, leading to inaccurate quantification. | Improve Chromatographic Resolution: 1. Adjust Mobile Phase: Modify the mobile phase composition or gradient. 2. Change Column: Use a column with a different chemistry (e.g., C18, Phenyl-Hexyl) or a smaller particle size for higher efficiency. 3. Use Mass Spectrometry (LC-MS): Confirm peak purity and identity using mass spectrometry. |
Experimental Protocols
Protocol 1: Extraction of this compound from Rhododendron arboreum Bark
This protocol is adapted from methodologies described for flavonoid extraction from plant bark.
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Sample Preparation:
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Collect fresh bark from Rhododendron arboreum.
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Wash the bark thoroughly to remove debris and air-dry it in the shade to prevent photodegradation.
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Grind the dried bark into a coarse powder (approx. 40-60 mesh).
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Defatting (Optional but Recommended):
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Macerate the powdered bark in petroleum ether (1:5 w/v) for 24 hours at room temperature with occasional stirring.
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Filter the mixture and discard the petroleum ether extract (this removes lipids and waxes).
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Air-dry the defatted bark powder.
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Acetone Extraction:
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Submerge the defatted powder in 90% aqueous acetone (1:10 w/v) in a conical flask.
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To minimize oxidation, add a small amount of ascorbic acid (0.1% w/v) to the solvent.
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Macerate for 48 hours at room temperature with continuous gentle shaking, ensuring the flask is protected from light.
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Concentration:
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Filter the extract through Whatman No. 1 filter paper.
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Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
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The resulting aqueous concentrate is the crude extract.
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Protocol 2: Purification by Column Chromatography
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Column Packing:
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Prepare a slurry of Sephadex LH-20 in methanol.
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Pour the slurry into a glass column (e.g., 50 cm x 2.5 cm) and allow it to pack under gravity, ensuring no air bubbles are trapped.
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Equilibrate the column by washing with 2-3 column volumes of the initial mobile phase (e.g., methanol:water, 1:1 v/v, slightly acidified with formic acid to 0.1%).
-
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Sample Loading and Elution:
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Adsorb the crude extract onto a small amount of silica gel or Sephadex LH-20 and apply it evenly to the top of the packed column.
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Begin elution with the initial mobile phase.
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Collect fractions (e.g., 10 mL each) and monitor them using Thin Layer Chromatography (TLC) or HPLC.
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A common strategy involves a step-gradient elution, starting with acidified water to remove sugars and polar compounds, followed by increasing concentrations of methanol or ethanol to elute the flavonoids. A final wash with acidified methanol can elute the purified this compound.
-
-
Fraction Pooling and Concentration:
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Analyze fractions by TLC/HPLC to identify those containing the target compound.
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Pool the pure fractions and concentrate them using a rotary evaporator at <40°C.
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Dry the final product under a vacuum to obtain purified this compound.
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Protocol 3: Quantification by HPLC-DAD
-
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient Elution: A typical gradient could be: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-95% B; 35-40 min, hold at 95% B; followed by re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at 280 nm (for flavan-3-ols) and collect full spectra to confirm identity.
-
-
Sample and Standard Preparation:
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Prepare a stock solution of the purified this compound or a commercial standard in methanol.
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Create a series of calibration standards by diluting the stock solution.
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Dissolve the unknown samples (crude extract or purified fractions) in methanol and filter through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Inject the standards and samples.
-
Identify the this compound peak based on retention time compared to the standard.
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Generate a calibration curve by plotting the peak area against the concentration of the standards.
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Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
-
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound is a key part of the flavonoid pathway in plants. It begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce dihydrokaempferol, the immediate precursor that is then reduced to this compound.
Caption: Simplified biosynthetic pathway of this compound.
Experimental Workflow for this compound Isolation
This workflow outlines the key stages from raw plant material to the purified and quantified compound, providing a logical sequence for experimental planning.
Caption: General workflow for this compound isolation.
References
Troubleshooting low signal intensity of leucopelargonidin in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low signal intensity issues encountered during the mass spectrometry analysis of leucopelargonidin.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal intensity for this compound in LC-MS analysis?
Low signal intensity for this compound can stem from several factors, including suboptimal ionization conditions, matrix effects from complex sample compositions, and inappropriate instrument parameters. This compound, as a flavonoid, has specific chemical properties that require careful consideration during method development to ensure robust and sensitive detection.
Q2: Should I use positive or negative ionization mode for analyzing this compound?
The choice of ionization mode is critical and depends on the specific goals of the analysis.
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Negative Ion Mode (ESI-): This mode is often preferred for quantitative analysis of flavonoids like this compound. The phenolic hydroxyl groups are readily deprotonated, leading to the formation of stable [M-H]⁻ ions and often resulting in higher sensitivity.
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Positive Ion Mode (ESI+): This mode is also effective and typically forms [M+H]⁺ ions. It can be particularly useful for structural elucidation, as it may produce more informative fragmentation patterns. For instance, the dehydration of the 3,4-diol in the positive ion mode can provide structural insights.
Q3: How can I mitigate matrix effects that suppress the this compound signal?
Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of the target analyte.[1] To minimize these effects:
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Improve Sample Preparation: Employ solid-phase extraction (SPE) to clean up the sample and remove interfering substances.
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Optimize Chromatographic Separation: Adjust the HPLC gradient to separate this compound from co-eluting matrix components.
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Dilute the Sample: A simple dilution can reduce the concentration of interfering compounds, thereby lessening their impact on the ionization of the target analyte.
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Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with this compound can help to compensate for signal suppression during quantification.[2]
Q4: Can adduct formation affect the signal intensity of this compound?
Yes, the formation of adducts, such as [M+Na]⁺ and [M+K]⁺, can split the ion signal between multiple species, reducing the intensity of the desired protonated or deprotonated molecule. To control adduct formation, consider using mobile phase additives like ammonium (B1175870) formate (B1220265) or acetate, which can promote the formation of the [M+H]⁺ ion.
Troubleshooting Guides
Guide 1: Optimizing Ion Source Parameters
Low signal intensity is often traced back to suboptimal settings in the ion source. A systematic approach to optimizing these parameters is crucial.
Problem: Weak or no signal for this compound.
Troubleshooting Steps:
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Verify Analyte Presence: Before extensive troubleshooting, confirm that the analyte is present in the sample at a detectable concentration.
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Check Ionization Mode: Analyze the sample in both positive and negative ion modes to determine which provides a better response. For flavonoids, negative mode is often more sensitive.
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Optimize Capillary/Spray Voltage: This voltage is critical for efficient ionization. A voltage that is too low will result in poor ionization, while a voltage that is too high can cause ion suppression or in-source fragmentation.
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Adjust Gas Flows (Nebulizer and Drying Gas): These gases are essential for desolvation. Optimize their flow rates to ensure efficient droplet formation and solvent evaporation.
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Optimize Source Temperature: The temperature of the drying gas affects desolvation efficiency. A temperature that is too low may result in incomplete desolvation, while a temperature that is too high can cause thermal degradation of the analyte.
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Tune Cone Voltage/Fragmentor Voltage: This parameter influences the transfer of ions from the source to the mass analyzer and can induce in-source fragmentation.[3][4] Lowering the cone voltage can sometimes reduce unwanted fragmentation and increase the intensity of the molecular ion.[5]
Guide 2: Addressing Mobile Phase and Chromatographic Issues
The composition of the mobile phase and the chromatographic conditions significantly impact ionization efficiency and peak shape.
Problem: Poor peak shape, inconsistent retention times, and low signal intensity.
Troubleshooting Steps:
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Mobile Phase pH: For positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) is generally used to promote protonation. For negative ion mode, while a slightly basic mobile phase can improve deprotonation, acidic modifiers are still commonly and successfully used.
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Mobile Phase Additives: The choice and concentration of additives can have a significant effect on signal intensity. See the table below for a summary of common additives and their effects.
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Chromatographic Gradient: Optimize the gradient to ensure good separation of this compound from isomers and matrix components, resulting in sharper peaks and reduced ion suppression.
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Column Selection: A C18 column is commonly used for the separation of flavonoids.[6]
Data Presentation
Table 1: Effect of Mobile Phase Additives on Ionization Efficiency
| Additive | Typical Concentration | Ionization Mode | Effect on Signal |
| Formic Acid | 0.1% | Positive & Negative | Generally enhances signal, especially in positive mode. |
| Acetic Acid | 0.1% - 1% | Positive & Negative | Can improve peak shape and enhance signal. |
| Ammonium Formate | 5-10 mM | Positive & Negative | Can improve peak shape and reduce adduct formation. |
| Ammonium Acetate | 5-10 mM | Positive & Negative | Similar to ammonium formate, can enhance signal and reduce adducts. |
Table 2: Typical Starting LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Value |
| LC Conditions | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS Conditions (ESI) | |
| Ionization Mode | Positive and Negative (run separately) |
| Capillary Voltage | 3.5 kV (+) / -3.0 kV (-) |
| Cone Voltage | 20-40 V |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Energy (for MS/MS) | 15-30 eV |
Experimental Protocols
Protocol 1: Sample Preparation of Plant Material for this compound Analysis
-
Homogenization: Freeze-dry the plant material and grind it into a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., 80% methanol (B129727) in water).
-
Vortex for 1 minute, then sonicate for 30 minutes in a water bath.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elute the this compound and other flavonoids with 3 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
-
Mandatory Visualization
Caption: A workflow for troubleshooting low signal intensity of this compound.
Caption: An experimental workflow for the analysis of this compound.
References
- 1. a graphvis `dot` script example · GitHub [gist.github.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography tandem mass spectrometry identification of proanthocyanidins in rat plasma after oral administration of grape seed extract - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Leucopelargonidin Quantification
Introduction
Leucopelargonidin, a flavan-3,4-diol, is a key intermediate in the biosynthesis of proanthocyanidins (B150500), a class of polyphenols with significant interest in the pharmaceutical and nutraceutical industries.[1] Accurate quantification of this compound in plant extracts and finished products is crucial for quality control, formulation development, and pharmacological studies. However, the validation of analytical methods specifically for this compound is not widely documented in scientific literature. This is likely due to the compound's inherent instability and the limited commercial availability of a certified reference standard.
This guide provides a comparative overview of potential analytical methods for the quantification of this compound. We present a detailed protocol for a proposed High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, a highly specific and robust technique for the analysis of flavonoids and proanthocyanidins.[2] This specific method is compared with a traditional, less specific UV-Vis spectrophotometric assay. The performance of these methods is evaluated based on key validation parameters to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.
Method Comparison
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, and throughput. Below is a comparison of the HPLC-UV method and a general UV-Vis spectrophotometric assay.
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometric Method (Vanillin-HCl Assay) |
| Specificity | High. Can separate this compound from other structurally similar flavonoids and matrix components. | Low. Reacts with flavan-3-ols, proanthocyanidins, and dihydrochalcones, providing a measure of total reactive compounds rather than specifically this compound.[3] |
| Principle | Chromatographic separation based on the analyte's affinity for the stationary and mobile phases, followed by quantification based on UV absorbance. | Colorimetric reaction where vanillin (B372448) reacts with the flavonoid in the presence of a strong acid to form a colored adduct, which is measured by its absorbance. |
| Instrumentation | HPLC system with a UV-Vis detector. | UV-Vis Spectrophotometer. |
| Throughput | Lower. Each sample requires a specific run time for chromatographic separation. | Higher. Multiple samples can be processed in batches. |
| Cost | Higher initial instrument cost and ongoing solvent and column expenses. | Lower instrument and operational costs. |
Experimental Protocols
Proposed High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This proposed method is based on established protocols for the analysis of flavan-3-ol (B1228485) monomers like catechin (B1668976) and epicatechin and would require validation with a purified this compound standard.[4][5]
a) Sample Preparation (from a plant matrix)
-
Extraction: Weigh 1 gram of powdered, dried plant material. Extract with 20 mL of 80% methanol (B129727) by sonication for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.
b) Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5-30% B
-
25-30 min: 30-50% B
-
30-35 min: 50-5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
c) Standard Preparation
-
Prepare a stock solution of this compound standard (assuming availability) at 1 mg/mL in methanol.
-
Perform serial dilutions with the mobile phase to prepare a series of calibration standards ranging from 1 to 200 µg/mL.
UV-Vis Spectrophotometric Method (Vanillin-HCl Assay)
This method is suitable for estimating the total content of proanthocyanidins and related compounds.
a) Sample and Standard Preparation
-
Prepare sample extracts as described in the HPLC sample preparation section.
-
Prepare a series of catechin standards (as a representative standard) ranging from 50 to 1000 µg/mL in methanol.
b) Assay Protocol
-
Pipette 1.0 mL of the sample or standard solution into a test tube.
-
Add 2.0 mL of 4% vanillin in methanol.
-
Add 1.0 mL of concentrated hydrochloric acid (HCl).
-
Vortex the mixture and allow it to stand at room temperature for 20 minutes.
-
Measure the absorbance at 500 nm using a UV-Vis spectrophotometer against a blank (methanol instead of sample/standard).
-
Construct a calibration curve using the catechin standards and determine the concentration in the samples, expressed as catechin equivalents.
Validation Parameters of the Proposed HPLC-UV Method
The following table summarizes the expected validation parameters for the proposed HPLC-UV method, based on typical performance data for the analysis of similar flavan-3-ol monomers.
| Parameter | Specification | Expected Performance |
| Linearity (R²) | R² ≥ 0.999 | A linear relationship is expected between the peak area and the concentration of this compound over the specified range. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98-102% | Spike recovery experiments at different concentration levels are expected to yield recovery rates within this range. |
| Precision (% RSD) | Intra-day RSD ≤ 2%, Inter-day RSD ≤ 3% | Repeated analysis of the same sample within the same day and on different days should yield results with low relative standard deviation. |
Visualizations
Experimental Workflow for HPLC Analysis of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Identification, quantitation, and method validation for flavan-3-ols in fermented ready-to-drink teas from the Italian market using HPLC-UV/DAD and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Catechin and Epicatechin Content in Chocolates by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Leucopelargonidin and Catechin: Bioactivity and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two key flavonoids, leucopelargonidin and catechin (B1668976). While both are recognized for their presence in various plant species, their specific biological activities and mechanisms of action exhibit notable differences. This document summarizes their known properties, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in research and drug development endeavors.
Chemical Structure and Biosynthesis
This compound is a colorless leucoanthocyanidin, a type of flavonoid that serves as an intermediate in the biosynthesis of anthocyanins and other condensed tannins. Specifically, it is a precursor to pelargonidin (B1210327), an anthocyanidin responsible for orange to red pigmentation in many plants.
Catechin, a flavan-3-ol, is a well-known antioxidant and a major bioactive component in foods like tea, cocoa, and various fruits. It is synthesized through the flavonoid biosynthetic pathway and is recognized for its role in plant defense and its potential health benefits in humans.
Comparative Biological Activities
Direct comparative studies on the bioactivity of this compound and catechin are limited in the existing scientific literature. However, a qualitative comparison can be drawn based on the activities of each compound and related molecules.
Catechin is extensively studied and has demonstrated potent antioxidant and anti-inflammatory properties. Its antioxidant capacity is attributed to its ability to scavenge free radicals and chelate metal ions.[1] The anti-inflammatory effects of catechin are mediated through the modulation of key signaling pathways involved in the inflammatory response.[2]
This compound , being a biosynthetic precursor, is less studied for its direct biological effects. However, as a leucoanthocyanidin, it is expected to possess antioxidant properties. Furthermore, its conversion to pelargonidin suggests that it may contribute to the anti-inflammatory effects observed for pelargonidin-rich extracts.[3] Pelargonidin has been shown to exert anti-inflammatory effects by suppressing the NF-κB pathway.[3]
Data Presentation: Antioxidant Activity of Catechin
Due to the lack of available quantitative data for the direct antioxidant activity of this compound, this section focuses on the well-documented antioxidant capacity of catechin. The following table summarizes the half-maximal inhibitory concentration (IC50) values of (+)-catechin in two common antioxidant assays, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 (µM) |
| (+)-Catechin | ABTS | ~15 |
| (+)-Catechin | DPPH | >100 |
Note: IC50 values can vary depending on specific experimental conditions. The data presented are representative values from the literature.[3]
Experimental Protocols
ABTS Radical Scavenging Assay
This protocol is used to determine the total antioxidant capacity of a sample by measuring its ability to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol (B145695) (or appropriate solvent for the sample)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ stock solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the ABTS•+ radical.
-
-
Preparation of ABTS•+ working solution:
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
Add 20 µL of the test sample (or standard) at various concentrations to a 96-well microplate.
-
Add 200 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition of absorbance is calculated as: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions at low pH.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP reagent:
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay:
-
Add 20 µL of the test sample (or standard) to a 96-well microplate.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is prepared using a known antioxidant standard (e.g., Trolox).
-
The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Trolox equivalents (TE).
-
In Vitro Anti-inflammatory Assay: Protein Denaturation Inhibition
This assay assesses the anti-inflammatory activity of a substance by its ability to inhibit the denaturation of protein, a hallmark of inflammation.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Reaction mixture:
-
Prepare a reaction mixture containing 0.5 mL of 1% w/v aqueous solution of BSA and 4.5 mL of the test sample at various concentrations.
-
-
Incubation:
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 57°C for 3 minutes.
-
-
Measurement:
-
After cooling, add 2.5 mL of PBS.
-
Measure the absorbance at 660 nm.
-
-
Calculation:
-
The percentage of inhibition of protein denaturation is calculated as: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100.
-
A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control.
-
Signaling Pathways
Catechin: Modulation of Inflammatory Signaling Pathways
Catechins have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] These pathways are central to the production of pro-inflammatory mediators.
Caption: Catechin's inhibition of NF-κB and MAPK signaling pathways.
This compound: Inferred Anti-inflammatory Signaling Pathway
Direct evidence for the signaling pathways modulated by this compound is scarce. However, as a precursor to pelargonidin, it is plausible that it contributes to similar downstream effects. Pelargonidin has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[3]
Caption: Inferred inhibition of the NF-κB pathway by this compound via pelargonidin.
Conclusion
This comparative guide highlights the current understanding of this compound and catechin. Catechin is a well-researched flavonoid with established antioxidant and anti-inflammatory properties, mediated in part through the NF-κB and MAPK signaling pathways. This compound, while less studied, holds potential as a bioactive compound, likely contributing to the known anti-inflammatory effects of its downstream metabolite, pelargonidin, through the inhibition of the NF-κB pathway. The provided experimental protocols offer standardized methods for evaluating the bioactivities of these and other flavonoids. Further research, particularly direct comparative studies and investigations into the specific molecular targets of this compound, is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pelargonidin alleviates acrolein-induced inflammation in human umbilical vein endothelial cells by reducing COX-2 expression through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Leucopelargonidin vs. Leucocyanidin: A Comparative Analysis of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Leucopelargonidin and leucocyanidin (B1674801), both members of the leucoanthocyanidin class of flavonoids, are colorless precursors to the colored anthocyanins and proanthocyanidins (B150500) found in a variety of plants. While structurally similar, subtle differences in their hydroxylation patterns lead to distinct biochemical properties and biological activities. This guide provides a comparative overview of their performance, supported by available experimental data on closely related compounds, to aid researchers in their potential applications.
At a Glance: Key Differences
| Feature | This compound | Leucocyanidin |
| Structure | Flavan-3,4,4',5,7-pentol | Flavan-3,3',4,4',5,7-hexol |
| Biosynthetic Product | Primarily afzelechin and pelargonidin (B1210327) | Primarily catechin (B1668976) and cyanidin |
| Antioxidant Potential | Moderate | High |
| Anti-inflammatory Potential | Moderate | High |
Data Presentation: A Comparative Overview
Quantitative data for this compound and leucocyanidin is not extensively available in direct comparative studies. The following tables summarize representative data from studies on their more stable, colored derivatives, pelargonidin and procyanidins (polymers derived from leucocyanidin), to provide an indicative comparison of their potential bioactivities.
Table 1: Comparative Antioxidant Activity
The antioxidant capacity is a key feature of these flavonoids, primarily attributed to their ability to scavenge free radicals. The IC50 value represents the concentration of the compound required to inhibit 50% of the free radical activity; a lower IC50 value indicates higher antioxidant activity.
| Compound (representing) | Assay | IC50 Value (µg/mL) | Reference |
| Proanthocyanidins (from Cocos nucifera) | DPPH Radical Scavenging | 11.02 ± 0.60 | [1] |
| Proanthocyanidins (from Cocos nucifera) | Superoxide Radical Scavenging | 26.11 ± 0.72 | [1] |
| Pelargonidin | DPPH Radical Scavenging | > 100 (activity increases with hydroxylation) | [2] |
| Procyanidin (B600670) B3 | DPPH Radical Scavenging | 7.86 ± 0.41 | [3] |
| Procyanidin B3 | H2O2 Scavenging | 34.51 ± 1.34 | [3] |
Note: Data for proanthocyanidins and procyanidin B3 are used as indicators for leucocyanidin's potential activity. Data for pelargonidin is used as an indicator for this compound's potential activity.
Table 2: Comparative Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit key inflammatory mediators and enzymes.
| Compound (representing) | Assay | IC50 Value (µg/mL) | Reference |
| Proanthocyanidins (from Cocos nucifera) | Oxidative Burst Assay | 10.31 ± 1.11 | [1] |
| Pelargonidin | Inhibition of COX-2 expression | Not determined (inhibitory effect observed) | [4] |
| Delphinidin and Cyanidin (structurally similar to Leucocyanidin) | Inhibition of COX-2 expression | Dose-dependent inhibition | [5] |
Note: Data for proanthocyanidins is used as an indicator for leucocyanidin's potential activity. Data for pelargonidin and related anthocyanidins are used as indicators for this compound's and leucocyanidin's potential activities, respectively.
Signaling Pathways and Mechanisms of Action
This compound and leucocyanidin, through their derivatives, are believed to exert their effects by modulating key signaling pathways involved in inflammation and oxidative stress. The primary targets include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the enzyme Cyclooxygenase-2 (COX-2).
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids like leucocyanidin derivatives have been shown to inhibit this pathway.[6][7][8]
Caption: Leucocyanidin derivatives may inhibit the NF-κB pathway.
MAPK Signaling Pathway
The MAPK signaling cascade is another crucial pathway in the inflammatory response, regulating the production of inflammatory cytokines. It consists of a series of protein kinases that phosphorylate and activate one another. Anthocyanins, derived from both this compound and leucocyanidin, have been shown to suppress the activation of key MAPK members like JNK, ERK, and p38.[9]
Caption: this compound and leucocyanidin derivatives may inhibit MAPK signaling.
COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. Some anthocyanidins have been found to inhibit the expression of the COX-2 enzyme.[4][5]
Caption: this compound and leucocyanidin derivatives may inhibit COX-2 expression.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the antioxidant and anti-inflammatory activities of flavonoids.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark.
-
Prepare stock solutions of the test compounds (this compound, leucocyanidin) and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compounds and the positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each dilution of the test compounds and positive control to triplicate wells.
-
Add the DPPH solution to each well.
-
For the control, add the solvent without the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value.
-
Caption: Workflow for the DPPH antioxidant assay.
Anti-inflammatory Activity: Protein Denaturation Assay
Principle: Inflammation can lead to protein denaturation. This in vitro assay uses heat-induced denaturation of a protein (e.g., bovine serum albumin, BSA) as a model for inflammation. The ability of a compound to prevent this denaturation is a measure of its anti-inflammatory potential.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of BSA (e.g., 1% w/v) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).
-
Prepare stock solutions of the test compounds (this compound, leucocyanidin) and a positive control (e.g., diclofenac (B195802) sodium) in a suitable solvent.
-
Prepare a series of dilutions of the test compounds and the positive control.
-
-
Assay Procedure:
-
In test tubes, mix the BSA solution with different concentrations of the test compounds and the positive control.
-
For the control, mix the BSA solution with the solvent.
-
Incubate the mixtures at room temperature for a short period (e.g., 20 minutes).
-
Induce denaturation by heating the tubes in a water bath (e.g., at 72°C for 5 minutes).
-
Cool the tubes and measure the turbidity (absorbance) at a specific wavelength (e.g., 660 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value.
-
Caption: Workflow for the protein denaturation anti-inflammatory assay.
Conclusion
While direct comparative data is limited, the available evidence on related compounds suggests that both this compound and leucocyanidin possess significant antioxidant and anti-inflammatory properties. Leucocyanidin and its derivatives, due to the presence of an additional hydroxyl group, are predicted to exhibit stronger antioxidant and anti-inflammatory activities compared to this compound. Their mechanisms of action likely involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, and the inhibition of pro-inflammatory enzymes like COX-2. Further in-depth comparative studies are warranted to fully elucidate their therapeutic potential and guide their application in drug development.
References
- 1. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. Pelargonidin alleviates acrolein-induced inflammation in human umbilical vein endothelial cells by reducing COX-2 expression through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthocyanidins inhibit cyclooxygenase-2 expression in LPS-evoked macrophages: structure-activity relationship and molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthocyanins inhibit nuclear factor-kappaB activation in monocytes and reduce plasma concentrations of pro-inflammatory mediators in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimeric procyanidin B2 inhibits constitutively active NF-kappaB in Hodgkin's lymphoma cells independently of the presence of IkappaB mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalsciencebooks.info [globalsciencebooks.info]
- 9. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Leucopelargonidin: A Comparative Guide for Identification in a Novel Plant Species
For Researchers, Scientists, and Drug Development Professionals
The identification of known bioactive compounds in new plant species is a critical step in natural product research and drug discovery. This guide provides a comprehensive framework for confirming the identity of leucopelargonidin, a flavan-3,4-diol with significant biological activities. We present a comparative analysis of expected versus experimental data, detailed experimental protocols, and visual workflows to aid researchers in this endeavor.
Quantitative Data Summary
Positive identification of this compound relies on the corroboration of data from multiple analytical techniques. The following tables summarize the expected analytical data for a standard this compound sample compared to hypothetical experimental data obtained from a purified extract of a new plant species.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Expected (this compound Standard) | Experimental (Isolate from New Plant Species) |
| Retention Time (min) | 12.5 ± 0.2 | 12.6 |
| UV-Vis λmax (nm) | 280, 325 (shoulder) | 281, 326 (shoulder) |
Table 2: Mass Spectrometry (MS) Data
| Parameter | Expected (this compound Standard) | Experimental (Isolate from New Plant Species) |
| Molecular Ion [M+H]⁺ (m/z) | 291.0863 | 291.0865 |
| Key MS/MS Fragments (m/z) | 273, 245, 153, 137 | 273, 245, 153, 137 |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H-NMR, 500 MHz, CD₃OD)
| Proton | Expected Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| H-2 | ~ 5.0 (d) | 5.01 (d) |
| H-3 | ~ 4.2 (m) | 4.22 (m) |
| H-4 | ~ 4.6 (d) | 4.61 (d) |
| H-6 | ~ 5.9 (d) | 5.92 (d) |
| H-8 | ~ 5.9 (d) | 5.91 (d) |
| H-2', H-6' | ~ 7.3 (d) | 7.31 (d) |
| H-3', H-5' | ~ 6.8 (d) | 6.82 (d) |
Experimental Protocols
Detailed and standardized methodologies are paramount for reproducible and reliable results.
Extraction and Isolation of this compound
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.
-
Extraction: Perform maceration of the powdered plant material with 80% methanol (B129727) at room temperature for 48 hours.[1] The resulting extract is then filtered and concentrated under reduced pressure.
-
Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol to separate fractions based on polarity.
-
Purification: Fractions showing the presence of flavonoids (based on thin-layer chromatography) are further purified using preparative HPLC to isolate the compound of interest.
High-Performance Liquid Chromatography (HPLC) Analysis
-
System: A standard HPLC system equipped with a C18 column (250 x 4.6 mm, 5 µm) and a photodiode array (PDA) detector is used.
-
Mobile Phase: A gradient elution is employed using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: Start with 10% B, increasing to 30% B over 20 minutes, then to 80% B over the next 10 minutes, hold for 5 minutes, and then return to the initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: The PDA detector is set to scan from 200-400 nm.
-
Identification: The retention time and UV-Vis spectrum of the isolated compound are compared with those of an authentic this compound standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
System: An LC-MS system equipped with an electrospray ionization (ESI) source is used.
-
Chromatographic Conditions: The same HPLC conditions as described above are employed.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive (ESI+)
-
Scan Range: m/z 100-500
-
Collision Energy (for MS/MS): Varies (e.g., 10-40 eV) to induce fragmentation.
-
-
Identification: The accurate mass of the molecular ion and the fragmentation pattern of the isolated compound are compared with the known values for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a pure sample of the isolated compound in a suitable deuterated solvent (e.g., methanol-d4, CD₃OD).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC are also conducted for complete structural elucidation.
-
Identification: The chemical shifts, coupling constants, and correlations in the NMR spectra of the isolated compound are compared with published data for this compound.
Visualizing the Process and Pathway
To provide a clearer understanding of the experimental workflow and the biosynthetic context of this compound, the following diagrams are provided.
The biosynthesis of this compound is a key part of the flavonoid pathway in plants.[2] Dihydroflavonol 4-reductase (DFR) is the enzyme responsible for the conversion of dihydrokaempferol (B1209521) to this compound.[2] this compound then serves as a precursor for the synthesis of other important flavonoids.
References
A Comparative Guide to the Quantification of Leucopelargonidin and Related Proanthocyanidins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methods for the quantification of leucopelargonidin and its related class of proanthocyanidins (B150500). Due to the limited availability of analytical standards and specific protocols for this compound, this guide leverages established methods for the broader category of proanthocyanidins (PACs) and leucoanthocyanidins, which are widely accepted for their quantification. We will delve into the principles, experimental protocols, and performance data of three primary techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
Data Summary: A Comparative Analysis of Quantification Methods
The selection of an appropriate quantification method is contingent on various factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. The following table summarizes key quantitative parameters for the methods discussed in this guide. It is important to note that the presented data is primarily for proanthocyanidins and related compounds due to the scarcity of specific data for this compound.
| Method | Principle | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| HPLC-DAD | Chromatographic separation based on polarity, followed by UV detection. | Procyanidins | 20-100 µg/mL[1] | 1.25 µg/mL[1] | Not Specified | 104.83[1] |
| u-HPLC-PDA | High-resolution chromatographic separation with photodiode array detection. | Anthocyanin glucosides & Delphinidin | Not Specified | 0.07-0.65 mg/kg | 0.08-0.26 mg/kg | Not Specified |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection for high selectivity and sensitivity. | Anthocyanins | 0.04-40 µg/mL[2] | 0.01-3.7 µg/mL[2] | 1.0 ng/mL (in saliva) | 87.5-110 |
| DMAC Assay (UV-Vis) | Colorimetric reaction of p-dimethylaminocinnamaldehyde with flavan-3-ols and proanthocyanidins. | Proanthocyanidin (B93508) A2 | 10-30 µg/mL | Not Specified | 3.16 µg/mL | 97.1-99.1 |
| Vanillin (B372448) Assay (UV-Vis) | Acid-catalyzed condensation reaction of vanillin with proanthocyanidins. | Catechin equivalents | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
This method is suitable for the separation and quantification of various proanthocyanidins.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and DAD detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Ultrapure water
-
This compound or proanthocyanidin standard (if available)
Procedure:
-
Sample Preparation:
-
Extract the plant material or sample with a suitable solvent (e.g., 70% acetone (B3395972) or methanol).
-
Centrifuge the extract to remove solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute compounds of increasing hydrophobicity. An example gradient is: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B (re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm for proanthocyanidins.
-
-
Quantification:
-
Prepare a calibration curve using a suitable standard (e.g., procyanidin (B600670) B2 or catechin) over a range of concentrations.
-
Inject the prepared samples and standards into the HPLC system.
-
Identify and integrate the peak corresponding to the analyte of interest based on retention time and UV spectrum.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low-concentration analytes.
Instrumentation:
-
UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Procedure:
-
Sample Preparation:
-
Follow a similar extraction procedure as for HPLC, but ensure higher purity of the final extract to prevent ion suppression. Solid-phase extraction (SPE) may be necessary for complex samples like plasma or tissue homogenates.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A faster gradient is often used with UHPLC systems.
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for the analyte and monitoring a characteristic product ion.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard.
-
Analyze the samples and standards using the optimized LC-MS/MS method.
-
Quantify the analyte based on the peak area of the specific MRM transition.
-
4-Dimethylaminocinnamaldehyde (DMAC) Assay (UV-Vis Spectrophotometry)
The DMAC assay is a colorimetric method specific for the quantification of total soluble proanthocyanidins.
Instrumentation:
-
UV-Vis spectrophotometer or microplate reader.
Reagents:
-
DMAC reagent (e.g., 0.1% p-dimethylaminocinnamaldehyde in acidified ethanol).
-
Proanthocyanidin A2 or other suitable standard.
-
Methanol
-
Hydrochloric acid
Procedure:
-
Sample and Standard Preparation:
-
Extract the sample as described for HPLC.
-
Prepare a series of standard solutions of proanthocyanidin A2 in methanol.
-
-
Assay Protocol:
-
To a microplate well or cuvette, add a small volume of the diluted sample or standard solution.
-
Add the DMAC reagent and mix.
-
Incubate the reaction mixture at room temperature for a specific time (e.g., 15-20 minutes).
-
Measure the absorbance at 640 nm.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of proanthocyanidins in the sample from the calibration curve.
-
Visualizing the Method Selection Workflow
The choice of a quantification method depends on several experimental factors. The following diagram illustrates a logical workflow to guide researchers in selecting the most appropriate technique for their needs.
Caption: Decision tree for selecting a suitable quantification method.
This compound in Biological Pathways
This compound is a key intermediate in the flavonoid biosynthesis pathway, which leads to the production of various important plant secondary metabolites, including proanthocyanidins (condensed tannins) and anthocyanins. Understanding its position in this pathway is crucial for studies related to plant physiology, food science, and natural product chemistry.
Caption: Simplified flavonoid biosynthesis pathway showing this compound.
References
A Comparative Guide to the Antioxidant Capacity of Leucopelargonidin and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of leucopelargonidin in the context of other well-researched flavonoids. While direct quantitative antioxidant data for isolated this compound is not extensively available in peer-reviewed literature, its role as a proanthocyanidin (B93508) precursor suggests significant antioxidant potential. Proanthocyanidins (B150500) are known for their potent free-radical scavenging capabilities.[1][2][3] This guide will, therefore, contextualize the likely antioxidant activity of this compound by comparing the established antioxidant capacities of other common flavonoids like quercetin (B1663063) and catechin (B1668976).
Understanding this compound
This compound is a colorless flavan-3,4-diol, a type of leucoanthocyanidin.[4][5] These compounds are precursors in the biosynthesis of proanthocyanidins (also known as condensed tannins), which are oligomers and polymers of flavan-3-ols.[3][6] The antioxidant activity of proanthocyanidins is well-documented and is attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[1][2][6] Given this biochemical relationship, this compound is expected to contribute to the overall antioxidant profile of plant extracts where it is present.
Quantitative Comparison of Flavonoid Antioxidant Capacity
To provide a benchmark for the antioxidant potential of flavonoids, the following table summarizes the reported antioxidant capacities of quercetin and catechin from various in vitro assays. These assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity), are standard methods for evaluating antioxidant strength.
| Flavonoid | Assay | IC50 / Value | Reference |
| Quercetin | DPPH | 1.89 ± 0.33 µg/mL | [7] |
| ABTS | 1.89 ± 0.33 µg/mL | [7] | |
| DPPH | 3.027 µM | [8] | |
| (+)-Catechin | ABTS | 3.12 ± 0.51 µg/mL | [7] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant capacity.
Experimental Protocols for Antioxidant Capacity Assays
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
1. DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[9][10]
-
Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.[9]
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (typically 0.1 mM).
-
Test sample dissolved in a suitable solvent (e.g., methanol, ethanol).
-
Positive control (e.g., ascorbic acid, Trolox).
-
-
Procedure:
-
Add a defined volume of the test sample at various concentrations to the DPPH solution.[11]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[9][10]
-
Measure the absorbance at 517 nm using a spectrophotometer.[10][11]
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[7]
-
The IC50 value is determined by plotting the percentage of scavenging against the sample concentration.[12]
2. ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
Principle: Antioxidants reduce the pre-formed blue-green ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration and potency. This change is measured spectrophotometrically.
-
Reagents:
-
ABTS (7 mM) solution.
-
Potassium persulfate (2.45 mM) solution.
-
Test sample dissolved in a suitable solvent.
-
Positive control (e.g., Trolox, ascorbic acid).
-
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.[7]
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Add the test sample at various concentrations to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[7]
-
The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.[14]
-
3. Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[15][16]
-
Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The absorbance of this complex is measured at 593 nm.[16][17]
-
Reagents:
-
FRAP reagent: a mixture of acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.[11]
-
Test sample.
-
Standard solution (e.g., FeSO₄·7H₂O).
-
-
Procedure:
-
Prepare the FRAP reagent fresh.[11]
-
Add the test sample to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[15]
-
Measure the absorbance at 593 nm.[17]
-
The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve of Fe²⁺.[17]
-
4. Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
-
Principle: A free radical generator (AAPH) induces the decay of a fluorescent probe (e.g., fluorescein). Antioxidants inhibit this decay, and the protection is measured by monitoring the fluorescence over time. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[18]
-
Reagents:
-
Fluorescein sodium salt solution.
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution.
-
Test sample.
-
Positive control (e.g., Trolox).
-
-
Procedure:
-
In a microplate, add the test sample, fluorescein, and a suitable buffer.
-
Initiate the reaction by adding AAPH.
-
Measure the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as Trolox equivalents (TE).[18]
-
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for comparing flavonoid antioxidant capacity and a key signaling pathway modulated by antioxidants.
Caption: Experimental workflow for comparing flavonoid antioxidant capacity.
Caption: Nrf2-ARE signaling pathway modulated by flavonoids.
References
- 1. Proanthocyanidins against Oxidative Stress: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Showing Compound this compound (FDB007686) - FooDB [foodb.ca]
- 6. Oligomeric Proanthocyanidins: An Updated Review of Their Natural Sources, Synthesis, and Potentials [mdpi.com]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ojs.openagrar.de [ojs.openagrar.de]
- 14. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to New Leucopelargonidin Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of newly identified leucopelargonidin derivatives, with a focus on their structural elucidation, validation, and potential as therapeutic agents. Leucopelargonidins, a subclass of flavonoids, are attracting significant interest in drug development due to their diverse biological activities. This document summarizes the latest findings on novel this compound compounds, presenting their performance against alternative flavonoids and detailing the experimental protocols for their characterization.
Emerging this compound Derivatives and Their Bioactivity
Recent research has led to the isolation and characterization of novel this compound derivatives with promising pharmacological profiles. A notable example is a dimethyl ether of this compound-3-O-α-L-rhamnoside , isolated from the bark of Ficus bengalensis Linn.[1][2] This compound has demonstrated significant hypoglycemic and serum insulin-raising effects in preclinical studies.[1][2][3] Another key area of discovery is the synthesis of various flavonoid glycosides and analogs designed to enhance bioactivity and explore structure-activity relationships.[4][5]
Comparative Analysis of Antidiabetic Properties
The primary therapeutic potential of new this compound derivatives currently lies in their antidiabetic effects. This section compares the performance of these novel compounds with other flavonoids known for their glucose-lowering properties.
Table 1: Comparative Hypoglycemic and Insulin-Stimulating Effects of Flavonoid Derivatives
| Compound/Derivative | Source/Type | Key Bioactivity | Mechanism of Action (Postulated) | Reference |
| Dimethyl ether of this compound-3-O-α-L-rhamnoside | Natural (Ficus bengalensis) | Significant hypoglycemic and serum insulin-raising action in diabetic models.[1][2][3] | Stimulation of insulin (B600854) secretion.[1][3] | [1][2][3] |
| This compound Glycoside | Natural (Ficus bengalensis) | Hypoglycemic, hypolipidemic, and serum insulin-raising effects.[2][6] | Not specified, likely insulinotropic. | [2][6] |
| Tiliroside Derivative (Fla-CN) | Synthetic Flavonoid | Antihyperglycemic, improves insulin sensitivity.[4] | Activation of AMPK/AS160 and AMPK/PEPCK/G6P pathways.[4] | [4] |
| 5,7-Dihydroxyflavones | Synthetic Flavonoid | Significant in vitro antidiabetic activity, some more effective than metformin.[5] | Not specified, affects ring B moiety modifications. | [5] |
| Hesperidin and Naringin | Natural (Citrus) | Reduce blood glucose, increase hepatic glucokinase activity and glycogen (B147801) concentration.[7] | Increase hepatic glycolysis and/or lower hepatic gluconeogenesis.[7] | [7] |
Structural Elucidation and Validation Methodologies
The characterization of new this compound derivatives relies on a combination of spectroscopic and chromatographic techniques.
Experimental Protocols
1. Isolation and Purification of Natural this compound Derivatives (e.g., from Ficus bengalensis)
-
Extraction: The dried and powdered bark of Ficus bengalensis is subjected to successive extraction with solvents of increasing polarity, typically starting with petroleum ether (for defatting) followed by ethanol.[5]
-
Chromatographic Separation: The ethanolic extract is concentrated and subjected to column chromatography over silica (B1680970) gel. Elution is performed with a gradient of solvents, such as chloroform (B151607) and methanol, to separate the different flavonoid fractions.
-
Purification: Fractions showing positive tests for flavonoids are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
2. Structural Elucidation
-
Spectroscopic Analysis: The structure of the isolated compound is determined using a combination of spectroscopic methods:
-
UV-Vis Spectroscopy: To determine the absorption maxima, which is characteristic of the flavonoid backbone.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D-NMR techniques (COSY, HSQC, HMBC), are used to establish the complete chemical structure, including the position of substituents and the nature and linkage of any glycosidic moieties.
-
3. Validation of Antidiabetic Activity
-
Animal Models: Alloxan or streptozotocin-induced diabetic animal models (rats or dogs) are commonly used to assess the in vivo antidiabetic activity.[1][8]
-
Parameters Measured:
-
Blood Glucose Levels: Measured at regular intervals after oral administration of the test compound.
-
Serum Insulin Levels: To determine the effect on insulin secretion.
-
Lipid Profile: To assess effects on hyperlipidemia associated with diabetes.
-
Oral Glucose Tolerance Test (OGTT): To evaluate the compound's effect on glucose disposal.
-
-
In Vitro Assays:
Signaling Pathways and Mechanisms of Action
The antidiabetic effects of flavonoids, including this compound derivatives, are often mediated through the modulation of key signaling pathways involved in glucose metabolism. While the specific pathways for the newest this compound derivatives are still under investigation, related flavonoids have been shown to act through the following mechanisms.
-
AMPK Pathway Activation: Many flavonoids exert their antidiabetic effects by activating AMP-activated protein kinase (AMPK). Activated AMPK enhances insulin sensitivity, promotes glucose uptake in muscle cells, and suppresses gluconeogenesis in the liver.[4]
-
PI3K/Akt Signaling Pathway: This pathway is central to insulin's metabolic effects. Some flavonoids can modulate this pathway, leading to increased translocation of GLUT4 to the cell membrane and enhanced glucose uptake.[10]
Below is a generalized workflow for the discovery and validation of new this compound derivatives, and a diagram of a key signaling pathway they are likely to influence.
Caption: Workflow for the discovery and validation of new this compound derivatives.
Caption: Postulated signaling pathways for this compound derivatives in glucose metabolism.
References
- 1. Comparison of Flavonoid and Flavonoid Glycoside in the Inhibition of the Starch Hydrolyzing Enzymes and AGEs; A Virtual Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Effect of leucopelargonin derivative from Ficus bengalensis Linn. on diabetic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpp.com [ijpp.com]
- 6. Flavonoids and Their Anti-Diabetic Effects: Cellular Mechanisms and Effects to Improve Blood Sugar Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidiabetic effect of Ficus bengalensis aerial roots in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidiabetic and ameliorative potential of Ficus bengalensis bark extract in streptozotocin induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijmspr.in [ijmspr.in]
A Comparative Guide to the Metabolomics of Leucopelargonidin Biosynthesis Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolomic profiles of organisms with mutations in the leucopelargonidin biosynthesis pathway against their wild-type counterparts. This compound is a key intermediate in the biosynthesis of pelargonidin-type anthocyanins and proanthocyanidins (B150500), which are flavonoids contributing to orange and red pigmentation in plants and possessing significant antioxidant properties. Understanding the metabolic consequences of disrupting this pathway is crucial for metabolic engineering, drug discovery, and fundamental plant science research.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a critical branch point in the larger flavonoid pathway. The central reaction is the reduction of the dihydroflavonol, dihydrokaempferol (B1209521) (DHK), a process catalyzed by the enzyme Dihydroflavonol 4-reductase (DFR).[1][2] DFR is a key enzyme that controls the flow of precursors into the anthocyanin and proanthocyanidin (B93508) pathways.[1] Once formed, this compound serves as a substrate for two major enzyme classes:
-
Anthocyanidin Synthase (ANS) , also known as Leucoanthocyanidin Dioxygenase (LDOX), which converts it into the colored anthocyanidin, pelargonidin.[3][4]
-
Leucoanthocyanidin Reductase (LAR) , which converts it into the flavan-3-ol (B1228485) afzelechin, a monomer unit for proanthocyanidin (condensed tannin) synthesis.
Mutations in the gene encoding DFR, such as the well-characterized transparent testa 3 (tt3) mutant in Arabidopsis, block the conversion of dihydrokaempferol. This blockage leads to a significant rerouting of metabolic flux, causing the depletion of downstream products and the accumulation of upstream precursors.
Comparative Metabolomic Profiles: Wild-Type vs. DFR Mutant
Metabolomic analysis, typically using Liquid Chromatography-Mass Spectrometry (LC-MS), reveals stark differences between wild-type (WT) organisms and DFR mutants. The primary consequence of a DFR gene knockout is the inability to produce leucopelargonidins, which results in a predictable accumulation of upstream substrates and a depletion of downstream products.
Downregulation of DFR expression dramatically reduces anthocyanin accumulation. In contrast, this metabolic block significantly increases the influx into competing pathways, such as flavonol synthesis. For example, Arabidopsis tt3 mutants that lack DFR activity fail to accumulate proanthocyanidins in their seed coats but show a marked increase in the flavonols quercetin (B1663063) and kaempferol.
Table 1: Relative Abundance of Key Flavonoids in DFR Mutants Compared to Wild-Type
| Metabolite Class | Compound Name | Enzyme | Relative Abundance in DFR Mutant (Mutant/WT Ratio) | Consequence of Mutation |
|---|---|---|---|---|
| Upstream Precursor | Dihydrokaempferol (DHK) | DFR | Significantly Increased | Substrate accumulation due to enzymatic block. |
| Competing Pathway | Kaempferol | FLS | Significantly Increased | Rerouting of DHK into the flavonol pathway. |
| Target Metabolite | This compound | DFR | Not Detected / Drastically Reduced | Direct result of the non-functional DFR enzyme. |
| Downstream Product | Pelargonidin Glycosides | ANS | Not Detected / Drastically Reduced | Depletion of the necessary precursor, this compound. |
| Downstream Product | Afzelechin / Proanthocyanidins | LAR | Not Detected / Drastically Reduced | Depletion of the necessary precursor, this compound. |
Experimental Protocols
The following sections detail standardized protocols for the comparative metabolomic analysis of flavonoid biosynthesis mutants.
The overall process for a comparative metabolomics study is outlined below. It involves parallel processing of wild-type and mutant samples to ensure data comparability.
This protocol is a generalized method for extracting a broad range of flavonoids for LC-MS analysis, based on common laboratory practices.
-
Sample Preparation : Collect approximately 100 mg of fresh plant tissue for both wild-type and mutant samples. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Homogenization : Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. Do not allow the sample to thaw.
-
Extraction : Transfer the powdered tissue to a microcentrifuge tube. Add 1.5 mL of an extraction solvent consisting of 80% methanol (B129727) and 0.1% formic acid. The formic acid helps to stabilize flavonoids.
-
Sonication/Incubation : Sonicate the samples for 30 minutes in an ultrasonic bath. Alternatively, incubate in a water bath at 70°C for 60 minutes.
-
Centrifugation : Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection : Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
Filtration : Filter the supernatant through a 0.22 µm pore size filter (e.g., PVDF or PTFE) into an LC-MS vial to remove any remaining particulate matter.
-
Storage : Store the filtered extracts at -80°C until analysis to prevent degradation.
This protocol outlines typical parameters for separating and detecting flavonoids using an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer.
-
Chromatographic System : Utilize a UHPLC system equipped with a C18 reversed-phase column (e.g., 2.1 mm i.d. × 100 mm, 1.8 µm particle size). Maintain the column temperature at 30°C.
-
Mobile Phases :
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution : Set a flow rate of 0.3 mL/min. A typical gradient for separating a wide range of flavonoids is as follows:
-
0-1 min: 5% B
-
1-12 min: Ramp linearly from 5% to 95% B
-
12-15 min: Hold at 95% B
-
15-16 min: Return to 5% B
-
16-20 min: Re-equilibrate at 5% B
-
-
Mass Spectrometry :
-
Ion Source : Use an electrospray ionization (ESI) source, operated in both positive and negative ion modes to cover a wider range of flavonoid classes.
-
Scan Mode : Perform a full scan (e.g., m/z 100-1500) to detect all ions. Subsequently, use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire MS/MS fragmentation spectra for compound identification.
-
Typical ESI Parameters : Set the electrospray voltage to 4.5 kV, use nitrogen as the dry gas, and maintain a capillary temperature of 180-350°C.
-
-
Data Analysis : Process the raw data using specialized software (e.g., MZmine). This involves peak detection, deconvolution, alignment, and normalization. Identify metabolites by comparing their retention times and MS/MS fragmentation patterns against spectral libraries and authentic standards.
References
- 1. Functional Characterization of Dihydroflavonol-4-Reductase in Anthocyanin Biosynthesis of Purple Sweet Potato Underlies the Direct Evidence of Anthocyanins Function against Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
The Role of Leucopelargonidin in Astringency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the current understanding of leucopelargonidin's role in astringency. While direct quantitative data on the astringency of isolated this compound is limited in publicly available research, this document synthesizes existing knowledge on related compounds and the general mechanisms of astringency to provide a comparative framework. We will explore the fundamental principles of astringency, detail established experimental protocols for its measurement, and present comparative data from other well-researched flavonoids to offer a predictive context for this compound's potential effects.
Understanding Astringency: The Interaction of Flavonoids and Salivary Proteins
Astringency, the sensation of dryness, puckering, and roughness in the mouth, is primarily caused by the interaction of polyphenolic compounds, such as tannins and other flavonoids, with salivary proteins.[1] The key players in this interaction are the proline-rich proteins (PRPs) found in saliva. These proteins are responsible for maintaining the lubrication of the oral cavity.
The prevailing mechanism suggests that polyphenols, through hydrogen bonding and hydrophobic interactions, bind to and cross-link with PRPs, leading to their precipitation or aggregation.[2] This reduces the lubricating properties of saliva, resulting in the characteristic astringent sensation. The degree of astringency is influenced by several factors, including the concentration and chemical structure of the flavonoid, its molecular weight, and the number of hydroxyl groups available for binding.
This compound, a colorless leucoanthocyanidin, is a flavonoid found in various plants, including Ficus benghalensis (Banyan tree) and Anacardium occidentale (Cashew). Extracts from these plants are known for their astringent properties, which are generally attributed to their rich tannin and flavonoid content. While this compound is a constituent of these extracts, its specific contribution to the overall astringent perception has not been definitively quantified in isolation.
Comparative Quantitative Data on Flavonoid Astringency
To provide a context for the potential astringency of this compound, the following table summarizes quantitative data from sensory and protein precipitation studies on other relevant flavonoids, such as catechins and anthocyanins. These compounds share structural similarities with this compound and are well-characterized for their astringent properties.
| Flavonoid Compound | Concentration | Method | Astringency Measurement/Rating | Source |
| (-)-Epicatechin | 1500 mg/L | Sensory Analysis (Scalar) | Significantly more astringent than (+)-catechin | |
| (+)-Catechin | 1500 mg/L | Sensory Analysis (Scalar) | Less astringent than (-)-epicatechin | |
| (-)-Epigallocatechin gallate (EGCG) | Not specified | In Vitro Assay (Artificial Oil Bodies) | High relative astringency | |
| (-)-Epicatechin gallate (ECG) | Not specified | In Vitro Assay (Artificial Oil Bodies) | Highest relative astringency among tested catechins | |
| Cinnamoylated Anthocyanins | 58 mg/L (BET) | Sensory Analysis (Threshold) | Lowest perception threshold (most astringent) | |
| Acetylated Anthocyanins | 68 mg/L (BET) | Sensory Analysis (Threshold) | Intermediate perception threshold | |
| Glucoside Anthocyanins | 297 mg/L (BET) | Sensory Analysis (Threshold) | Highest perception threshold (least astringent) |
BET: Best Estimated Threshold
Experimental Protocols for Astringency Validation
The validation of a compound's role in astringency relies on a combination of sensory and in vitro analytical methods. Below are detailed protocols for key experiments that could be employed to quantify the astringency of this compound.
Sensory Analysis: Quantitative Descriptive Analysis (QDA)
Sensory analysis by a trained panel is the most direct method for quantifying astringency perception.
Objective: To determine the perceived astringency intensity of this compound solutions at varying concentrations.
Protocol:
-
Panel Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained over several sessions to recognize and scale the intensity of astringency using reference standards (e.g., solutions of tannic acid or alum at different concentrations).
-
Sample Preparation: Solutions of purified this compound are prepared in a neutral medium (e.g., deionized water or a model wine solution) at various concentrations. A control sample (medium only) is also included.
-
Evaluation Procedure: Panelists are presented with the samples in a randomized and blinded order. They are instructed to rinse their mouths with purified water before and between samples.
-
Data Collection: Panelists rate the perceived astringency of each sample on a structured scale (e.g., a 15-cm line scale anchored with "not astringent" and "very astringent").
-
Data Analysis: The data are analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in astringency between concentrations.
In Vitro Analysis: Salivary Protein Precipitation Assay
This assay quantifies the ability of a compound to precipitate salivary proteins, providing an objective measure that correlates with sensory astringency.
Objective: To measure the amount of salivary protein precipitated by this compound.
Protocol:
-
Saliva Collection: Stimulated or unstimulated saliva is collected from healthy volunteers. The saliva is then centrifuged to remove cells and debris, and the supernatant containing salivary proteins is collected.
-
Protein Quantification: The total protein concentration of the saliva supernatant is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
Incubation: Aliquots of the saliva supernatant are mixed with solutions of this compound at various concentrations. A control with no this compound is also prepared. The mixtures are incubated at a controlled temperature (e.g., 37°C) for a set period (e.g., 30 minutes) to allow for protein-flavonoid interaction and precipitation.
-
Precipitate Separation: The mixtures are centrifuged to pellet the precipitated protein-leucopelargonidin complexes.
-
Quantification of Precipitated Protein: The amount of protein remaining in the supernatant is quantified. The amount of precipitated protein is calculated by subtracting the protein concentration in the supernatant from the initial total protein concentration.
-
Data Analysis: The results are expressed as the percentage of protein precipitated at each this compound concentration.
Visualizing the Science of Astringency
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathway of astringency and the workflow of a typical protein precipitation experiment.
Caption: Mechanism of astringency perception.
Caption: Experimental workflow for protein precipitation assay.
Conclusion
While direct experimental evidence for the astringency of isolated this compound is not yet prevalent in scientific literature, its chemical structure as a flavonoid and its presence in known astringent plant extracts strongly suggest a role in this sensory perception. The comparative data from other flavonoids indicate that the degree of astringency can vary significantly based on subtle structural differences. Future research employing the detailed sensory and in vitro protocols outlined in this guide is necessary to definitively validate and quantify the astringent properties of this compound. Such studies will be crucial for a complete understanding of its sensory impact and for its potential application in the fields of food science, nutrition, and drug development.
References
The Bioavailability of Leucopelargonidin and Its Polymers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of leucopelargonidin and its polymeric forms, proanthocyanidins (B150500). This compound, a colorless flavan-3,4-diol, is the monomeric unit that polymerizes to form proanthocyanidins, also known as condensed tannins. Understanding the differential absorption, metabolism, and overall bioavailability of the monomer versus the polymer is crucial for the development of effective therapeutic agents derived from these compounds. This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes the cellular mechanisms of action.
Executive Summary
The bioavailability of flavan-3-ols is inversely proportional to their degree of polymerization. Monomeric units like this compound (often metabolized to its aglycone, pelargonidin) are more readily absorbed in the small intestine, undergoing subsequent metabolism in the liver. In contrast, polymeric proanthocyanidins exhibit very low systemic bioavailability. Larger polymers are generally not absorbed in their intact form. Instead, they transit to the colon, where they are extensively metabolized by the gut microbiota into smaller, absorbable phenolic compounds. These microbial metabolites are believed to contribute significantly to the biological activities associated with proanthocyanidin (B93508) consumption.
Comparative Bioavailability Data
The following tables summarize quantitative data from in vivo and in vitro studies, comparing the bioavailability parameters of the monomeric form (represented by pelargonidin (B1210327), the aglycone of this compound) and polymeric proanthocyanidins.
Table 1: In Vivo Pharmacokinetic Parameters of Pelargonidin in Rats
| Parameter | Value | Source |
| Overall Uptake (2h) | 18% of administered dose | [1][2][3][4] |
| Recovery (18h) | 1.2% of administered dose | [1] |
| Major Metabolite | Pelargonidin glucuronide | |
| Tissue Distribution (2h) | Kidney: ~0.5 nmol/g | |
| Liver: ~0.15 nmol/g | ||
| Brain and Lungs: Detectable levels | ||
| Excretion | Primarily in urine and feces |
Note: Data is for pelargonidin, the aglycone of this compound, following oral gavage in rats. Direct pharmacokinetic data for this compound is limited.
Table 2: In Vitro Permeability of Proanthocyanidins across Caco-2 Cell Monolayers
| Compound | Degree of Polymerization | Apparent Permeability Coefficient (Papp) (cm/s) | Source |
| (+)-Catechin (Monomer) | 1 | 0.9 - 2.0 x 10⁻⁶ | |
| Proanthocyanidin Dimer | 2 | 0.9 - 2.0 x 10⁻⁶ | |
| Proanthocyanidin Trimer | 3 | 0.9 - 2.0 x 10⁻⁶ | |
| Proanthocyanidin Polymer | ~6 | 0.10 ± 0.04 x 10⁻⁶ |
Note: The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal absorption.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats (Adapted from Felgines et al.)
This protocol outlines the general procedure for assessing the in vivo absorption, distribution, metabolism, and excretion of a flavonoid.
1.1. Animal Model:
-
Male Sprague-Dawley rats are used.
-
Animals are housed in individual metabolic cages to allow for the separate collection of urine and feces.
-
A standard diet is provided, and animals are fasted overnight before the experiment.
1.2. Administration:
-
The test compound (e.g., pelargonidin) is administered via oral gavage.
-
A control group receives the vehicle (e.g., water or a solution of ethanol (B145695) and propylene (B89431) glycol).
1.3. Sample Collection:
-
Blood samples are collected from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 18 hours) into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C.
-
Urine and feces are collected over the entire experimental period (e.g., 18 hours).
-
At the end of the experiment, animals are euthanized, and tissues (liver, kidneys, brain, lungs, etc.) are collected, weighed, and stored at -80°C.
1.4. Sample Analysis:
-
Plasma, urine, and tissue homogenates are subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to deconjugate metabolites.
-
The parent compound and its metabolites are extracted using solid-phase extraction (SPE).
-
Analysis is performed using High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector (DAD) and/or a mass spectrometer (MS) for identification and quantification.
1.5. Data Analysis:
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated from the plasma concentration-time profiles.
-
The total recovery of the compound and its metabolites is determined from the amounts excreted in urine and feces.
In Vitro Caco-2 Cell Permeability Assay (Synthesized from multiple sources)
This protocol describes the methodology for assessing the intestinal permeability of compounds using the Caco-2 cell line.
2.1. Cell Culture:
-
Caco-2 cells are cultured in a suitable medium (e.g., MEM supplemented with 10% FBS, 1% non-essential amino acids, and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.
-
For permeability studies, cells are seeded onto permeable Transwell inserts (e.g., 12-well plates with a pore size of 0.4 µm) at a high density (e.g., 8 x 10⁴ cells/cm²).
-
The cells are allowed to differentiate for 19-21 days to form a confluent monolayer with well-established tight junctions. The culture medium is changed every other day.
2.2. Monolayer Integrity Assessment:
-
The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above a certain threshold (e.g., 200 Ω·cm²) to indicate a tight monolayer.
-
Additionally, the permeability of a paracellular marker with low permeability (e.g., mannitol (B672) or lucifer yellow) is assessed to confirm the integrity of the tight junctions.
2.3. Transport Experiment:
-
Before the experiment, the cell monolayers are washed with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
The test compound is dissolved in the transport buffer and added to the apical (AP) side of the Transwell insert (to measure absorption from the intestinal lumen to the blood).
-
Fresh transport buffer is added to the basolateral (BL) side.
-
Samples are collected from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.
-
To study efflux, the compound is added to the BL side, and samples are collected from the AP side.
2.4. Sample Analysis and Calculation:
-
The concentration of the test compound in the collected samples is quantified by HPLC or LC-MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation of the compound across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration of the compound in the donor chamber.
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound, its metabolites, and its polymers are often attributed to their interaction with key cellular signaling pathways. The diagrams below illustrate these pathways and a typical experimental workflow for assessing bioavailability.
Caption: Experimental workflow for bioavailability assessment.
Caption: Modulation of NF-κB and Nrf2-ARE signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Transport of proanthocyanidin dimer, trimer, and polymer across monolayers of human intestinal epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. Absorption, tissue distribution and excretion of pelargonidin and its metabolites following oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Leucopelargonidin: A Guide for Laboratory Professionals
I. Immediate Safety and Logistical Information
Leucopelargonidin is a flavonoid found in various plants.[1][2] While specific hazard data is limited, it is prudent to handle it with care, assuming it may possess properties similar to other bioactive flavonoids. Based on information for the related compound Pelargonidin Chloride, potential hazards may include skin and eye irritation.[3] Therefore, appropriate personal protective equipment (PPE) should always be worn.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: A respirator may be necessary if there is a risk of generating dust.
Storage of Waste:
-
Designate a specific, well-ventilated area for hazardous waste storage.
-
Ensure waste containers are properly sealed and stored in secondary containment to prevent spills.
-
Segregate this compound waste from incompatible materials.
II. Step-by-Step Disposal and Decontamination Plan
The disposal of chemical waste is regulated, and it is crucial to adhere to local, state, and federal guidelines. The primary method for disposing of this compound waste is through your institution's designated hazardous waste program.
Operational Plan:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused or surplus material, contaminated labware (e.g., pipette tips, gloves), and solutions.
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS department.
-
-
Waste Collection and Containment:
-
Solid Waste:
-
Collect dry, chemically contaminated lab trash (e.g., gloves, absorbent paper) in a designated, clearly labeled, and sealed plastic bag.
-
For pure this compound powder or significant solid residues, use a sturdy, sealable container.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a leak-proof container with a screw-on cap. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Ensure the container is compatible with the solvents used in the solution.
-
-
Sharps Waste:
-
Dispose of any chemically contaminated sharps (e.g., needles, broken glass) in a designated, puncture-resistant sharps container.
-
-
-
Labeling of Waste Containers:
-
Properly label every waste container with a hazardous waste tag provided by your EHS department.
-
The label must include:
-
The full chemical name: "this compound". For mixtures, list all constituents and their approximate percentages.
-
The words "Hazardous Waste".
-
The date of waste generation.
-
The name and contact information of the principal investigator or responsible person.
-
The location (building and room number) where the waste was generated.
-
-
-
Requesting Waste Disposal:
-
Once a waste container is full or has reached the storage time limit set by your institution (e.g., 90 days), submit a request for waste collection to your EHS department.
-
Follow your institution's specific procedures for submitting a waste pickup request, which may involve an online form or a paper form.
-
Disposal Plan:
-
Never dispose of this compound down the drain or in the regular trash. Chemical waste must be handled by a licensed professional waste disposal service arranged by your EHS department.
-
Empty Container Disposal:
-
Thoroughly decontaminate empty containers that held this compound.
-
For containers that held highly toxic substances, the first three rinses of the container must be collected as hazardous waste. The appropriate solvent for rinsing should be used.
-
After thorough rinsing and air-drying, the container may be disposed of in the regular trash or recycled, depending on institutional policy.
-
III. Data Presentation: Procedural Summary
Since no specific quantitative disposal limits for this compound are available, the following table summarizes the key procedural requirements for its safe disposal.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | |
| Container Type | Leak-proof, screw-on cap, compatible material | |
| Waste Segregation | Store separately from incompatible chemicals | |
| Labeling | Use official EHS hazardous waste tags with complete information | |
| On-site Storage Limit | Typically up to 90 days, consult institutional policy | |
| Disposal Method | Collection by institutional EHS for professional disposal | |
| Drain Disposal | Prohibited | |
| Trash Disposal | Prohibited for chemical waste; allowed for properly decontaminated containers |
IV. Experimental Protocols and Visualizations
No specific experimental protocols for the disposal of this compound were found. The procedure is governed by standard hazardous waste management protocols.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Leucopelargonidin
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Leucopelargonidin in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and to minimize environmental impact.
Hazard Identification and Classification
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
| Hazard Classification | Category | Precautionary Statement |
| Acute toxicity, Oral | Category 4 | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Skin irritation | Category 2 | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Serious eye irritation | Category 2A | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar chemical compounds.
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[1] | To protect against dust particles and splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] Ensure gloves are tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US).[1] | To prevent skin contact which can cause irritation.[1] |
| Body Protection | A lab coat or impervious clothing should be worn.[1] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[3] | To protect the skin from accidental exposure.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form to avoid inhalation of dust.[1] | To prevent respiratory tract irritation from dust particles. |
Operational Plan: Handling this compound
Adherence to a strict operational protocol is critical for safety. The following workflow outlines the key steps for handling this compound.
Experimental Protocol: General Handling Procedure
-
Preparation:
-
Before beginning any work, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.[1]
-
Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
-
Confirm that an eyewash station and safety shower are easily accessible.[1]
-
-
Handling:
-
When weighing the solid compound, do so with care to prevent the generation of dust.[1]
-
If preparing a solution, add the this compound powder to the solvent slowly to prevent splashing.[1]
-
Avoid all personal contact with the chemical, including inhalation, ingestion, and contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is being handled.[1]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect any unused or waste this compound powder, along with any contaminated solids (e.g., weigh boats, paper towels), in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing this compound in a dedicated, sealed, and chemically resistant waste container. Label the container clearly with the contents.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste bag.
-
-
Disposal:
-
Never dispose of this compound down the drain or in the regular trash.
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow your institution's specific procedures for hazardous waste disposal, which typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.[4]
-
By adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
